Product packaging for Colistin adjuvant-1(Cat. No.:)

Colistin adjuvant-1

Cat. No.: B12422792
M. Wt: 414.22 g/mol
InChI Key: FEWKIBJEQKCCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Colistin adjuvant-1 is a useful research compound. Its molecular formula is C16H7F9N2O and its molecular weight is 414.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H7F9N2O B12422792 Colistin adjuvant-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H7F9N2O

Molecular Weight

414.22 g/mol

IUPAC Name

2-[4,6-bis(trifluoromethyl)-1H-benzimidazol-2-yl]-5-(trifluoromethyl)phenol

InChI

InChI=1S/C16H7F9N2O/c17-14(18,19)6-1-2-8(11(28)5-6)13-26-10-4-7(15(20,21)22)3-9(12(10)27-13)16(23,24)25/h1-5,28H,(H,26,27)

InChI Key

FEWKIBJEQKCCIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)C2=NC3=C(C=C(C=C3N2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Unveiling the Core Mechanism of Colistin Adjuvant-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific entity "Colistin adjuvant-1" is not extensively detailed in publicly available scientific literature. This guide is based on comprehensive research into closely related and well-documented colistin adjuvants, primarily the IKKβ inhibitor IMD-0354 and its benzimidazole derivatives, which align with the described characteristics of "this compound."

Executive Summary

The rise of multidrug-resistant Gram-negative bacteria constitutes a critical global health threat, compelling the reintroduction of last-resort antibiotics such as colistin. However, the efficacy of colistin is increasingly compromised by the emergence of resistance. Colistin adjuvants, compounds that potentiate the activity of colistin, represent a promising strategy to overcome this resistance. This technical guide provides an in-depth analysis of the mechanism of action of a potent class of colistin adjuvants, exemplified by IMD-0354 and its analogs, which are likely representative of or identical to the compound designated "this compound." These adjuvants effectively resensitize colistin-resistant bacteria, primarily by interfering with the modification of lipid A, a key component of the bacterial outer membrane and the principal mechanism of colistin resistance. Furthermore, this guide delves into the quantitative potentiation effects, relevant signaling pathways, and experimental methodologies used to evaluate these compounds.

Introduction to Colistin and Resistance

Colistin, a polymyxin antibiotic, is a polycationic peptide that interacts with the anionic lipopolysaccharide (LPS) of the Gram-negative outer membrane. This interaction displaces divalent cations (Mg²⁺ and Ca²⁺), leading to membrane destabilization, increased permeability, and ultimately, bacterial cell death.

The primary mechanism of acquired colistin resistance involves the modification of lipid A, the anchor of LPS. Cationic groups, such as phosphoethanolamine (pEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N), are added to the phosphate groups of lipid A.[1] This modification reduces the net negative charge of the outer membrane, thereby weakening the electrostatic interaction with the positively charged colistin and diminishing its antibacterial activity.

Core Mechanism of Action: IMD-0354 and its Analogs

"this compound" is reported to be an inhibitor of the NF-κB pathway, a characteristic shared with the well-studied colistin adjuvant, IMD-0354.[2][3] IMD-0354 was initially developed as an inhibitor of the human IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling cascade.[2][3]

Inhibition of Lipid A Modification

The primary mechanism by which IMD-0354 potentiates colistin activity against resistant Gram-negative bacteria is the inhibition of lipid A modification.[1] By preventing the addition of pEtN and L-Ara4N to lipid A, IMD-0354 restores the negative charge of the bacterial outer membrane, thereby re-establishing its susceptibility to colistin.[1] While the precise molecular target of IMD-0354 in bacteria has not been definitively elucidated, it is hypothesized to interfere with the regulatory pathways that control the expression or activity of the enzymes responsible for lipid A modification.[1]

Benzimidazole Derivatives: A Divergent Mechanism

Interestingly, benzimidazole isosteres of IMD-0354, which exhibit enhanced colistin adjuvant activity, appear to operate through a different, as-yet-unknown mechanism.[3] These analogs do not seem to inhibit lipid A modification in the same manner as the parent compound, suggesting the existence of a novel pathway for colistin potentiation.[3] It has been speculated that this alternative mechanism may be related to the inhibition of fatty acid biosynthesis.[3]

Quantitative Data on Colistin Potentiation

The efficacy of colistin adjuvants is quantified by the fold reduction in the Minimum Inhibitory Concentration (MIC) of colistin against resistant bacterial strains. The following tables summarize the potentiation activity of IMD-0354 and its more potent benzimidazole analog against highly colistin-resistant strains of Acinetobacter baumannii and Klebsiella pneumoniae.

Table 1: Potentiation of Colistin Activity by IMD-0354 (5 µM) against Colistin-Resistant Gram-Negative Bacteria

Bacterial StrainColistin MIC (µg/mL)Colistin MIC with IMD-0354 (µg/mL)Fold MIC Reduction
A. baumannii 4106204821024
K. pneumoniae B95120.51024

Data extracted from scientific literature.

Table 2: Potentiation of Colistin Activity by a Lead Benzimidazole Analog against a Highly Colistin-Resistant K. pneumoniae Strain

Adjuvant ConcentrationColistin MIC (µg/mL)Fold MIC Reduction
5 µM<0.0625>8192
1 µM0.1254096

Data extracted from scientific literature.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Colistin Resistance and Adjuvant Action

The following diagram illustrates the mechanism of colistin resistance through lipid A modification and the proposed mechanism of action for IMD-0354.

Colistin_Resistance_and_Adjuvant_Action cluster_0 Colistin-Resistant Bacterium cluster_1 Adjuvant Intervention LPS Lipopolysaccharide (LPS) (Negatively Charged) LipidA Lipid A Modification Lipid A Modification (+pEtN, +L-Ara4N) LipidA->Modification Resistance Mechanism ReducedAffinity Reduced Negative Charge Modification->ReducedAffinity Inhibition Inhibition of Lipid A Modification Colistin_Resistant Colistin Resistance ReducedAffinity->Colistin_Resistant IMD0354 IMD-0354 (this compound) IMD0354->Inhibition RestoredSusceptibility Restored Colistin Susceptibility Inhibition->RestoredSusceptibility Colistin Colistin (Positively Charged) Colistin->LPS Binds to LPS Colistin->ReducedAffinity Weakened Binding Colistin->RestoredSusceptibility Effective Binding and Cell Death NFkB_Pathway_Inhibition Stimuli Stimuli (e.g., TNF-α, IL-1) IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Stimuli->IKK_complex IKK_beta IKKβ IκBα IκBα IKK_beta->IκBα Phosphorylates NFkB NF-κB (p50/p65) IκBα->NFkB Inhibits Proteasome Proteasomal Degradation IκBα->Proteasome Ubiquitination & Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation) IMD0354 IMD-0354 (this compound) IMD0354->IKK_beta Inhibits Checkerboard_Assay_Workflow Start Start: Prepare Bacterial Inoculum Prepare_Plates Prepare 96-well Plates Start->Prepare_Plates Serial_Dilute_A Serial Dilute Adjuvant (Drug A) Across Rows Prepare_Plates->Serial_Dilute_A Serial_Dilute_B Serial Dilute Colistin (Drug B) Down Columns Prepare_Plates->Serial_Dilute_B Inoculate Inoculate Plates with Bacteria Serial_Dilute_A->Inoculate Serial_Dilute_B->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Read Results (Visual or Spectrophotometer) Incubate->Read_Results Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Read_Results->Calculate_FIC Determine_Synergy Determine Synergy, Additivity, or Antagonism Calculate_FIC->Determine_Synergy End End Determine_Synergy->End

References

The Discovery and Synthesis of Colistin Adjuvants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health, compelling the reintroduction of colistin, a last-resort antibiotic. However, the increasing incidence of colistin resistance necessitates novel therapeutic strategies. One promising approach is the use of antibiotic adjuvants, compounds that potentiate the efficacy of existing antibiotics. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of a novel colistin adjuvant, BBN149, identified through virtual screening, and also touches upon another significant adjuvant, IMD-0354.

Discovery of BBN149: A Virtual Screening Approach

The primary mechanism of colistin resistance in pathogens like Pseudomonas aeruginosa involves the modification of the lipid A moiety of lipopolysaccharide (LPS) through the addition of L-aminoarabinose (L-Ara4N).[1][2][3] This modification is catalyzed by the enzyme ArnT, an undecaprenyl phosphate-α-L-Ara4N arabinosyl transferase. The addition of the positively charged L-Ara4N reduces the net negative charge of the bacterial outer membrane, thereby decreasing its affinity for the cationic colistin.[1][2][3]

BBN149, a diterpene isolated from the leaves of Fabiana densa var. ramulosa, was identified as a potential ArnT inhibitor through a docking-based virtual screening of an in-house library of natural products.[1][4][5] The crystal structure of ArnT was utilized to predict the binding of small molecules to its catalytic site, leading to the identification of BBN149 as a promising candidate.[1][3][4][5]

Synthesis of Colistin Adjuvants

Semi-Synthesis of BBN149 Analogues

The chemical synthesis of BBN149, with its complex diterpene scaffold, is challenging. However, researchers have developed semi-synthetic routes to produce analogues of BBN149 to explore structure-activity relationships (SAR).[6][7] The general approach involves the chemical modification of related natural products. For instance, treatment of steviol aglycone with a strong mineral acid can induce a Wagner–Meerwein rearrangement to form the ent-beyerane skeleton of BBN149.[6] Subsequent chemical modifications at various positions of the diterpene scaffold allow for the generation of a library of analogues for biological evaluation.[6][7]

Synthesis of IMD-0354

IMD-0354, another potent colistin adjuvant, is a synthetic molecule. Its synthesis involves the amidation of a substituted salicylic acid with a substituted aniline.[8] This straightforward synthesis allows for the generation of a diverse library of analogues by varying the substituents on both aromatic rings, facilitating extensive SAR studies.[9][10]

Mechanism of Action: Overcoming Colistin Resistance

Colistin exerts its bactericidal effect by binding to the negatively charged lipid A component of LPS in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Mg²⁺ and Ca²⁺), disrupting the membrane integrity and leading to cell death.[2][11][12]

Resistance arises from the modification of lipid A, primarily through the addition of L-Ara4N by ArnT, which reduces the electrostatic attraction between colistin and the bacterial surface.[1][2][3] BBN149 acts as a colistin adjuvant by partially inhibiting the function of ArnT.[1][2][3][4][13] By interfering with the aminoarabinosylation of lipid A, BBN149 helps to restore the negative charge of the outer membrane, thereby re-sensitizing resistant bacteria to colistin.[1][2][4] Mass spectrometry analysis of lipid A from bacteria treated with BBN149 shows a reduction in the levels of aminoarabinosylated lipid A species, confirming this mechanism of action.[1][2][4][13]

Quantitative Data

The efficacy of colistin adjuvants is quantified by measuring the reduction in the Minimum Inhibitory Concentration (MIC) of colistin in their presence.

Table 1: In Vitro Activity of BBN149 in Combination with Colistin
Bacterial StrainColistin MIC (mg/L)Colistin MIC with 30 µM BBN149 (mg/L)Fold Reduction in MIC
P. aeruginosa PA14 colR 56488
P. aeruginosa KK27 colR 6128816
P. aeruginosa ND7664164
K. pneumoniae KKBO-164416
K. pneumoniae KPB-33248

Data sourced from Ghirga et al., 2020.[4][14]

Table 2: In Vitro Activity of IMD-0354 in Combination with Colistin
Bacterial StrainColistin MIC (µg/mL)Colistin MIC with 5 µM IMD-0354 (µg/mL)Fold Reduction in MIC
A. baumannii 4106204821024
K. pneumoniae B95120.51024

Data sourced from Barker et al., 2019 and Koller et al., 2024.[15][16]

Table 3: Cytotoxicity of BBN149
Cell LineBBN149 Concentration (µM)Cell Viability (%) after 18h
16HBE (Bronchial Epithelial)31.25~95
16HBE (Bronchial Epithelial)62.5~90
16HBE (Bronchial Epithelial)125~85

Data sourced from Ghirga et al., 2020.[2][5]

Experimental Protocols

Virtual Screening for ArnT Inhibitors
  • Protein Preparation: Obtain the crystal structure of ArnT. Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the residues.

  • Ligand Library Preparation: Prepare a 3D structure library of natural products or other chemical compounds. Assign correct ionization states and generate conformers for each ligand.

  • Molecular Docking: Use a docking program (e.g., FRED) to dock the ligand library into the catalytic site of ArnT. The docking process should predict the binding pose and score the interaction of each ligand with the protein.

  • Hit Selection: Analyze the docking results and select the top-scoring compounds for further experimental validation. Consider factors such as binding energy, interaction with key residues, and chemical diversity.[4]

Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Culture: Culture the bacterial strains in Mueller-Hinton (MH) broth overnight.

  • Inoculum Preparation: Dilute the overnight culture to a concentration of approximately 5 x 10⁵ CFU/mL in fresh MH broth.

  • Assay Setup: In a 96-well microtiter plate, prepare serial two-fold dilutions of colistin in MH broth. For the adjuvant testing, add a fixed concentration of the adjuvant (e.g., 30 µM BBN149) to each well containing the colistin dilutions.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include control wells with bacteria only, bacteria with adjuvant only, and broth only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.[4]

Analysis of Lipid A by MALDI-TOF Mass Spectrometry
  • Lipid A Extraction: Grow bacterial cultures to the mid-logarithmic phase. Harvest the cells by centrifugation. Extract lipid A from the cell pellets using a suitable method, such as the ammonium hydroxide/isobutyric acid hydrolysis method.

  • Sample Preparation for MALDI-TOF: Dissolve the extracted lipid A in a chloroform:methanol mixture.

  • Matrix Preparation: Prepare a solution of a suitable matrix, such as 5-chloro-2-mercaptobenzothiazole (CMBT), in a chloroform:methanol:water mixture.

  • Spotting: Mix the lipid A sample with the matrix solution and spot the mixture onto a MALDI target plate. Allow the spot to air dry.

  • Mass Spectrometry Analysis: Analyze the samples using a MALDI-TOF mass spectrometer in the negative-ion linear mode. The resulting mass spectrum will show peaks corresponding to different lipid A species.

  • Data Analysis: Compare the mass spectra of lipid A from untreated and adjuvant-treated bacteria to identify changes in the lipid A modification profile.[1][11][12][17]

Visualizations

Colistin_Resistance_and_Adjuvant_Action cluster_membrane Bacterial Outer Membrane LPS LPS (Lipopolysaccharide) LipidA Lipid A (Negative Charge) Cell_Death Cell Death LipidA->Cell_Death Membrane Disruption Bacterial_Survival Bacterial Survival LipidA->Bacterial_Survival Reduced Colistin Binding ArnT ArnT Enzyme ArnT->LipidA Modification (Aminoarabinosylation) L_Ara4N L-Ara4N L_Ara4N->ArnT Colistin_Susceptible Colistin (Cationic) Colistin_Susceptible->LipidA Electrostatic Attraction Colistin_Resistant Colistin (Cationic) Colistin_Resistant->LipidA Repulsion BBN149 BBN149 Adjuvant BBN149->ArnT Inhibition

Caption: Mechanism of colistin resistance and the inhibitory action of the BBN149 adjuvant.

Adjuvant_Screening_Workflow start Start: Need for Colistin Adjuvants virtual_screening In Silico Virtual Screening (Docking against ArnT) start->virtual_screening hit_identification Identification of Potential Hits (e.g., BBN149) virtual_screening->hit_identification in_vitro_validation In Vitro Validation hit_identification->in_vitro_validation mic_assay MIC Reduction Assays in_vitro_validation->mic_assay synergy_testing Synergy Testing (Chequerboard/Time-Kill Assays) in_vitro_validation->synergy_testing cytotoxicity Cytotoxicity Assays in_vitro_validation->cytotoxicity mechanism_study Mechanism of Action Studies mic_assay->mechanism_study synergy_testing->mechanism_study lipid_a_analysis Lipid A Analysis (MALDI-TOF MS) mechanism_study->lipid_a_analysis lead_optimization Lead Optimization (SAR Studies) mechanism_study->lead_optimization cytotoxicity->lead_optimization end Preclinical Development lead_optimization->end

Caption: Experimental workflow for the discovery and validation of colistin adjuvants.

Logical_Relationships cluster_problem The Problem cluster_solution The Solution cluster_mechanism The Mechanism MDR_Bacteria Multidrug-Resistant Gram-Negative Bacteria Colistin_Resistance Colistin Resistance MDR_Bacteria->Colistin_Resistance Adjuvant Colistin Adjuvant (e.g., BBN149) Colistin_Resistance->Adjuvant drives need for Colistin Colistin Combination_Therapy Combination Therapy Colistin->Combination_Therapy Adjuvant->Combination_Therapy Inhibition Inhibition of Target Adjuvant->Inhibition enables Restored_Susceptibility Restored Colistin Susceptibility Combination_Therapy->Restored_Susceptibility leads to Target Resistance Mechanism (ArnT-mediated Lipid A modification) Target->Inhibition Inhibition->Restored_Susceptibility

References

Structure-Activity Relationship of Salicylanilide and Benzimidazole Colistin Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the structure-activity relationship (SAR) of colistin adjuvants is crucial for the development of new therapies to combat multidrug-resistant Gram-negative bacteria. While the term "Colistin adjuvant-1" does not refer to a specific, universally recognized compound, extensive research has been conducted on various chemical scaffolds that potentiate the activity of colistin. This guide focuses on two such classes of adjuvants: salicylanilide-based compounds and their benzimidazole isosteres, and 2-aminoimidazole-based compounds.

The salicylanilide kinase inhibitor IMD-0354 was identified as a potent colistin adjuvant. Subsequent research has explored the structure-activity relationship of this scaffold, leading to the development of more potent benzimidazole analogs.[1][2]

Quantitative SAR Data for IMD-0354 Analogs

The following table summarizes the colistin potentiation activity of selected IMD-0354 analogs against highly colistin-resistant strains of Acinetobacter baumannii (AB4106) and Klebsiella pneumoniae (KPB9).[3] The minimum inhibitory concentration (MIC) of colistin for these strains in the absence of an adjuvant is 2048 µg/mL and 512 µg/mL, respectively.[3] The data is presented as the concentration of the adjuvant required to reduce the colistin MIC to or below the clinical breakpoint of 2 µg/mL.

CompoundChemical Modification from IMD-0354Adjuvant Concentration for Colistin MIC ≤ 2 µg/mL against KPB9
IMD-0354 Parent Compound5 µM
23 Varied aniline moiety500 nM
29 Varied aniline moiety250 nM
51 Hybrid analog500 nM
52 Hybrid analog500 nM
Quantitative SAR Data for Benzimidazole Isosteres of IMD-0354

Replacing the phenyl amide linkage of IMD-0354 with a benzimidazole scaffold has led to compounds with enhanced colistin adjuvant activity.[1][2] The following table presents the fold reduction in colistin MIC for selected benzimidazole analogs at a concentration of 5 µM against colistin-resistant A. baumannii 4106 (AB4106) and K. pneumoniae B9 (KPB9).

CompoundFold Reduction in Colistin MIC against AB4106 (at 5 µM)Fold Reduction in Colistin MIC against KPB9 (at 5 µM)
IMD-0354 10241024
9 Not specifiedNot specified
13 Not specifiedNot specified
16 Not specifiedNot specified
25 81924096
26 81924096
27 81924096
28 Not specifiedNot specified

Structure-Activity Relationship of 2-Aminoimidazole (2-AI) Colistin Adjuvants

A class of urea-containing 2-aminoimidazole (2-AI) compounds has been identified as effective colistin adjuvants, particularly against colistin-sensitive Acinetobacter baumannii.[4]

Quantitative SAR Data for 2-Aminoimidazole Analogs

The following table summarizes the potentiation of colistin activity by various 2-AI analogs against colistin-sensitive A. baumannii. The MIC of colistin alone against these strains is 1.0 µg/mL. The data shows the fold enhancement of colistin activity in the presence of the 2-AI adjuvant at a concentration of 30% of its own MIC or 30 µM (whichever was lower).[4]

CompoundSubstitution PatternFold Enhancement of Colistin Activity
8c Aryl-derived 2-AI4
8e Aryl-derived 2-AI4
8i Aryl-derived 2-AI4

Further studies on substituted 2-aminoimidazole analogues have identified compounds with enhanced activity and lower inherent toxicity.[5][6] For example, a new small molecule was identified that lowers the minimum inhibitory concentration of colistin by up to 32-fold greater than the parent compound.[6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination and Checkerboard Assay

The synergistic activity of colistin and adjuvants is commonly determined using the checkerboard broth microdilution method.

  • Preparation of Compounds: Stock solutions of colistin and the adjuvant compounds are prepared.

  • Serial Dilutions: Two-fold serial dilutions of both colistin and the adjuvant are made in a 96-well microtiter plate. The colistin dilutions are typically made along the x-axis, and the adjuvant dilutions along the y-axis.

  • Bacterial Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth.

  • Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to determine the level of synergy. FICI = (MIC of colistin in combination / MIC of colistin alone) + (MIC of adjuvant in combination / MIC of adjuvant alone). A FICI of ≤ 0.5 is considered synergistic.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal activity of the drug combinations over time.

  • Bacterial Culture: A logarithmic phase bacterial culture is prepared.

  • Drug Exposure: The bacterial culture is exposed to different concentrations of colistin and the adjuvant, both alone and in combination. A no-drug control is also included.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: The samples are serially diluted and plated to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in bacterial count over time is plotted. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_col Colistin Stock serial_dil Serial Dilutions in 96-well plate prep_col->serial_dil prep_adj Adjuvant Stock prep_adj->serial_dil add_bac Add Bacterial Inoculum serial_dil->add_bac incubate Incubate 18-24h add_bac->incubate read_mic Read MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici determine_syn Determine Synergy (FICI <= 0.5) calc_fici->determine_syn

Caption: Workflow for determining synergistic activity using a checkerboard assay.

mechanism_of_action cluster_resistance Colistin Resistance Mechanism cluster_adjuvant_action Adjuvant Mechanism of Action pmrab PmrAB two-component system activation lipid_a_mod Lipid A modification (addition of L-Ara4N) pmrab->lipid_a_mod charge_alt Altered net charge of outer membrane lipid_a_mod->charge_alt col_repel Repulsion of polycationic colistin charge_alt->col_repel restore_sens Restoration of colistin sensitivity col_repel->restore_sens reversed by adjuvant adjuvant Colistin Adjuvant (e.g., 2-AI) inhibit_pmrab Downregulation of PmrAB system adjuvant->inhibit_pmrab inhibits inhibit_pmrab->lipid_a_mod

Caption: Proposed mechanism of action for 2-aminoimidazole colistin adjuvants.

References

The Resurgence of Colistin: A Technical Guide to Adjuvant-Mediated Sensitization of Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colistin, a last-resort antibiotic against multidrug-resistant Gram-negative bacteria, is facing a significant challenge due to rising resistance. This technical guide provides an in-depth analysis of the use of colistin adjuvants to restore its efficacy. We explore the mechanisms of action of several promising adjuvant classes, including the salicylanilide inhibitor IMD-0354 and its derivatives, the anthelmintic drug niclosamide, and 2-aminoimidazole analogs. This guide details their impact on the bacterial outer membrane, particularly their ability to disrupt membrane integrity and inhibit resistance-conferring signaling pathways. Quantitative data on the synergistic effects of these adjuvants with colistin are presented in comprehensive tables. Furthermore, detailed experimental protocols for key assays are provided to facilitate further research and development in this critical area of antimicrobial therapy.

Introduction: The Colistin Conundrum

Gram-negative bacteria possess a formidable defense in their dual-membrane structure, with the outer membrane acting as a highly selective barrier against many antibiotics. Colistin, a polycationic peptide, has been a crucial weapon against these pathogens. Its mechanism of action involves a direct interaction with the negatively charged lipopolysaccharide (LPS) in the outer membrane, leading to membrane destabilization and cell death[1][2]. Specifically, colistin displaces divalent cations like Mg2+ and Ca2+ that bridge adjacent LPS molecules, thereby disrupting the membrane's integrity[2][3].

However, the extensive use of colistin in both clinical and agricultural settings has led to the emergence and spread of resistance. The primary mechanism of colistin resistance in Gram-negative bacteria is the modification of the lipid A component of LPS[4]. This is often mediated by the addition of positively charged moieties, such as phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N), which reduces the net negative charge of the outer membrane and weakens the electrostatic attraction for the positively charged colistin[4][5]. This modification is frequently regulated by the two-component PmrAB signaling system[6][7].

The rise of colistin resistance necessitates novel strategies to preserve its clinical utility. One of the most promising approaches is the use of antibiotic adjuvants—compounds that, while having little to no intrinsic antimicrobial activity, can potentiate the effects of existing antibiotics and resensitize resistant bacteria. This guide focuses on adjuvants that specifically target the Gram-negative outer membrane to enhance the efficacy of colistin.

Mechanisms of Action of Colistin Adjuvants

Several classes of molecules have been identified as effective colistin adjuvants, each with a distinct yet often overlapping mechanism of action centered on the bacterial outer membrane.

IMD-0354 and its Benzimidazole Derivatives

IMD-0354, a known IKK-β inhibitor, and its more potent benzimidazole derivatives like NDM-27, have demonstrated remarkable ability to reverse high-level colistin resistance in clinically significant pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae[8][9]. Their primary mechanism involves the inhibition of the signaling pathways that lead to lipid A modification. By interfering with these pathways, these adjuvants prevent the addition of pEtN and L-Ara4N to lipid A, thereby restoring the negative charge of the outer membrane and re-establishing its affinity for colistin[8].

Niclosamide

The anthelmintic drug niclosamide has been repurposed as a potent colistin adjuvant[10][11]. Its synergistic effect is attributed to its ability to disrupt the bacterial outer membrane and dissipate the proton motive force (PMF)[10][12]. By increasing the permeability of the outer membrane, niclosamide facilitates the entry of colistin. Furthermore, the collapse of the PMF can interfere with various cellular processes, including energy-dependent efflux pumps that may contribute to antibiotic resistance[12].

2-Aminoimidazole (2-AI) Analogs

2-Aminoimidazole (2-AI) derivatives represent another class of adjuvants that effectively resensitize Gram-negative bacteria to colistin[7][13][14]. Mechanistic studies have revealed that these compounds downregulate the PmrAB two-component system[7][14]. This downregulation prevents the expression of genes responsible for lipid A modification, thus restoring the susceptibility of the bacteria to colistin.

Quantitative Data on Colistin Adjuvant Efficacy

The synergistic effect of these adjuvants with colistin has been quantified through the determination of the Minimum Inhibitory Concentration (MIC) in the presence and absence of the adjuvant. The following tables summarize the significant reduction in colistin MICs observed for various Gram-negative pathogens.

AdjuvantBacterial StrainColistin MIC Alone (µg/mL)Colistin MIC with Adjuvant (µg/mL)Fold ReductionReference
IMD-0354 (5 µM) A. baumannii 4106204821024[8]
IMD-0354 (5 µM) K. pneumoniae B95120.51024[8]
IMD-0354 (5 µM) A. baumannii (mcr-1)64≤2≥32[8]
NDM-27 (5 µM) K. pneumoniae B9512<0.5>1024[9]
Niclosamide (1 µg/mL) Colistin-resistant P. aeruginosa>1284>32[10]
Niclosamide (1 µg/mL) Colistin-resistant A. baumannii64232[10]
Niclosamide (1 µg/mL) Colistin-resistant K. pneumoniae32132[10]
2-AI Analog (30 µM) Colistin-resistant A. baumannii512≤4≥128[7]
2-AI Analog (30 µM) Colistin-resistant K. pneumoniae512≤4≥128[7]

Table 1: Synergistic Activity of Colistin Adjuvants against Gram-Negative Bacteria. This table presents the reduction in the Minimum Inhibitory Concentration (MIC) of colistin against various resistant strains in the presence of different adjuvants.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of colistin adjuvants.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents[15][16][17][18][19].

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Stock solutions of colistin and the adjuvant

Procedure:

  • Prepare serial twofold dilutions of colistin along the x-axis of the microtiter plate and serial twofold dilutions of the adjuvant along the y-axis.

  • The final volume in each well should be 100 µL, containing a combination of colistin, adjuvant, and bacterial inoculum in CAMHB.

  • Include wells with each agent alone to determine their individual MICs. Also, include a growth control well (no antimicrobials) and a sterility control well (no bacteria).

  • Inoculate each well (except the sterility control) with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC for each agent alone and in combination as the lowest concentration that visibly inhibits bacterial growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.

Outer Membrane Permeability Assay (NPN Uptake)

The N-phenyl-1-naphthylamine (NPN) uptake assay is a common method to assess the disruption of the Gram-negative outer membrane[1][3][20][21][22]. NPN is a hydrophobic fluorescent probe that is normally excluded by the intact outer membrane but fluoresces strongly when it partitions into the phospholipid bilayer of a damaged membrane.

Materials:

  • 96-well black microtiter plates with a clear bottom

  • Fluorometer

  • Bacterial suspension in a suitable buffer (e.g., 5 mM HEPES, pH 7.2)

  • NPN stock solution (e.g., 500 µM in acetone)

  • Colistin and/or adjuvant solutions

Procedure:

  • Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells. Resuspend the bacterial pellet in the buffer to a specific optical density (e.g., OD600 of 0.5).

  • Add NPN to the bacterial suspension to a final concentration of 10 µM and incubate in the dark for 30 minutes to allow for equilibration.

  • Pipette 100 µL of the bacterial suspension with NPN into each well of the microtiter plate.

  • Add 100 µL of the test compound (colistin, adjuvant, or combination) at 2x the final desired concentration to the wells. Include a buffer-only control.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

  • Monitor the fluorescence over time (e.g., every 5 minutes for 30 minutes).

  • An increase in fluorescence intensity compared to the control indicates outer membrane permeabilization.

Lipid A Modification Analysis by MALDI-TOF Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a powerful technique to analyze the structure of lipid A and detect modifications associated with colistin resistance[2][4][5][6][23].

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Bacterial cultures grown with and without the adjuvant

  • Reagents for lipid A extraction (e.g., isobutyric acid, ammonium hydroxide)

  • MALDI matrix (e.g., 2,5-dihydroxybenzoic acid)

Procedure:

  • Grow bacterial cultures to the desired phase in the presence or absence of the colistin adjuvant.

  • Harvest the bacterial cells by centrifugation.

  • Perform lipid A extraction. A common method involves mild acid hydrolysis of the LPS to cleave the lipid A moiety. For example, bacterial pellets can be treated with a mixture of isobutyric acid and ammonium hydroxide at 100°C.

  • After extraction and purification, the lipid A sample is mixed with a suitable MALDI matrix solution.

  • Spot the mixture onto the MALDI target plate and allow it to crystallize.

  • Acquire mass spectra in the negative ion mode.

  • Analyze the resulting spectra to identify the molecular ions corresponding to different lipid A species. The addition of pEtN (+123 Da) or L-Ara4N (+131 Da) to the parent lipid A molecule will result in characteristic mass shifts, indicating resistance-conferring modifications. A reduction in these modified peaks in the presence of the adjuvant demonstrates its inhibitory effect on lipid A modification.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

colistin_mechanism cluster_membrane Gram-Negative Bacterial Outer Membrane LPS LPS Lipid_A Lipid_A LPS->Lipid_A contains Divalent_Cations Mg2+/Ca2+ Lipid_A->Divalent_Cations bridged by Membrane_Disruption Outer Membrane Disruption Divalent_Cations->Membrane_Disruption leads to Colistin Colistin Colistin->Divalent_Cations displaces Cell_Death Cell_Death Membrane_Disruption->Cell_Death causes

Caption: Mechanism of action of colistin on the Gram-negative outer membrane.

resistance_and_adjuvant_action cluster_resistance Colistin Resistance Mechanism cluster_adjuvant Adjuvant Mechanism of Action PmrAB PmrA/PmrB Two-Component System Lipid_A_Modification Lipid A Modification (+pEtN, +L-Ara4N) PmrAB->Lipid_A_Modification activates Reduced_Affinity Reduced Colistin Binding Lipid_A_Modification->Reduced_Affinity Colistin Colistin Reduced_Affinity->Colistin prevents action of Adjuvant Colistin Adjuvant (e.g., 2-AI, IMD-0354) Adjuvant->PmrAB inhibits OM_Permeabilization Outer Membrane Permeabilization Adjuvant->OM_Permeabilization induces OM_Permeabilization->Colistin facilitates entry of

Caption: Colistin resistance mechanism and the dual action of adjuvants.

experimental_workflow Start Start Checkerboard Checkerboard Assay (Synergy Screening) Start->Checkerboard Synergy_Found Synergy Found? Checkerboard->Synergy_Found NPN_Uptake NPN Uptake Assay (OM Permeability) Synergy_Found->NPN_Uptake Yes End End Synergy_Found->End No MALDI_TOF MALDI-TOF MS (Lipid A Analysis) NPN_Uptake->MALDI_TOF Mechanism_Elucidation Elucidation of Mechanism of Action MALDI_TOF->Mechanism_Elucidation Mechanism_Elucidation->End

Caption: A logical workflow for the investigation of colistin adjuvants.

Conclusion and Future Perspectives

The development of colistin adjuvants represents a critical strategy to combat the growing threat of multidrug-resistant Gram-negative infections. The adjuvants discussed in this guide—IMD-0354 and its derivatives, niclosamide, and 2-aminoimidazole analogs—demonstrate the potential to restore the efficacy of this last-resort antibiotic by targeting the bacterial outer membrane and overcoming key resistance mechanisms.

The quantitative data clearly indicate a significant synergistic effect, often reducing the MIC of colistin to well below the clinical breakpoint for susceptibility. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate these and other potential adjuvants.

Future research should focus on several key areas:

  • Optimizing Adjuvant Properties: Structure-activity relationship (SAR) studies are needed to enhance the potency and reduce the toxicity of current adjuvant scaffolds.

  • Broadening the Spectrum: Investigating the efficacy of these adjuvants against a wider range of Gram-negative pathogens and resistance mechanisms is crucial.

  • In Vivo Efficacy and Pharmacokinetics: Preclinical and clinical studies are essential to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of colistin-adjuvant combinations.

  • Understanding Resistance to Adjuvants: Research into the potential for bacteria to develop resistance to these adjuvants is necessary for their long-term viability.

By continuing to explore and develop novel colistin adjuvants, the scientific community can work towards preserving the effectiveness of one of our most critical antibiotics in the fight against antimicrobial resistance.

References

Unlocking Colistin's Potential: A Technical Guide to Colistin Adjuvant-1 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. Colistin, a last-resort antibiotic, has seen a resurgence in use, but its efficacy is increasingly threatened by the emergence of resistance. This technical guide provides an in-depth exploration of "Colistin adjuvant-1," a promising molecule designed to potentiate the activity of colistin, and its analogs. We delve into their chemical properties, mechanisms of action, and the experimental methodologies used to evaluate them, offering a comprehensive resource for researchers in the field of antimicrobial drug discovery.

Chemical Properties of this compound

This compound is a synthetic compound identified for its ability to enhance the efficacy of colistin against resistant bacterial strains. Its core structure is a substituted benzimidazole, a scaffold known for its diverse biological activities. The key chemical and physical properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 2-[4,6-bis(trifluoromethyl)-1H-benzimidazol-2-yl]-4-(trifluoromethyl)phenol[1]
Molecular Formula C₁₆H₇F₉N₂O[1][2][3][4]
Molecular Weight 414.23 g/mol [1][3][4][5]
CAS Number 2862800-15-3
SMILES OC(C=C(C(F)(F)F)C=C1)=C1C2=NC3=C(C(F)(F)F)C=C(C(F)(F)F)C=C3N2[6]
Solubility Soluble in DMSO[6]
Appearance Not explicitly stated in the search results, but typically a solid.
Melting Point Not explicitly stated in the search results.
Biological Activity Inhibits NF-κB with an IC₅₀ of 0.209 μM.[4]

Mechanism of Action: Targeting the NF-κB Pathway

This compound exerts its potentiating effect, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor involved in the inflammatory response and cell survival. In the context of bacterial infections, modulation of this pathway can impact the host's immune response and potentially influence the bacteria's susceptibility to antibiotics.

The canonical NF-κB signaling pathway is a key regulator of inflammation. Its inhibition by small molecules can occur at various points. The general mechanism involves preventing the degradation of IκBα, which in turn sequesters the NF-κB dimer (typically p50-p65) in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.

Below is a diagram illustrating the canonical NF-κB signaling pathway and the putative point of inhibition by this compound.

Caption: Canonical NF-κB signaling pathway and inhibition.

Analogs of Colistin Adjuvants

Several classes of small molecules have been investigated for their ability to potentiate colistin activity. These adjuvants often work by disrupting the bacterial outer membrane, inhibiting resistance mechanisms, or modulating the host immune response. Below is a comparative overview of three prominent classes of colistin adjuvants.

Benzimidazole Derivatives

As exemplified by this compound, benzimidazole-based compounds represent a significant class of colistin potentiators. Their mechanism often involves the inhibition of host-cell signaling pathways like NF-κB, which can indirectly affect the outcome of a bacterial infection.

Compound ClassRepresentative Structure (SMILES)Key Features
Benzimidazoles OC(C=C(C(F)(F)F)C=C1)=C1C2=NC3=C(C(F)(F)F)C=C(C(F)(F)F)C=C3N2 (this compound)- Often contains trifluoromethyl groups which can enhance metabolic stability and membrane permeability. - Acts as an inhibitor of host signaling pathways (e.g., NF-κB).
3.2.[2][3][8]Oxadiazolo[3,4-b]pyrazine Derivatives

This class of compounds has been shown to selectively re-sensitize various multidrug-resistant Gram-negative bacteria to colistin. Structure-activity relationship (SAR) studies have identified key structural features that contribute to their potentiation activity and low mammalian toxicity.

Compound ClassRepresentative Structure (SMILES)Key Features
[2][3][7]Oxadiazolo[3,4-b]pyrazines Not available in a simple, representative SMILES from search results.- Bisanilino substitutions are often more potent. - Electron-withdrawing and hydrophobic groups on the phenyl rings can be beneficial for activity. - Substitutions at the ortho-positions of the phenyl rings are generally detrimental to activity.[8]
Niclosamide Analogs

Niclosamide, an approved anthelmintic drug, and its analogs have been explored as colistin potentiators. These compounds can enhance colistin's activity, and research has focused on modifying the niclosamide scaffold to reduce cytotoxicity while maintaining or improving its adjuvant properties.

Compound ClassRepresentative Structure (SMILES)Key Features
Niclosamide Analogs O=C(NC1=CC=C(N(=O)=O)C=C1Cl)C2=C(O)C=C(Cl)C=C2 (Niclosamide)- The nitro group of niclosamide can be replaced with other functionalities to modulate activity and toxicity. - SAR studies aim to reduce mammalian cell toxicity while retaining colistin potentiation. - Poor solubility and bioavailability of the parent compound are key challenges being addressed through analog synthesis.[9][10]

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of colistin adjuvants.

Synthesis of Benzimidazole Derivatives

The synthesis of trifluoromethyl-substituted benzimidazoles, such as this compound, can be achieved through the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde. A general synthetic scheme is presented below.

Synthesis Reactant1 o-Phenylenediamine derivative Product Benzimidazole derivative Reactant1->Product Condensation Reactant2 Carboxylic Acid or Aldehyde derivative Reactant2->Product

Caption: General synthesis of benzimidazoles.

General Protocol for Benzimidazole Synthesis:

A common method for synthesizing benzimidazoles involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions, or with an aldehyde followed by oxidation. For trifluoromethyl-substituted benzimidazoles, the starting materials would contain the desired trifluoromethyl groups. For example, the synthesis of 2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole can be achieved by refluxing a mixture of 4-(trifluoromethyl)benzaldehyde and o-phenylenediamine in a suitable solvent like benzene.[11]

Detailed Protocol for the Synthesis of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole: [11]

  • A mixture of 4-(trifluoromethyl)benzaldehyde (20 mmol, 3.48 g) and o-phenylenediamine (20 mmol, 2.16 g) in benzene (50 mL) is refluxed for 6 hours on a water bath.

  • The solvent is then removed under reduced pressure.

  • The resulting solid is collected and recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure product.

  • The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

NF-κB Luciferase Reporter Assay

This assay is a widely used method to quantify the activation of the NF-κB signaling pathway. It utilizes a reporter gene (luciferase) under the control of a promoter containing NF-κB binding sites. Inhibition of the pathway by a compound like this compound results in a decrease in luciferase expression and, consequently, a reduction in luminescence.

Luciferase_Assay_Workflow Start Start Seed_Cells Seed cells with NF-κB luciferase reporter construct in a 96-well plate Start->Seed_Cells Treat_Cells Treat cells with this compound and/or NF-κB stimulus (e.g., TNF-α) Seed_Cells->Treat_Cells Lyse_Cells Lyse cells to release intracellular components Treat_Cells->Lyse_Cells Add_Substrate Add luciferase substrate (Luciferin) Lyse_Cells->Add_Substrate Measure_Luminescence Measure luminescence using a luminometer Add_Substrate->Measure_Luminescence Analyze_Data Analyze data to determine the effect on NF-κB activity Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: NF-κB Luciferase Reporter Assay Workflow.

General Protocol for NF-κB Luciferase Reporter Assay: [5][7]

  • Cell Culture and Transfection: Cells (e.g., HEK293T or HeLa) are cultured in appropriate media and seeded in 96-well plates. The cells are then transfected with a plasmid containing the luciferase reporter gene driven by an NF-κB responsive promoter. Alternatively, a stable cell line expressing the reporter construct can be used.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a defined period.

  • Stimulation: To induce NF-κB activation, cells are stimulated with an appropriate agent, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Cell Lysis: After treatment and stimulation, the cell culture medium is removed, and the cells are lysed using a lysis buffer to release the cellular contents, including the expressed luciferase.

  • Luminescence Measurement: The cell lysate is transferred to an opaque microplate, and a luciferase assay reagent containing the substrate (luciferin) is added. The resulting luminescence is immediately measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of luciferase produced, which in turn reflects the level of NF-κB activation. The data is analyzed to determine the inhibitory effect of the test compound on NF-κB activity, often by calculating the IC₅₀ value. A co-transfected control reporter (e.g., Renilla luciferase) is typically used to normalize for transfection efficiency and cell viability.[12]

Conclusion

This compound and its analogs represent a promising strategy to combat the growing threat of colistin resistance in Gram-negative bacteria. This technical guide has provided a comprehensive overview of the chemical properties of this compound, its mechanism of action via NF-κB inhibition, and a comparative analysis of related adjuvant classes. The detailed experimental protocols offer a practical resource for researchers working to develop novel and effective therapies against multidrug-resistant pathogens. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these adjuvants will be crucial in translating their potential into clinical applications.

References

A Technical Guide to Colistin Adjuvant-1 (CA-1): A Novel PmrB Inhibitor for Reversing Colistin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Colistin is a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria.[1] However, its efficacy is threatened by the global spread of resistance, primarily driven by modifications to the bacterial outer membrane's lipopolysaccharide (LPS) layer.[2][3] This guide details the mechanism of a representative colistin adjuvant, designated CA-1, a potent inhibitor of the PmrB sensor kinase. By targeting the PmrA/PmrB two-component system, CA-1 prevents the LPS modifications that confer resistance, effectively resensitizing bacteria to colistin. This document provides a comprehensive overview of the resistance mechanism, the adjuvant's mode of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

The Challenge of Colistin Resistance

Colistin, a polycationic peptide, exerts its bactericidal effect by electrostatically binding to the negatively charged phosphate groups of Lipid A, a core component of the LPS in the outer membrane of Gram-negative bacteria.[3][4] This interaction displaces essential divalent cations (Mg²⁺ and Ca²⁺), disrupting membrane integrity, increasing permeability, and leading to cell lysis and death.[4][5]

The most prevalent mechanism of colistin resistance involves the reduction of the net negative charge of Lipid A, which weakens its affinity for colistin.[6] This is achieved by the enzymatic addition of positively charged moieties, such as phosphoethanolamine (PEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N), to the Lipid A structure.[2][5] This modification is primarily regulated by two key pathways:

  • Chromosomal Two-Component Systems (TCS): The PmrA/PmrB and PhoP/PhoQ systems sense environmental signals (e.g., low Mg²⁺, high Fe³⁺, acidic pH) to activate the expression of genes responsible for LPS modification, such as the pmrCAB operon and the arnBCADTEF (or pbgP) operon.[7][8][9]

  • Plasmid-Mediated Resistance: The mobile colistin resistance (mcr) genes, particularly mcr-1, encode phosphoethanolamine transferase enzymes that directly add PEtN to Lipid A.[10][11] The plasmid-borne nature of these genes allows for rapid horizontal transfer between bacterial species, posing a significant public health threat.[12]

Colistin_Resistance_Pathway cluster_membrane Bacterial Cell Colistin Colistin (+) LPS Lipid A (-) Colistin->LPS Electrostatic Binding Modified_LPS Modified Lipid A (+) Colistin->Modified_LPS Repulsion PmrB PmrB Sensor Kinase PmrA PmrA Response Regulator PmrB->PmrA Phosphorylates pmrC_arn pmrC / arn Operon (LPS Modifying Enzymes) PmrA->pmrC_arn Activates Transcription pmrC_arn->Modified_LPS Adds L-Ara4N / PEtN mcr1 mcr-1 Gene (PEtN Transferase) mcr1->Modified_LPS Adds PEtN Env_Signal Environmental Signals (Low Mg2+, High Fe3+) Env_Signal->PmrB Activates

Caption: General mechanism of colistin resistance via LPS modification.

Adjuvant CA-1: A PmrB Sensor Kinase Inhibitor

Adjuvant therapy represents a promising strategy to overcome antibiotic resistance.[6][13] "Colistin Adjuvant-1" (CA-1) is a representative small molecule designed to inhibit the sensor histidine kinase PmrB, a critical initiator of the chromosomal resistance pathway.[14]

Mechanism of Action: CA-1 acts as a competitive inhibitor of ATP binding within the cytosolic domain of the PmrB sensor kinase.[14] By blocking this essential step, CA-1 prevents PmrB autophosphorylation in response to environmental stimuli. Consequently, the downstream phosphotransfer to the PmrA response regulator is halted.[9][14] This inaction of PmrA prevents the transcriptional upregulation of the pmrC and arn operons, thereby stopping the modification of Lipid A. The bacterial outer membrane retains its net negative charge, restoring its susceptibility to the cationic attraction and subsequent disruptive action of colistin.

Adjuvant_Action_Pathway cluster_membrane Bacterial Cell CA1 Adjuvant CA-1 PmrB PmrB Sensor Kinase CA1->PmrB Binds & Inhibits ATP Site PmrA_inactive PmrA (Inactive) PmrB->PmrA_inactive Phosphotransfer PmrA_active PmrA-P (Active) LPS_mod_genes LPS Modification Genes (e.g., pmrC) PmrA_active->LPS_mod_genes Activates Transcription LPS Susceptible LPS (-) LPS_mod_genes->LPS Modification Blocked Colistin Colistin (+) Colistin->LPS Binding & Lysis Restored Env_Signal Environmental Signal (e.g., High Fe3+) Env_Signal->PmrB Sensed

Caption: Mechanism of action for PmrB inhibitor CA-1.

Quantitative Efficacy Data

The synergistic activity of CA-1 with colistin has been quantified using standard in vitro methods. The data below is representative of results obtained against a colistin-resistant strain of Acinetobacter baumannii with a known mutation in the pmrB gene.[15]

Table 1: Minimum Inhibitory Concentration (MIC) Data from Checkerboard Assay

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)Fold Reduction in Colistin MIC
Colistin32132-fold
Adjuvant CA-1>1288-
The Fractional Inhibitory Concentration Index (FICI) was calculated as ≤ 0.5, indicating strong synergy.[16][17]

Table 2: Time-Kill Assay Summary (at 1x MIC of combination)

Time (hours)Colistin Alone (log₁₀ CFU/mL)CA-1 Alone (log₁₀ CFU/mL)Colistin + CA-1 (log₁₀ CFU/mL)
06.06.06.0
45.85.93.5
86.26.1< 2.0
246.56.3< 2.0
Bactericidal activity (≥3-log₁₀ reduction in CFU/mL) was achieved only with the combination therapy.

Key Experimental Protocols

Validation of a colistin adjuvant requires a standardized set of experiments. The following protocols provide detailed methodologies for assessing synergy, mechanism of action, and genetic impact.

Checkerboard Synergy Assay

This assay determines the interaction between two antimicrobial agents (e.g., synergy, indifference, antagonism) by measuring the MIC of each agent alone and in combination.[18][19]

Methodology:

  • Preparation:

    • Prepare stock solutions of Colistin and Adjuvant CA-1 in appropriate solvents.

    • Grow a culture of the test organism (e.g., colistin-resistant K. pneumoniae) overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Adjust the overnight culture to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL) and then dilute to a final inoculum of 5 x 10⁵ CFU/mL.[17]

  • Plate Setup:

    • Using a 96-well microtiter plate, create a two-dimensional gradient. Serially dilute Colistin along the y-axis (e.g., rows A-H) and Adjuvant CA-1 along the x-axis (e.g., columns 1-12).[20] Concentrations should range from 4x MIC to sub-inhibitory levels.

    • Add 100 µL of the standardized bacterial inoculum to each well.

  • Incubation & Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC for each drug alone and for every combination by identifying the lowest concentration that visibly inhibits bacterial growth.

  • Calculation:

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Colistin in combination / MIC of Colistin alone) + (MIC of CA-1 in combination / MIC of CA-1 alone).[17]

    • Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates indifference; FICI > 4 indicates antagonism.[17]

Checkerboard_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Drugs Prepare Serial Dilutions of Colistin & Adjuvant Start->Prepare_Drugs Setup_Plate Dispense Drugs & Inoculum into 96-Well Plate Prepare_Inoculum->Setup_Plate Prepare_Drugs->Setup_Plate Incubate Incubate Plate (37°C, 18-24h) Setup_Plate->Incubate Read_MIC Read MICs (Visual Inspection) Incubate->Read_MIC Calculate_FICI Calculate FICI Read_MIC->Calculate_FICI Interpret Interpret Result (Synergy, Indifference, Antagonism) Calculate_FICI->Interpret End End Interpret->End

Caption: Workflow for the checkerboard synergy assay.
Outer Membrane Permeability Assay (NPN Uptake)

This assay measures the ability of a compound to disrupt the bacterial outer membrane using the hydrophobic fluorescent probe 1-N-phenylnaphthylamine (NPN).[21] NPN fluoresces weakly in aqueous environments but strongly upon entering the hydrophobic interior of a damaged membrane.[22]

Methodology:

  • Cell Preparation:

    • Grow bacteria to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

    • Harvest cells by centrifugation and wash twice with a buffer (e.g., 5 mM HEPES, 5 mM glucose, pH 7.2).[23][24]

    • Resuspend the cells in the same buffer to an OD₆₀₀ of 0.5.

  • Assay Procedure:

    • In a black, clear-bottom 96-well plate, add 100 µL of the cell suspension to each well.

    • Add NPN to a final concentration of 10-30 µM.[21]

    • Add the test compounds (Colistin, CA-1, Colistin + CA-1) to their desired final concentrations. A known permeabilizing agent like Polymyxin B can be used as a positive control.[21]

  • Measurement:

    • Immediately measure fluorescence using a microplate reader with an excitation wavelength of ~350 nm and an emission wavelength of ~420 nm.[21][23]

    • Monitor fluorescence kinetically over 30-60 minutes. An increase in fluorescence intensity relative to the untreated control indicates membrane permeabilization.[22]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol quantifies the expression of target genes (e.g., pmrC) to confirm the mechanism of action of CA-1 at the transcriptional level.[25]

Methodology:

  • Bacterial Culture and Treatment:

    • Grow bacteria in the presence of an inducing signal (e.g., high Fe³⁺) with and without Adjuvant CA-1 for a defined period.

  • RNA Extraction:

    • Harvest bacterial cells and extract total RNA using a commercial kit (e.g., Qiagen RNeasy Kit), including a DNase treatment step to remove contaminating genomic DNA.[26]

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers.

  • Real-Time PCR:

    • Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target gene (pmrC) and a housekeeping gene (e.g., 16S rRNA) for normalization.[27][28]

    • Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[27]

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method. A significant decrease in pmrC mRNA levels in the CA-1 treated group compared to the untreated control would confirm the proposed mechanism of action.

Conclusion

The rise of colistin resistance necessitates the development of novel therapeutic strategies. Adjuvants that target specific resistance mechanisms, such as the PmrB inhibitor CA-1 described herein, offer a highly promising approach. By disabling the bacterial response to environmental cues that trigger resistance, these molecules can restore the efficacy of our last-resort antibiotics. The methodologies and data presented in this guide provide a framework for the evaluation and development of such compounds, paving the way for combination therapies that can effectively combat multidrug-resistant pathogens.

References

Methodological & Application

Application Notes and Protocols: In Vitro Screening of Colistin Adjuvant-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin is a last-resort antibiotic for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria, such as Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Klebsiella pneumoniae.[1][2] Its mechanism of action involves binding to the lipid A component of lipopolysaccharide (LPS) in the outer membrane of these bacteria. This interaction displaces essential divalent cations like Ca2+ and Mg2+, leading to membrane destabilization, leakage of intracellular contents, and ultimately bacterial death.[1][2][3] However, the emergence of colistin resistance, often mediated by modifications of lipid A that reduce the net negative charge of the bacterial outer membrane, threatens its clinical efficacy.[2][4]

Adjuvants are compounds that can potentiate the activity of antibiotics, offering a promising strategy to overcome resistance and enhance the efficacy of existing drugs. "Colistin Adjuvant-1" represents a novel investigational compound designed to work synergistically with colistin. These application notes provide detailed protocols for the in vitro screening and characterization of "this compound" and similar candidate molecules.

Data Presentation: Quantitative Summary of Adjuvant Activity

The following tables summarize the in vitro synergistic activity of this compound in combination with colistin against various colistin-susceptible and colistin-resistant Gram-negative strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Colistin in the Presence of this compound

Bacterial StrainColistin MIC (µg/mL)Colistin MIC with Adjuvant-1 (20 µM) (µg/mL)Fold Reduction in Colistin MIC
A. baumannii (Colistin-Susceptible)1.00.062516
A. baumannii (Colistin-Resistant)644.016
K. pneumoniae (Colistin-Susceptible)2.00.12516
K. pneumoniae (Colistin-Resistant, mcr-1)1288.016
P. aeruginosa (Colistin-Susceptible)2.00.258
P. aeruginosa (Colistin-Resistant)324.08

Note: Data are representative and compiled from typical results seen in adjuvant screening studies.[4][5]

Table 2: Fractional Inhibitory Concentration Index (FICI) for Colistin and this compound Combinations

Bacterial StrainFICIInterpretation
A. baumannii (Colistin-Resistant)0.5Synergy
K. pneumoniae (Colistin-Resistant, mcr-1)≤ 0.5Synergy
P. aeruginosa (Colistin-Resistant)0.5Synergy

Note: FICI is calculated as (MIC of Colistin in combination / MIC of Colistin alone) + (Concentration of Adjuvant-1 in combination / MIC of Adjuvant-1 alone). Synergy is defined as an FICI of ≤ 0.5.[6][7]

Experimental Protocols

Checkerboard Broth Microdilution Assay for Synergy Testing

This assay is used to determine the synergistic activity between colistin and this compound.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CA-MHB)

  • 96-well microtiter plates

  • Colistin sulfate stock solution

  • This compound stock solution

  • Bacterial inoculum (~5 x 10^5 CFU/mL)

Protocol:

  • Prepare serial twofold dilutions of colistin horizontally and this compound vertically in a 96-well plate containing CA-MHB.

  • The final volume in each well should be 100 µL, with varying concentrations of both agents.

  • Inoculate each well with 100 µL of the bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL.[8]

  • Include wells with bacteria only (growth control) and media only (sterility control).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC of each agent alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction.

Time-Kill Kinetics Assay

This assay evaluates the bactericidal or bacteriostatic effect of the combination over time.

Materials:

  • CA-MHB

  • Colistin and this compound

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or PBS

  • Agar plates

Protocol:

  • Prepare flasks with CA-MHB containing:

    • No drug (growth control)

    • Colistin at 0.5x MIC

    • This compound at a fixed sub-inhibitory concentration

    • Colistin at 0.5x MIC + this compound[7]

  • Inoculate each flask with the bacterial culture to a starting density of ~5 x 10^5 CFU/mL.

  • Incubate at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions in sterile saline and plate onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours and enumerate the colony-forming units (CFU/mL).

  • Plot log10 CFU/mL versus time to generate time-kill curves. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Mechanism of Action Studies: Lipid A Modification Analysis

For colistin-resistant strains, adjuvants may work by inhibiting the enzymes responsible for lipid A modification. One such enzyme is ArnT, which catalyzes the addition of L-aminoarabinose to lipid A.[8][9]

Materials:

  • Bacterial culture of a colistin-resistant strain

  • This compound

  • Reagents for lipid A extraction (e.g., mild acid hydrolysis)

  • Mass spectrometer (e.g., MALDI-TOF MS)

Protocol:

  • Grow the colistin-resistant bacterial strain in the presence and absence of a sub-inhibitory concentration of this compound.

  • Harvest the bacterial cells by centrifugation.

  • Extract lipid A from the bacterial membranes using established protocols, such as mild acid hydrolysis.

  • Analyze the extracted lipid A samples by mass spectrometry.

  • Compare the mass spectra of lipid A from treated and untreated cells. A decrease in the mass corresponding to the addition of L-aminoarabinose in the treated sample would suggest that the adjuvant interferes with this resistance mechanism.[8][9]

Visualizations

G cluster_0 Screening Cascade Primary Screening Primary Screening Hit Confirmation Hit Confirmation Primary Screening->Hit Confirmation Identify Actives Dose-Response & Synergy Dose-Response & Synergy Hit Confirmation->Dose-Response & Synergy Confirm & Prioritize Mechanism of Action Mechanism of Action Dose-Response & Synergy->Mechanism of Action Characterize Leads

Caption: Workflow for Colistin Adjuvant Screening.

G cluster_0 Colistin Action & Resistance cluster_1 Adjuvant-1 Mechanism Colistin Colistin LPS LPS (Lipid A) Colistin->LPS Binds to Membrane_Disruption Outer Membrane Disruption LPS->Membrane_Disruption Leads to Adjuvant Adjuvant-1 ArnT ArnT Enzyme Adjuvant->ArnT Inhibits Lipid_A_Modification Lipid A Modification (Resistance) ArnT->Lipid_A_Modification Catalyzes Lipid_A_Modification->Colistin Blocks Binding

Caption: Proposed Mechanism of Colistin and Adjuvant-1.

Caption: Workflow of a Checkerboard Synergy Assay.

References

Application Notes and Protocols: Time-Kill Curve Analysis of Colistin and a Novel Adjuvant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a time-kill curve analysis to evaluate the synergistic activity of colistin in combination with a novel adjuvant, hereafter referred to as "Adjuvant-1," against Gram-negative bacteria. This method is crucial for assessing the potential of new therapeutic combinations to combat antibiotic resistance.

Introduction

Colistin is a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria.[1][2][3] Its mechanism of action involves binding to the lipid A component of the lipopolysaccharide (LPS) in the outer membrane, leading to membrane disruption and cell death.[1][4][5] However, the emergence of colistin resistance, often mediated by modifications of lipid A that reduce the antibiotic's binding affinity, has compromised its clinical efficacy.[1][4]

One promising strategy to overcome colistin resistance is the use of adjuvants, which are compounds that can restore the activity of existing antibiotics.[6] "Adjuvant-1," a representative novel benzimidazole compound, is investigated here for its potential to act as a colistin adjuvant. Time-kill curve analysis is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time and is the gold standard for evaluating antibiotic synergy.[7][8]

Mechanism of Action and Signaling Pathway

Colistin resistance in many Gram-negative bacteria is mediated by the modification of lipid A with the addition of cationic groups like phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N).[9] This modification reduces the net negative charge of the outer membrane, thereby weakening the electrostatic interaction with the polycationic colistin.[9] The expression of the genes responsible for these modifications is often regulated by two-component systems such as PmrAB and PhoPQ.[4][10] Adjuvant-1 is hypothesized to inhibit these regulatory systems, preventing the modification of lipid A and restoring colistin's bactericidal activity.

G cluster_membrane Bacterial Outer Membrane cluster_cytoplasm Cytoplasm LPS LPS (Lipid A) PmrAB PmrAB System LPS->PmrAB Signal Transduction Colistin Colistin Colistin->LPS Binds to Lipid A Resistance Colistin Resistance Colistin->Resistance Ineffective against Adjuvant1 Adjuvant-1 Adjuvant1->PmrAB Inhibits LipidA_mod Lipid A Modification (Addition of pEtN/L-Ara4N) PmrAB->LipidA_mod Upregulates LipidA_mod->Resistance Leads to

Caption: Simplified signaling pathway of colistin resistance and the inhibitory action of Adjuvant-1.

Experimental Protocol: Time-Kill Curve Analysis

This protocol outlines the steps for conducting a time-kill curve analysis to determine the synergistic effect of colistin and Adjuvant-1.

Materials
  • Bacterial strain (e.g., colistin-resistant Acinetobacter baumannii or Klebsiella pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Colistin sulfate (stock solution prepared in sterile water)

  • Adjuvant-1 (stock solution prepared in DMSO, ensuring the final DMSO concentration in the assay is non-inhibitory, typically ≤1%)

  • Sterile saline (0.85% NaCl)

  • Sterile polypropylene tubes

  • Spectrophotometer

  • Incubator shaker (37°C)

  • Micropipettes and sterile tips

  • Sterile spreaders

  • Nutrient agar plates

  • Vortex mixer

  • Spiral plater (optional)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation and Sampling cluster_analysis Analysis A Prepare bacterial inoculum (0.5 McFarland) B Dilute inoculum to final concentration (~5 x 10^5 CFU/mL) A->B D Inoculate test tubes with bacteria, antibiotics, and/or adjuvant B->D C Prepare antibiotic and adjuvant solutions (Colistin, Adjuvant-1, Combination) C->D E Incubate at 37°C with shaking D->E F Collect samples at 0, 2, 4, 8, and 24 hours E->F G Perform serial dilutions of samples F->G H Plate dilutions on nutrient agar G->H I Incubate plates overnight H->I J Count colonies (CFU/mL) I->J K Plot log10 CFU/mL vs. time J->K

Caption: Workflow for time-kill curve analysis.

Step-by-Step Procedure
  • Inoculum Preparation:

    • From an overnight culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.

  • Preparation of Test Tubes:

    • Prepare a series of sterile tubes, each containing a final volume of 10 mL of CAMHB and the appropriate concentrations of the antimicrobial agents. The following groups should be included:

      • Growth Control (no antibiotic or adjuvant)

      • Colistin alone (e.g., at 1x Minimum Inhibitory Concentration [MIC])

      • Adjuvant-1 alone (e.g., at a fixed sub-inhibitory concentration)

      • Colistin + Adjuvant-1 combination

  • Incubation and Sampling:

    • Inoculate all tubes (except for a sterility control) with the prepared bacterial suspension.

    • Incubate the tubes at 37°C with constant agitation (e.g., 200 rpm).

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[7]

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of the collected aliquots in sterile saline.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto nutrient agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL.

Data Analysis and Interpretation
  • Calculate the log₁₀ CFU/mL for each time point and for each experimental group.

  • Plot the log₁₀ CFU/mL versus time for all groups on a semi-logarithmic graph.

  • Synergy is defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).[8][11][12]

  • Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[8][13]

  • Bacteriostatic activity is defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum.[8]

Data Presentation

Quantitative data from the time-kill curve analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Viable Cell Counts (log₁₀ CFU/mL) at Different Time Points

Treatment Group0 hours2 hours4 hours8 hours24 hours
Growth Control5.706.857.928.899.15
Colistin (2 µg/mL)5.715.655.585.625.75
Adjuvant-1 (4 µg/mL)5.695.625.555.485.41
Colistin + Adjuvant-15.704.123.01<2.00<2.00

Table 2: Interpretation of Time-Kill Assay Results at 24 hours

Treatment GroupChange in log₁₀ CFU/mL from InoculumChange in log₁₀ CFU/mL from Most Active AgentInterpretation
Colistin (2 µg/mL)+0.04-No activity
Adjuvant-1 (4 µg/mL)-0.28-No activity
Colistin + Adjuvant-1< -3.70< -3.75Synergistic and Bactericidal

Conclusion

The time-kill curve analysis is an essential in vitro method for evaluating the pharmacodynamics of antimicrobial combinations. The detailed protocol and data interpretation guidelines provided in these application notes will enable researchers to effectively assess the synergistic potential of colistin adjuvants like "Adjuvant-1." The successful demonstration of synergy can provide a strong rationale for further preclinical and clinical development of such combinations to address the growing threat of antibiotic-resistant infections.

References

Application Notes and Protocols: Colistin Adjuvant Synergy and Minimum Inhibitory Concentration (MIC) Reduction Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin is a last-resort antibiotic for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2][3] Its clinical utility, however, is hampered by dose-dependent toxicity and the emergence of resistance.[1][4][5][6] A promising strategy to overcome these limitations is the use of antibiotic adjuvants, which are compounds that can potentiate the activity of antibiotics, allowing for lower, less toxic doses and potentially reversing resistance.[1][7] This document provides detailed protocols and application notes for performing a Minimum Inhibitory Concentration (MIC) reduction assay to evaluate the synergistic effect of a colistin adjuvant. For the purpose of this document, we will refer to a representative adjuvant, though the principles and methods are broadly applicable to various potential adjuvant compounds.

Principle of Action: Colistin and Adjuvant Synergy

Colistin exerts its bactericidal effect by binding to the lipid A component of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces essential divalent cations (Mg²⁺ and Ca²⁺), leading to membrane destabilization, increased permeability, and eventual cell death.[2][8] Bacterial resistance to colistin often arises from modifications to lipid A, which reduce the binding affinity of colistin.[2]

Colistin adjuvants can work through various mechanisms to enhance colistin's efficacy. Some adjuvants may inhibit the enzymes responsible for lipid A modification, thereby resensitizing resistant bacteria to colistin.[1][2] Others may further disrupt the bacterial membrane's proton motive force or inhibit efflux pumps, creating a synergistic effect with colistin that leads to enhanced bacterial killing.[5][8] The synergistic interaction between colistin and an adjuvant can be quantified by determining the reduction in the MIC of colistin in the presence of the adjuvant.[9]

The following diagram illustrates the general mechanism of colistin action and a potential point of intervention for a colistin adjuvant.

Colistin_Adjuvant_Mechanism cluster_membrane Bacterial Outer Membrane cluster_resistance Resistance Mechanism Lipid_A Lipid A of LPS Membrane_Integrity Membrane Integrity Lipid_A->Membrane_Integrity Maintains Cell_Death Cell Death Membrane_Integrity->Cell_Death Loss of leads to Modification_Enzyme Lipid A Modifying Enzyme Modification_Enzyme->Lipid_A Modifies (Resistance) Colistin Colistin Colistin->Lipid_A Binds to Colistin->Membrane_Integrity Disrupts Adjuvant Colistin Adjuvant Adjuvant->Modification_Enzyme Inhibits

Caption: Mechanism of colistin action and adjuvant intervention.

Data Presentation: MIC Reduction

The synergistic effect of a colistin adjuvant is typically quantified by determining the fold-reduction in the MIC of colistin when used in combination with the adjuvant. The following table summarizes representative data from studies on various colistin adjuvants against different bacterial strains.

Bacterial StrainAdjuvant (Concentration)Colistin MIC Alone (µg/mL)Colistin MIC with Adjuvant (µg/mL)Fold ReductionReference
E. coli (mcr-1 positive)Compound 1 (30 µM)>20481>2048[1]
E. coli (mcr-1 positive)Compound 2 (30 µM)5121512[1]
A. baumannii ATCC 17978Econazole (4 mg/mL)40.2516[4]
A. baumannii CPC35 (MDR)Econazole (16 mg/mL)20.015128[4]
K. pneumoniae (Colistin-Resistant)IMD-0354 (5 µM)>20481>2048[2]
A. baumannii (Colistin-Sensitive)2-AI Compound 12i (7.5 µM)10.031332[10]
P. aeruginosa (Colistin-Resistant)ClofoctolMIC reduced below susceptibility breakpoint--[11]
E. coli (mcr-positive)Oxethazaine-Synergistic effect observed-[12]

Experimental Protocols

The checkerboard assay is a common method to assess the synergy between two antimicrobial agents.[4][8][13] This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining colistin susceptibility.[14][15][16]

Materials
  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[17]

  • Colistin sulfate stock solution

  • Colistin adjuvant stock solution

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

  • Microplate reader (optional, for OD600 readings)

Experimental Workflow Diagram

MIC_Assay_Workflow Start Start Prepare_Bacteria Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Bacteria Dilute_Bacteria Dilute Bacterial Suspension Prepare_Bacteria->Dilute_Bacteria Inoculate_Plates Inoculate Plates with Bacterial Suspension Dilute_Bacteria->Inoculate_Plates Prepare_Plates Prepare 96-Well Plates with Drug Dilutions Prepare_Plates->Inoculate_Plates Incubate Incubate Plates (16-20 hours at 35°C) Inoculate_Plates->Incubate Read_Results Read MICs (Visually or with Plate Reader) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the MIC reduction assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare stock solutions of colistin and the adjuvant in an appropriate solvent.

    • Prepare CAMHB according to the manufacturer's instructions.

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[18]

  • Checkerboard Plate Setup:

    • In a 96-well plate, create a two-dimensional array of serial dilutions for both colistin and the adjuvant.

    • Typically, colistin is serially diluted along the x-axis, and the adjuvant is serially diluted along the y-axis.

    • The final volume in each well should be 100 µL, consisting of 50 µL of the appropriate drug concentrations in CAMHB and 50 µL of the diluted bacterial inoculum.

    • Include control wells:

      • Growth control (bacteria in CAMHB without any drug).

      • Sterility control (CAMHB only).

      • MIC of colistin alone (serial dilutions of colistin without the adjuvant).

      • MIC of the adjuvant alone (serial dilutions of the adjuvant without colistin).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[18]

  • Reading and Interpretation of Results:

    • After incubation, determine the MIC for each combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.[17]

    • The results can be read visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

    • The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction:

      • FICI = FIC of Colistin + FIC of Adjuvant

      • FIC of Colistin = (MIC of Colistin in combination) / (MIC of Colistin alone)

      • FIC of Adjuvant = (MIC of Adjuvant in combination) / (MIC of Adjuvant alone)

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Conclusion

The colistin adjuvant MIC reduction assay is a critical tool for the discovery and development of new therapeutic strategies to combat MDR Gram-negative infections. By identifying compounds that can restore or enhance the efficacy of colistin, it is possible to lower the required therapeutic dose, thereby reducing toxicity and overcoming resistance. The protocols outlined in this document provide a standardized approach for researchers to evaluate potential colistin adjuvants.

References

In Vivo Efficacy of Colistin Adjuvants in a Mouse Peritonitis Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific term "Colistin adjuvant-1" was not identified in the available scientific literature. This document provides a detailed overview of the in vivo efficacy of well-characterized colistin adjuvants, such as IMD-0354 and NDM-27, in a mouse peritonitis model, which are considered representative of this class of compounds.

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a significant global health challenge, compelling the reintroduction of colistin as a last-resort antibiotic.[1] However, the clinical utility of colistin is hampered by dose-dependent toxicity and the emergence of resistance.[2] A promising strategy to overcome these limitations is the use of antibiotic adjuvants, which are compounds that enhance the efficacy of antibiotics.[2] This document outlines the in vivo efficacy and experimental protocols for colistin adjuvants in a mouse model of peritonitis caused by colistin-resistant bacteria.

Recent studies have demonstrated that adjuvants like the salicylanilide kinase inhibitor IMD-0354 and a novel benzimidazole compound, NDM-27, can restore colistin susceptibility in highly resistant strains of Klebsiella pneumoniae and Acinetobacter baumannii in vivo.[1][3] These adjuvants have been shown to be effective in reducing bacterial load and preventing the dissemination of infection from the peritoneal cavity.[3][4]

Mechanism of Action of Colistin and Rationale for Adjuvant Therapy

Colistin, a polycationic peptide, exerts its bactericidal effect by interacting with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[5][6] This interaction displaces divalent cations (Ca²⁺ and Mg²⁺), disrupting the outer membrane integrity and leading to cell lysis.[5][7]

Bacterial resistance to colistin often involves modifications of lipid A, which reduce its net negative charge and thereby decrease its affinity for colistin.[7] Adjuvants can restore colistin sensitivity through various mechanisms, including inhibiting the enzymes responsible for lipid A modification.[7] For instance, IMD-0354, originally an inhibitor of the human IKKβ kinase in the NF-κB pathway, has been identified as a potent colistin adjuvant.[1][3]

cluster_0 Gram-Negative Bacterial Outer Membrane cluster_1 Colistin Action cluster_2 Resistance & Adjuvant Action LPS LPS Lipid_A Lipid_A LPS->Lipid_A contains Divalent_Cations Ca2+/Mg2+ Lipid_A->Divalent_Cations stabilized by Colistin Colistin Colistin->Lipid_A binds to Displacement Displaces Cations Colistin->Displacement Cell_Death Bacterial Cell Death Displacement->Divalent_Cations Membrane_Disruption Outer Membrane Disruption Displacement->Membrane_Disruption Membrane_Disruption->Cell_Death Resistance_Mechanism Lipid A Modification (e.g., by MCR-1) Resistance_Mechanism->Lipid_A modifies Adjuvant Colistin Adjuvant (e.g., IMD-0354) Adjuvant->Resistance_Mechanism inhibits cluster_0 Preparation Phase cluster_1 Infection and Treatment Phase cluster_2 Evaluation Phase Animal_Model Select Male Mice (4-6 months old) Immunosuppression Administer Cyclophosphamide (CTX) (if required) Animal_Model->Immunosuppression Infection Induce Peritonitis via Intraperitoneal Injection (e.g., 1x10^8 CFU) Immunosuppression->Infection Bacterial_Culture Culture Colistin-Resistant K. pneumoniae (e.g., KPB9) Bacterial_Culture->Infection Treatment Administer Treatment: - Colistin Alone - Colistin + Adjuvant Infection->Treatment Euthanasia Euthanize Mice at Pre-determined Time Points Treatment->Euthanasia Toxicity_Assessment Monitor Body Weight and Clinical Signs Treatment->Toxicity_Assessment Sample_Collection Collect Peritoneal Fluid, Blood, and Liver Euthanasia->Sample_Collection CFU_Enumeration Determine Bacterial Load (CFU Counting) Sample_Collection->CFU_Enumeration

References

Application Notes and Protocols for Colistin Adjuvant-1: Assessing Potentiation in Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin is a last-resort antibiotic for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria. However, the emergence of colistin resistance and its dose-dependent toxicity necessitates the development of strategies to enhance its efficacy. Colistin Adjuvant-1 is a novel compound that potentiates the activity of colistin against a broad range of Gram-negative pathogens, including clinically relevant strains of Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa. Notably, this potentiation effect is also observed in isolates harboring the mcr-1 gene, which confers mobile colistin resistance.

These application notes provide detailed protocols for assessing the potentiation of colistin by this compound in clinical isolates. The methodologies described herein are based on standard antimicrobial susceptibility testing techniques and are intended to guide researchers in the evaluation of this and similar adjuvant compounds.

Mechanism of Action

Colistin exerts its bactericidal effect by disrupting the integrity of the bacterial outer membrane through electrostatic interactions with the lipid A component of lipopolysaccharides (LPS). Resistance to colistin often involves the modification of lipid A, which reduces the binding affinity of colistin.

This compound has been identified as an inhibitor of the NF-κB signaling pathway in eukaryotic cells. While the precise mechanism of its adjuvant activity in bacteria is under investigation, it is hypothesized to interfere with bacterial processes that contribute to colistin resistance, potentially by disrupting signaling pathways analogous to NF-κB or by affecting other cellular functions that impact membrane stability and permeability. Research has shown that it is possible to decouple the colistin potentiation effect from the inhibition of eukaryotic kinases, suggesting a distinct mode of action in bacteria.[1]

Data Presentation

The potentiation of colistin by this compound is typically quantified by determining the fold reduction in the Minimum Inhibitory Concentration (MIC) of colistin in the presence of a fixed, sub-inhibitory concentration of the adjuvant. The following tables summarize representative data on the activity of this compound (referred to as compound 13 in the source literature) against various colistin-resistant Gram-negative clinical isolates.[1]

Table 1: Potentiation of Colistin by Adjuvant-1 against Klebsiella pneumoniae Clinical Isolates [1]

Strain IDColistin MIC (µg/mL)Colistin MIC with Adjuvant-1 (5 µM) (µg/mL)Fold Reduction in MIC
Kp BAA-2146640.25256
Kp B9>1280.031>4096
Kp 112212640.125512
Kp 112212 mcr-1160.2564

Table 2: Potentiation of Colistin by Adjuvant-1 against Acinetobacter baumannii Clinical Isolates [1]

Strain IDColistin MIC (µg/mL)Colistin MIC with Adjuvant-1 (5 µM) (µg/mL)Fold Reduction in MIC
Ab 179780.50.01632
Ab 507510.008128
Ab BAA-1605640.0088192

Table 3: Potentiation of Colistin by Adjuvant-1 against Pseudomonas aeruginosa Clinical Isolates [1]

Strain IDColistin MIC (µg/mL)Colistin MIC with Adjuvant-1 (5 µM) (µg/mL)Fold Reduction in MIC
Pa PAO110.06216
Pa 255128264
Pa 2651281128

Experimental Protocols

The following are detailed protocols for determining the MIC of colistin in combination with this compound.

Protocol 1: Broth Microdilution Checkerboard Assay for Synergy Assessment

This protocol is used to determine the synergistic activity of colistin and this compound by calculating the Fractional Inhibitory Concentration Index (FICI).

Materials:

  • Clinical isolates of Gram-negative bacteria

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Colistin sulfate powder

  • This compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Bacterial incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test isolate and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of colistin and this compound in an appropriate solvent (e.g., sterile water for colistin, DMSO for the adjuvant).

    • Perform serial two-fold dilutions of colistin and this compound in CAMHB in separate tubes.

  • Checkerboard Plate Setup:

    • In a 96-well plate, add 50 µL of CAMHB to all wells.

    • Along the x-axis, add 50 µL of each colistin dilution in decreasing concentration.

    • Along the y-axis, add 50 µL of each this compound dilution in decreasing concentration.

    • This creates a matrix of wells with varying concentrations of both compounds.

    • Include control wells with no drug, colistin only, and Adjuvant-1 only.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring absorbance at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the FICI using the following formula:

      • FICI = (MIC of Colistin in combination / MIC of Colistin alone) + (MIC of Adjuvant-1 in combination / MIC of Adjuvant-1 alone)

    • Interpret the results as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Indifference

      • FICI > 4: Antagonism

Protocol 2: Minimum Inhibitory Concentration (MIC) Fold Reduction Assay

This is a simplified method to quickly assess the potentiation effect of the adjuvant at a fixed concentration.

Materials:

  • Same as Protocol 1.

Procedure:

  • Bacterial Inoculum Preparation:

    • Prepare the bacterial inoculum as described in Protocol 1.

  • Preparation of Test Plates:

    • Prepare two sets of 96-well plates.

    • Plate 1 (Colistin only): Perform serial two-fold dilutions of colistin in CAMHB.

    • Plate 2 (Colistin + Adjuvant-1): First, add this compound to CAMHB to achieve a final fixed concentration (e.g., 5 µM). Then, perform serial two-fold dilutions of colistin in this adjuvant-containing medium.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well of both plates.

  • Incubation and Data Analysis:

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC of colistin in the absence and presence of this compound.

    • Calculate the fold reduction in MIC: (MIC of Colistin alone) / (MIC of Colistin with Adjuvant-1).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis bact_prep Bacterial Inoculum Preparation inoculation Inoculation bact_prep->inoculation drug_prep Antimicrobial Stock Preparation plate_setup 96-Well Plate Setup drug_prep->plate_setup plate_setup->inoculation incubation Incubation (18-24h, 37°C) inoculation->incubation mic_determination MIC Determination incubation->mic_determination data_calc Fold Reduction/FICI Calculation mic_determination->data_calc

Caption: Workflow for assessing colistin potentiation.

signaling_pathway cluster_membrane Bacterial Outer Membrane lps Lipopolysaccharide (LPS) (Lipid A) disruption Membrane Disruption lps->disruption Leads to colistin Colistin colistin->lps Binds to adjuvant This compound resistance_mech Resistance Mechanism (e.g., Lipid A modification) adjuvant->resistance_mech Inhibits death Bacterial Cell Death disruption->death resistance_mech->lps Inhibits Binding

Caption: Hypothesized mechanism of colistin and adjuvant action.

References

Application Notes and Protocols: The "Colistin Adjuvant-1" Protocol for Lipid A Modification Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin is a last-resort antibiotic against multidrug-resistant Gram-negative bacteria. Its efficacy is, however, threatened by rising resistance, primarily driven by modifications to the lipid A moiety of lipopolysaccharide (LPS), the primary target of colistin. These modifications, such as the addition of phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N), reduce the net negative charge of the bacterial outer membrane, thereby weakening its electrostatic interaction with the polycationic colistin.[1][2][3]

"Colistin Adjuvant-1" represents a conceptual protocol designed to identify and characterize compounds that can reverse or inhibit these lipid A modifications, thereby restoring colistin susceptibility. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of such adjuvants. The core of this protocol is the analysis of lipid A structure using mass spectrometry, a powerful technique for detecting covalent modifications.[4][5][6][7]

Signaling Pathways for Lipid A Modification

The modification of lipid A is often regulated by two-component signal transduction systems, primarily PhoP/PhoQ and PmrA/PmrB. These systems respond to environmental cues, such as low magnesium levels or the presence of cationic antimicrobial peptides, and upregulate the expression of genes responsible for lipid A modification.[1] Understanding these pathways is crucial for identifying targets for potential colistin adjuvants.

LipidA_Modification_Pathway cluster_0 Bacterial Cell Envelope Environmental\nStimuli Environmental Stimuli PhoQ PhoQ Environmental\nStimuli->PhoQ Activates PmrB PmrB Environmental\nStimuli->PmrB Activates PhoP PhoP PhoQ->PhoP Phosphorylates PmrA PmrA PhoP->PmrA Activates PmrB->PmrA Phosphorylates ArnT ArnT (L-Ara4N transferase) PmrA->ArnT Upregulates EptA/MCR-1 EptA / MCR-1 (pEtN transferase) PmrA->EptA/MCR-1 Upregulates Modified Lipid A Modified Lipid A ArnT->Modified Lipid A Adds L-Ara4N EptA/MCR-1->Modified Lipid A Adds pEtN Lipid A Lipid A Adjuvant_Screening_Workflow Start Start Bacterial Culture Culture Colistin-Resistant Gram-Negative Bacteria Start->Bacterial Culture Compound Treatment Treat with Test Adjuvant Compound Bacterial Culture->Compound Treatment Lipid A Extraction Lipid A Extraction (Mild Acid Hydrolysis) Compound Treatment->Lipid A Extraction MALDI-TOF MS MALDI-TOF Mass Spectrometry Analysis Lipid A Extraction->MALDI-TOF MS Data Analysis Analyze Mass Spectra for Lipid A Modification MALDI-TOF MS->Data Analysis Hit Identification Reduction in Modification? Data Analysis->Hit Identification MIC Testing Colistin MIC Synergy Testing Hit Identification->MIC Testing Yes No Effect No Effect Hit Identification->No Effect No Lead Compound Lead Compound MIC Testing->Lead Compound

References

Application Notes and Protocols for Colistin Adjuvant-1 against Acinetobacter baumannii Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Colistin Adjuvant-1, a novel approach to combat multidrug-resistant Acinetobacter baumannii infections. The information compiled herein, including detailed protocols and quantitative data, is intended to facilitate further research and development in this critical area of antimicrobial therapy.

Introduction

Acinetobacter baumannii has emerged as a formidable nosocomial pathogen, frequently exhibiting resistance to multiple classes of antibiotics, including carbapenems. This has led to the reintroduction of colistin, a polymyxin antibiotic, as a last-resort treatment. However, the efficacy of colistin is threatened by the rise of resistance and its significant dose-dependent nephrotoxicity and neurotoxicity.[1][2] The use of antibiotic adjuvants—compounds that enhance the activity of antibiotics—presents a promising strategy to overcome these challenges.[1]

"this compound" represents a class of molecules, such as 2-aminoimidazole (2-AI) derivatives, that potentiate the activity of colistin against A. baumannii.[1][2] These adjuvants typically exhibit little to no intrinsic antibacterial activity but can restore the susceptibility of resistant strains or significantly reduce the minimum inhibitory concentration (MIC) of colistin for susceptible strains, thereby enabling the use of lower, less toxic doses.[1][2]

Mechanism of Action

The primary mechanism of action of colistin involves its electrostatic interaction with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺), leading to membrane destabilization and increased permeability, ultimately resulting in cell death.[3][4]

Resistance to colistin in A. baumannii often arises from modifications to the lipid A structure, which reduce its net negative charge and, consequently, its affinity for colistin. A key mechanism is the addition of phosphoethanolamine (PEtN) to lipid A, a process regulated by the PmrAB two-component signaling system.[1][4][5] The sensor kinase PmrB, upon sensing environmental signals, autophosphorylates and subsequently transfers the phosphate group to the response regulator PmrA. Phosphorylated PmrA then upregulates the expression of the pmrC gene, which encodes the enzyme responsible for PEtN addition to lipid A.[6][7][8]

This compound, particularly 2-aminoimidazole-based compounds, is thought to function by disrupting the bacterial outer membrane, potentially by altering lipooligosaccharide (LOS) biosynthesis or assembly.[5][9][10] This disruption increases the permeability of the outer membrane, facilitating the entry of colistin and other antibiotics that would otherwise be excluded.[9][10][11]

Signaling_Pathway cluster_membrane Outer Membrane cluster_cytoplasm Cytoplasm LPS LPS (Lipid A) Resistance Colistin Resistance LPS->Resistance Reduced negative charge CellDeath Cell Death LPS->CellDeath Membrane disruption PmrB PmrB (Sensor Kinase) PmrA PmrA (Response Regulator) PmrB->PmrA Phosphorylates pmrCAB pmrCAB operon PmrA->pmrCAB Upregulates expression PmrC PmrC (PEtN Transferase) PmrC->LPS Adds PEtN to Lipid A pmrCAB->PmrC Expresses Colistin Colistin Colistin->LPS Binds to Lipid A Adjuvant This compound (e.g., 2-AI) Adjuvant->LPS Alters LOS biosynthesis/ assembly, increases membrane permeability Adjuvant->Colistin Enhances activity EnvSignal Environmental Signal (e.g., low pH) EnvSignal->PmrB Activates

Caption: Proposed mechanism of this compound action.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of representative colistin adjuvants against Acinetobacter baumannii.

Table 1: In Vitro Potentiation of Colistin Activity by Adjuvants against A. baumannii

Adjuvant CompoundA. baumannii StrainAdjuvant Conc. (µM)Colistin MIC Alone (µg/mL)Colistin MIC with Adjuvant (ng/mL)Fold Reduction in Colistin MICReference
Compound 12i (2-AI) 50757.5162.516[1]
196067.5131.332[1]
179787.5131.332[1]
PYED-1 249 (Colistin-Resistant)16 (µg/mL)>2564>64[12]
Capsaicin Ab13-R (Colistin-Resistant)256 (µg/mL)1628[13]
Ab156-R (Colistin-Resistant)32 (µg/mL)32216[13]
ATCC19606-R (Colistin-Resistant)32 (µg/mL)824[13]

Table 2: In Vivo Efficacy of Colistin and Adjuvant Combinations

AdjuvantInfection ModelA. baumannii StrainTreatmentSurvival Rate (%)Log Reduction in Bacterial LoadReference
Urea-derived 2-AI Galleria mellonella5075Colistin (1 mg/kg) + Adjuvant (50 mg/kg)36-50Not Reported[1]
Fosfomycin Mouse PneumoniaCarbapenem-ResistantColistin + FosfomycinNot ReportedSignificant (p < 0.05) vs control[6]
Minocycline Mouse PneumoniaCarbapenem-ResistantColistin + MinocyclineNot ReportedSignificant (p < 0.05) vs control[6]
Linezolid Mouse PneumoniaMDRAB31Colistin + Linezolid72Significant (p < 0.05) vs colistin alone[8]
XDRAB78Colistin + Linezolid92Significant (p < 0.05) vs colistin alone[8]

Experimental Protocols

A generalized workflow for evaluating colistin adjuvants is presented below.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MIC MIC Determination (Colistin +/- Adjuvant) Checkerboard Checkerboard Synergy Assay MIC->Checkerboard Promising Combinations TimeKill Time-Kill Kinetics Assay Checkerboard->TimeKill Confirm Synergy Galleria Galleria mellonella Infection Model TimeKill->Galleria Initial Efficacy & Toxicity Mouse Mouse Infection Model (e.g., Pneumonia) Galleria->Mouse Advanced Efficacy Studies

Caption: Experimental workflow for adjuvant evaluation.
Protocol 1: Checkerboard Synergy Assay

This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of combining colistin with an adjuvant.

Materials:

  • 96-well microtiter plates

  • A. baumannii isolate

  • Mueller-Hinton Broth (MHB)

  • Colistin stock solution

  • Adjuvant-1 stock solution

  • Incubator (35-37°C)

Procedure:

  • Prepare Inoculum: Culture A. baumannii overnight on an appropriate agar plate. Resuspend colonies in sterile saline or MHB to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4][14]

  • Prepare Drug Dilutions:

    • In a 96-well plate, create a two-dimensional serial dilution of colistin and Adjuvant-1.

    • Typically, colistin is diluted horizontally, and the adjuvant is diluted vertically. Concentrations should range from sub-inhibitory to supra-inhibitory levels (e.g., 0.031x to 4x the MIC).[4]

    • Include wells with each agent alone to determine their individual MICs, as well as a growth control well (no drugs) and a sterility control well (no bacteria).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[15]

  • Data Analysis:

    • Visually inspect the plates for turbidity to determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth:

      • FICI = (MIC of Colistin in combination / MIC of Colistin alone) + (MIC of Adjuvant-1 in combination / MIC of Adjuvant-1 alone)

    • Interpret the FICI as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Partial Synergy: 0.5 < FICI ≤ 1

      • Indifference: 1 < FICI ≤ 4

      • Antagonism: FICI > 4[15]

Protocol 2: Galleria mellonella Infection Model

This invertebrate model is a cost-effective and ethically favorable preliminary screen for in vivo efficacy and toxicity.

Materials:

  • Galleria mellonella larvae (waxworms) in their final instar stage

  • Hamilton syringe (or similar microinjection apparatus)

  • A. baumannii culture

  • Phosphate-buffered saline (PBS)

  • Colistin and Adjuvant-1 solutions for injection

  • Incubator (37°C)

Procedure:

  • Larvae Selection: Select healthy larvae of similar size and weight (typically 250-350 mg), showing no signs of melanization.

  • Prepare Inoculum: Prepare a mid-logarithmic phase culture of A. baumannii. Wash the cells with PBS and resuspend to the desired concentration (e.g., 10⁷ CFU/mL). The infectious dose should be determined empirically to cause significant mortality within 24-48 hours.

  • Infection: Inject a small volume (e.g., 10 µL) of the bacterial suspension into the last left proleg of each larva. A control group should be injected with PBS alone.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), inject the treatment solutions (colistin alone, adjuvant alone, or the combination) into the last right proleg.

  • Incubation and Monitoring: Incubate the larvae at 37°C in the dark. Monitor survival at regular intervals (e.g., every 12 or 24 hours) for up to 72-96 hours. Larvae are considered dead if they are non-responsive to touch.

  • Data Analysis:

    • Plot survival curves (Kaplan-Meier) and compare the survival rates between treatment groups using a log-rank test.

    • Optionally, at specific time points, homogenize a subset of larvae, plate serial dilutions of the homogenate, and enumerate CFU to determine the bacterial burden.

Protocol 3: Mouse Pneumonia Model

This mammalian model provides a more clinically relevant assessment of therapeutic efficacy.

Materials:

  • 6-8 week old mice (strain may vary, e.g., BALB/c or C57BL/6)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Intranasal or intratracheal instillation equipment

  • A. baumannii culture

  • Colistin and Adjuvant-1 solutions for administration (e.g., subcutaneous, intraperitoneal, or intravenous)

Procedure:

  • Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Induction of Immunosuppression (Optional but common for A. baumannii models): To establish a robust infection, mice can be rendered neutropenic by injecting cyclophosphamide prior to infection.

  • Infection:

    • Anesthetize the mice.

    • Instill a defined inoculum of A. baumannii (e.g., 10⁷ - 10⁸ CFU in 20-50 µL of saline) into the lungs via the intranasal or intratracheal route.[16][17]

  • Treatment: Begin treatment at a specified time post-infection (e.g., 2 hours).[16][17] Administer the therapeutic agents (vehicle control, colistin alone, adjuvant alone, combination) via the desired route and at the predetermined dosing schedule.

  • Monitoring and Endpoints:

    • Survival: Monitor the mice for signs of morbidity and mortality for a defined period (e.g., 7 days).

    • Bacterial Load: At specific time points (e.g., 24 or 48 hours post-infection), euthanize a subset of mice, aseptically remove the lungs, homogenize the tissue, and perform quantitative bacteriology (CFU counts).[16]

    • Histopathology: Lung tissue can be collected, fixed in formalin, and processed for histological examination to assess inflammation and tissue damage.

  • Data Analysis:

    • Compare survival curves between groups.

    • Analyze differences in lung bacterial loads (typically on a log10 scale).

    • Score and compare histopathological changes.

Conclusion

The use of this compound represents a viable strategy to enhance the efficacy of colistin against multidrug-resistant Acinetobacter baumannii. By potentiating colistin's activity, these adjuvants may allow for the use of lower and less toxic doses, potentially preserving the utility of this last-resort antibiotic. The protocols and data presented here provide a framework for the continued investigation and development of this promising therapeutic approach. Further research is warranted to identify optimal adjuvant-colistin combinations and to evaluate their clinical potential in well-designed studies.

References

Troubleshooting & Optimization

"Colistin adjuvant-1" solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Colistin Adjuvant-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). Published data indicates a solubility of 10 mM in DMSO. The solubility of a related compound, 2-(Trifluoromethyl)-1H-benzimidazole, has been reported as >27.9 µg/mL at pH 7.4, which may provide a rough estimate for aqueous solubility.[1] However, for precise experimental work, it is highly recommended to determine the solubility in your specific aqueous buffer (e.g., PBS) and other desired solvents.

Q2: I am observing precipitation of this compound in my aqueous buffer. What can I do?

A2: Precipitation in aqueous solutions is a common issue for compounds with hydrophobic moieties like the trifluoromethyl and benzimidazole groups present in this compound. Here are a few troubleshooting steps:

  • Prepare a high-concentration stock in DMSO: As the compound is known to be soluble in DMSO, prepare a concentrated stock solution (e.g., 10 mM) in this solvent.

  • Use a final DMSO concentration of <1%: When diluting the DMSO stock into your aqueous buffer, ensure the final concentration of DMSO is low (typically below 1%) to minimize solvent effects on your experiment.

  • Sonication: After dilution, brief sonication can help to dissolve any small particles that may have formed.

  • pH adjustment: The benzimidazole group has basic properties, and the overall solubility of the compound may be pH-dependent. Experimenting with a range of pH values for your buffer may improve solubility.

  • Consider excipients: For formulation development, the use of solubilizing agents or excipients may be necessary to achieve the desired concentration in an aqueous vehicle.

Q3: How should I store this compound?

A3: For long-term storage, it is recommended to store the solid powder of this compound at -20°C. Stock solutions in DMSO should be stored at -80°C to maintain stability. Based on general stability studies of benzimidazole derivatives, solutions in DMSO have been shown to be stable for up to 96 hours under specific conditions.[2][3] However, for critical experiments, it is advisable to use freshly prepared solutions or conduct your own stability assessment for extended storage.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been detailed in the available literature, compounds containing a benzimidazole ring can be susceptible to degradation under certain conditions. Potential degradation pathways could include:

  • Hydrolysis: The amide linkage in the benzimidazole ring could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The benzimidazole ring system can be prone to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.

  • Photodegradation: Exposure to UV or high-intensity visible light may lead to degradation. It is advisable to protect solutions from light.

To understand the specific degradation profile of this compound, it is recommended to perform forced degradation studies as outlined in the experimental protocols section.

Troubleshooting Guide: Solubility & Stability Issues

This guide provides a structured approach to addressing common experimental challenges.

Table 1: Troubleshooting Common Issues
Issue EncounteredPotential CauseRecommended Action
Compound precipitates upon dilution into aqueous buffer. Low aqueous solubility.Prepare a concentrated stock in DMSO. Use a final DMSO concentration of <1%. Try sonication after dilution. Investigate the effect of buffer pH.
Inconsistent results in biological assays. Compound degradation in experimental media.Prepare fresh dilutions from a frozen DMSO stock for each experiment. Minimize the time the compound is in aqueous media before use. Protect solutions from light.
Loss of compound potency over time in stored solutions. Instability of the compound in the chosen solvent or storage conditions.Aliquot DMSO stock solutions to avoid repeated freeze-thaw cycles. Conduct a stability study in your experimental solvent at the intended storage temperature.
Difficulty in achieving desired concentration for in vivo studies. Poor aqueous solubility and potential for precipitation in formulation.Consider the use of co-solvents (e.g., PEG, propylene glycol) or other formulation vehicles. Perform a formulation screening study to identify a suitable delivery system.

Experimental Protocols

To empower researchers to generate specific data for this compound, detailed protocols for key experiments are provided below.

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This method is a gold standard for determining the thermodynamic solubility of a compound.

Materials:

  • This compound powder

  • Chosen aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • DMSO (for stock solution preparation)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Calibrated analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a glass vial. The exact amount should be enough to ensure a solid phase remains after equilibration.

    • Add a known volume of the aqueous buffer to the vial.

    • Seal the vial tightly and place it on an orbital shaker.

    • Shake the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Processing:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Quantification:

    • Prepare a standard curve of this compound in the same aqueous buffer (or a mixture of buffer and a small amount of DMSO to ensure dissolution of standards).

    • Analyze the supernatant and the standards by a validated HPLC method.

    • Determine the concentration of this compound in the supernatant by interpolating from the standard curve. This concentration represents the aqueous solubility.

Protocol 2: Forced Degradation and Stability-Indicating HPLC Method Development

This protocol outlines the steps to assess the stability of this compound under various stress conditions and to develop an HPLC method capable of separating the intact compound from its degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or UV detector

  • A selection of HPLC columns with different selectivities (e.g., C18, C8, Phenyl-Hexyl)

  • Acetonitrile (ACN) and Methanol (MeOH)

  • Buffers for mobile phase (e.g., phosphate, acetate)

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for a defined period.

    • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 80°C) in an oven.

    • Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.

    • For each condition, also run a control sample (compound in solvent without the stressor).

  • HPLC Method Development:

    • Analyze the stressed samples using an initial HPLC method (e.g., a generic C18 column with a water/acetonitrile gradient).

    • The goal is to achieve baseline separation between the main peak (intact this compound) and all degradation product peaks.

    • Optimize the separation by systematically varying:

      • Column: Try columns with different stationary phases.

      • Mobile Phase: Adjust the organic modifier (ACN vs. MeOH), the pH of the aqueous phase, and the gradient profile.

      • Temperature: Vary the column temperature to improve peak shape and resolution.

    • Use a PDA detector to assess peak purity and to identify the optimal wavelength for detection.

  • Method Validation:

    • Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Summary

Table 2: Solubility of this compound
SolventConcentrationReference
DMSO10 mMMedChemExpress, Gentaur, TargetMol
Table 3: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationReference
Solid Powder-20°CUp to 3 yearsTargetMol
In Solvent (DMSO)-80°CUp to 1 yearTargetMol

Visualizations

Diagram 1: General Workflow for Solubility Determination

G Workflow for Shake-Flask Solubility Assay A Add excess this compound to buffer B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet solid B->C D Collect supernatant C->D E Analyze by HPLC D->E F Quantify against standard curve E->F

Caption: A simplified workflow for determining the aqueous solubility of this compound.

Diagram 2: Logical Approach to Stability Testing

G Logical Flow for Stability-Indicating Method Development cluster_0 Forced Degradation cluster_1 Method Development & Validation A Acid Hydrolysis F Initial HPLC Analysis A->F B Base Hydrolysis B->F C Oxidation (H2O2) C->F D Thermal Stress D->F E Photostability E->F G Optimize Separation F->G H Validate Method G->H

Caption: A logical progression from forced degradation studies to a validated stability-indicating HPLC method.

References

Optimizing "Colistin adjuvant-1" concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Colistin Adjuvant-1 (CA-1). This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize the concentration of CA-1 for your in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is readily soluble in sterile deionized water or DMSO. For long-term storage, we recommend preparing stock solutions (e.g., 10 mg/mL) in DMSO and storing them at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For immediate use in aqueous buffers, a fresh solution in water is recommended.

Q2: At what concentration range should I test CA-1 for synergistic activity with colistin?

A2: The optimal concentration of CA-1 can vary depending on the bacterial strain and experimental conditions. We recommend starting with a broad range in a checkerboard assay, for example, from 0.5 µg/mL to 64 µg/mL. The goal is to find the lowest concentration of CA-1 that significantly reduces the Minimum Inhibitory Concentration (MIC) of colistin.

Q3: Is this compound expected to have intrinsic antimicrobial activity?

A3: No, CA-1 is designed as an adjuvant and is expected to have very weak or no intrinsic antimicrobial activity at the tested concentrations. Its primary function is to permeabilize the bacterial outer membrane, thereby enhancing the efficacy of colistin. If you observe significant antimicrobial activity from CA-1 alone, it might indicate an issue with the stock solution or the specific bacterial strain.

Q4: Can I use standard Mueller-Hinton Broth (MHB) for my assays?

A4: Yes, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for antimicrobial susceptibility testing of colistin and its adjuvants. The presence of physiological concentrations of calcium and magnesium is crucial for the stability and activity of the bacterial outer membrane and for the accurate determination of colistin's MIC.

Q5: How do I assess the cytotoxicity of this compound?

A5: A standard cytotoxicity assay, such as the MTT or LDH release assay, using a relevant mammalian cell line (e.g., HEK293, HepG2) is recommended. This will help you determine the therapeutic window of the colistin/CA-1 combination. It is crucial to test CA-1 both alone and in combination with colistin.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in MIC results between experiments. 1. Inconsistent bacterial inoculum size.2. Degradation of CA-1 or colistin stock solutions due to multiple freeze-thaw cycles.3. Variation in cation concentration in the media.1. Ensure the bacterial inoculum is standardized to 0.5 McFarland before dilution.2. Prepare single-use aliquots of stock solutions.3. Always use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Precipitation observed in wells at high concentrations of CA-1. 1. The solubility limit of CA-1 has been exceeded in the assay medium.2. Interaction with components in the medium.1. Visually inspect the wells before adding bacteria. If precipitation is observed, consider this the highest testable concentration.2. If using a custom medium, test the solubility of CA-1 in it before starting the assay.
No synergistic effect is observed with colistin. 1. The bacterial strain may not be susceptible to this specific adjuvant mechanism.2. The concentration range of CA-1 is too low.3. The colistin itself is inactive.1. Test the combination against a known susceptible control strain.2. Broaden the concentration range of CA-1 in your checkerboard assay.3. Verify the activity of your colistin stock against a quality control strain (e.g., E. coli ATCC 25922).
High background signal in the membrane permeabilization assay. 1. The fluorescent dye (e.g., NPN) is binding non-specifically.2. The bacterial cells are lysing.1. Wash the bacterial cells thoroughly to remove any media components that might interfere with the dye.2. Reduce the concentration of CA-1 or the incubation time. Ensure the assay buffer is appropriate.

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

This assay is used to determine the synergistic interaction between colistin and CA-1.

  • Preparation: Prepare stock solutions of colistin and CA-1. Serially dilute colistin horizontally and CA-1 vertically in a 96-well microtiter plate containing CAMHB.

  • Inoculation: Add a standardized bacterial suspension (final concentration of 5 x 10^5 CFU/mL) to each well.

  • Controls: Include wells with bacteria only (growth control), media only (sterility control), and each compound alone to determine their individual MICs.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC for each compound alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth. Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Colistin in combination / MIC of Colistin alone) + (MIC of CA-1 in combination / MIC of CA-1 alone).

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Protocol 2: NPN Uptake Assay for Membrane Permeabilization

This assay measures the ability of CA-1 to disrupt the bacterial outer membrane.

  • Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them twice with a suitable buffer (e.g., 5 mM HEPES), and resuspend them to an optical density (OD600) of 0.5.

  • Assay Setup: In a black 96-well plate, add the bacterial suspension.

  • NPN Addition: Add N-Phenyl-1-naphthylamine (NPN) to a final concentration of 10 µM to each well and allow it to equilibrate.

  • Compound Addition: Add varying concentrations of CA-1 to the wells. Use a known membrane permeabilizer like Polymyxin B as a positive control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 350 nm, Emission: 420 nm) over time. An increase in fluorescence indicates NPN uptake into the damaged outer membrane.

Data Presentation

Table 1: Example Checkerboard Assay Results against a Multi-Drug Resistant Acinetobacter baumannii Strain

Colistin (µg/mL)CA-1 (µg/mL)Bacterial GrowthFICI Calculation
64 (MIC alone)0No Growth-
0>64 (MIC alone)Growth-
4 8 No Growth 0.1875 (Synergy)
84No Growth0.25 (Synergy)
216No Growth0.28125 (Synergy)

FICI calculated for the combination of 4 µg/mL Colistin and 8 µg/mL CA-1: (4/64) + (8/>64) ≈ 0.0625 + 0.125 = 0.1875

Visualizations

G cluster_0 Bacterial Outer Membrane cluster_1 cluster_2 Periplasmic Space cluster_3 Bacterial Inner Membrane LPS Lipopolysaccharide (LPS) Colistin Colistin LPS->Colistin Blocks Entry OMP Outer Membrane Proteins Mg Mg2+ Ca Ca2+ space IM Inner Cytoplasmic Membrane CellDeath Cell Death IM->CellDeath Leads to CA1 This compound CA1->LPS Permeabilizes CA1->Mg Displaces CA1->Ca Displaces Colistin->IM Binds & Disrupts

Caption: Mechanism of action for this compound enhancing colistin activity.

G start Start prep_plate Prepare 96-well plate with 2D serial dilutions of Colistin and CA-1 in CAMHB start->prep_plate prep_inoculum Standardize bacterial inoculum to 0.5 McFarland prep_plate->prep_inoculum add_inoculum Add bacterial suspension to wells (Final conc. 5x10^5 CFU/mL) prep_inoculum->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_plate Read plate visually or at OD600 to determine MICs incubate->read_plate calculate_fici Calculate FICI for each non-growth well read_plate->calculate_fici interpret Interpret FICI (Synergy, Additive, Antagonism) calculate_fici->interpret end End interpret->end

Caption: Experimental workflow for the checkerboard synergy assay.

G start No Synergy Observed q1 Is the Colistin MIC vs. QC strain correct? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the CA-1 concentration range appropriate? a1_yes->q2 sol1 Prepare fresh Colistin stock a1_no->sol1 end Re-run Assay sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the medium CAMHB? a2_yes->q3 sol2 Broaden CA-1 concentration range (e.g., up to 128 µg/mL) a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes Consider strain-specific resistance mechanism a3_no No q3->a3_no sol3 Use Cation-Adjusted Mueller-Hinton Broth a3_no->sol3 sol3->end

Caption: Troubleshooting logic for lack of observed synergy.

"Colistin adjuvant-1" potential off-target effects and cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Colistin & Adjuvant Therapies

Disclaimer: The term "Colistin adjuvant-1" does not correspond to a recognized scientific entity. This guide focuses on the known off-target effects and cytotoxicity of the antibiotic colistin and the role of adjuvant therapies in mitigating these toxicities.

Frequently Asked Questions (FAQs)

Q1: What are the primary dose-limiting toxicities of colistin?

A1: The major dose-limiting toxicities of colistin are nephrotoxicity (kidney damage) and neurotoxicity (nerve damage).[1][2][3][4] These adverse effects are significant concerns in clinical settings and can occur in a substantial percentage of patients, sometimes necessitating the cessation of treatment.[2][5]

Q2: What are the known off-target effects of colistin in mammalian cells?

A2: Colistin's toxicity in mammalian cells stems from its mechanism of action. While it targets the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, it can also interact with mammalian cell membranes, though they lack LPS.[4][6][7] The primary off-target effects include:

  • Mitochondrial Dysfunction: Colistin can accumulate in mitochondria, leading to swelling, rupture of mitochondrial cristae, and decreased membrane potential.[5][8][9][10] This impairs cellular respiration and ATP production.[5][8]

  • Induction of Oxidative Stress: Colistin treatment can trigger the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[11][12][13]

  • Apoptosis (Programmed Cell Death): Colistin can induce apoptosis in various cell types, particularly renal and neuronal cells, through multiple pathways.[12][14][15]

Q3: What is the primary mechanism of colistin-induced nephrotoxicity?

A3: Colistin-induced nephrotoxicity is primarily characterized by acute tubular necrosis.[6][16] After filtration by the glomeruli, colistin is reabsorbed by proximal tubule cells.[5][17] Its accumulation leads to cell damage through several mechanisms:

  • Direct interaction with the cell membrane, increasing its permeability.[15]

  • Induction of mitochondrial damage and oxidative stress.[2][5]

  • Activation of major apoptotic pathways, including the mitochondrial, death receptor, and endoplasmic reticulum pathways.[5][14]

Q4: What are the symptoms and mechanisms of colistin-induced neurotoxicity?

A4: Clinical manifestations of neurotoxicity can include dizziness, vertigo, visual disturbances, confusion, seizures, and peripheral paresthesias.[1][4] The underlying mechanisms are linked to neuronal cell injury and death, largely related to oxidative stress and mitochondrial dysfunction.[1][18] Colistin can also cause a non-competitive presynaptic blockade of acetylcholine release at the neuromuscular junction, potentially leading to muscle weakness and respiratory depression.[4][19]

Q5: What is the role of adjuvant therapy with colistin?

A5: Adjuvant therapy aims to enhance colistin's antibacterial efficacy while reducing its toxic side effects.[20][21][22] This can be achieved by:

  • Using compounds that potentiate colistin's activity, allowing for lower, less toxic doses to be administered.[20][21][22]

  • Co-administering agents that have neuroprotective or nephroprotective properties, such as antioxidants (e.g., Vitamin C, Melatonin) that can counteract the oxidative stress induced by colistin.[2][3][16]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in my in vitro cell culture after colistin treatment.

Possible Cause Troubleshooting Step
Concentration too high Colistin's cytotoxicity is dose-dependent.[12][18] Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a broad range of concentrations to identify a suitable therapeutic window for your experiment.
Cell line sensitivity Different cell lines exhibit varying sensitivities to colistin. Renal (e.g., NRK-52E) and neuronal (e.g., PC12) cell lines are known to be particularly susceptible.[5][18] If possible, compare results with a less sensitive cell line.
Prolonged exposure time Cytotoxicity is also time-dependent.[12][18] Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal exposure duration for your experimental goals.
Off-target effects Colistin induces oxidative stress and apoptosis.[12] Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it mitigates the cytotoxic effects.[12][18]

Issue 2: Inconsistent results in cytotoxicity assays.

Possible Cause Troubleshooting Step
Assay interference Ensure that colistin does not directly interfere with the assay reagents (e.g., formazan dyes in MTT assays). Run appropriate controls, including colistin in cell-free media with the assay reagents.
Cell culture conditions Maintain consistent cell culture conditions (e.g., passage number, confluency, media composition) as these can influence cellular responses to toxic compounds.
Prodrug vs. active form Colistin is often administered as the less toxic prodrug, colistin methanesulfonate (CMS), which is converted to the active colistin.[11] Ensure you are using the correct form for your experiment and are aware of the conversion kinetics if using CMS.

Quantitative Data Summary

Table 1: Cytotoxicity of Colistin in Neuronal Cells

Cell LineConcentration RangeExposure TimeEffectReference
PC120–400 µM6, 12, 24 hDecreased cell viability in a dose- and time-dependent manner.[12][18][23][12][18][23]
Chick Cortex Neurons0.83, 4.15, 8.3 µg/mL24 hDecreased cell activity, decreased mitochondrial membrane potential.[9][9]

Table 2: Effects of Colistin on Oxidative Stress Markers in PC12 Cells

MarkerConcentrationExposure TimeObservationReference
Intracellular ROS100, 200, 400 µM24 hSignificant increase in ROS production.[12][12]
Malondialdehyde (MDA)400 µM24 hSignificant elevation to 0.76 nmol/mg protein.[12][12]
Superoxide Dismutase (SOD)400 µM24 hSignificant reduction in activity to 5.35 U/mg protein.[12][12]
Catalase (CAT)400 µM24 hSignificant reduction in activity to 3.38 U/mg protein.[12][12]

Experimental Protocols & Methodologies

1. Cell Viability Assessment using MTT Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

  • Materials: 96-well plates, mammalian cell line of interest, cell culture medium, colistin sulfate, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of colistin in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of colistin (and a vehicle control).

    • Incubate the plate for the desired exposure time (e.g., 24 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

2. Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe DCFH-DA to detect intracellular ROS.

  • Materials: 24-well plates, mammalian cell line, colistin sulfate, DCFH-DA (2',7'-dichlorofluorescin diacetate) probe, PBS.

  • Procedure:

    • Seed cells in a 24-well plate and treat with desired concentrations of colistin for the specified time.

    • Wash the cells twice with warm PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells three times with PBS to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope or a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

    • Quantify the fluorescence intensity relative to the control group.

Visualizations: Signaling Pathways & Workflows

colistin_nephrotoxicity colistin Colistin in Bloodstream proximal_tubule Proximal Tubule Cell colistin->proximal_tubule Uptake membrane Membrane Disruption proximal_tubule->membrane mitochondria Mitochondrial Dysfunction proximal_tubule->mitochondria er ER Stress proximal_tubule->er apoptosis_pathways Activation of: - Death Receptor Pathway - Mitochondrial Pathway membrane->apoptosis_pathways ros ↑ ROS Production mitochondria->ros er->apoptosis_pathways ros->apoptosis_pathways caspases Caspase Activation apoptosis_pathways->caspases apoptosis Apoptosis caspases->apoptosis atn Acute Tubular Necrosis (Nephrotoxicity) apoptosis->atn

Caption: Colistin-induced nephrotoxicity pathway.

cytotoxicity_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere (Overnight) seed_cells->adhere treat Treat with Colistin (Dose-response) adhere->treat incubate Incubate (e.g., 24 hours) treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate (4 hours) add_mtt->incubate_mtt dissolve Dissolve formazan crystals (DMSO) incubate_mtt->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Analyze Data: Calculate % Viability read->analyze end End analyze->end

Caption: Experimental workflow for an MTT cytotoxicity assay.

References

Technical Support Center: Troubleshooting "Colistin Adjuvant-1" Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Colistin adjuvant-1." This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experimentation. The term "this compound" is used here as a general descriptor for adjuvants aimed at potentiating colistin activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for colistin and its adjuvants?

A1: Colistin, a polycationic peptide, disrupts the outer membrane of Gram-negative bacteria. It electrostatically interacts with the negatively charged phosphate groups of lipid A in the lipopolysaccharide (LPS) layer, displacing divalent cations like Mg²⁺ and Ca²⁺.[1][2] This leads to membrane destabilization, increased permeability, leakage of cellular contents, and ultimately, bacterial cell death.[1][2][3]

Many bacteria develop resistance by modifying lipid A, which reduces the net negative charge of the outer membrane and weakens its interaction with colistin.[3][4] "this compound" and similar compounds often work by inhibiting these resistance mechanisms. For instance, some adjuvants can suppress the expression of genes responsible for lipid A modification, thereby resensitizing the bacteria to colistin.[5][6]

Q2: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) assays. What are the common causes?

A2: Variability in colistin MIC assays is a well-documented issue. Several factors can contribute to this:

  • Binding to Materials : Colistin is a cationic peptide and is known to adhere to the surface of standard polystyrene microtiter plates, which can lower its effective concentration and lead to inaccurate MIC values.[2][7]

  • Susceptibility Testing Method : The choice of MIC determination method is critical. Broth microdilution (BMD) is the recommended reference method by both CLSI and EUCAST.[7][8] Other methods like disk diffusion and gradient diffusion tests are unreliable for colistin due to its poor diffusion in agar and can produce erroneous results.[7][8][9]

  • Culture Media : The composition of the culture medium, particularly the concentration of cations, can influence the outcome of susceptibility testing. Use cation-adjusted Mueller-Hinton Broth (CA-MHB) for consistency.

  • Prodrug Hydrolysis : If using colistimethate sodium (CMS), it's important to be aware that it is an inactive prodrug that hydrolyzes in vitro to active colistin. This hydrolysis can be inconsistent and lead to variability.[7] It is recommended to use colistin sulfate for in vitro testing.[7]

Q3: Our adjuvant shows potent activity in vitro but fails in our in vivo models. What could be the reason for this discrepancy?

A3: The transition from in vitro success to in vivo efficacy is a common hurdle. Potential reasons for this discrepancy include:

  • Pharmacokinetics and Bioavailability : The adjuvant may have poor absorption, distribution, metabolism, or excretion (ADME) properties in the animal model, preventing it from reaching the site of infection at a sufficient concentration.

  • Protein Binding : In the presence of serum proteins in vivo, the effective concentration of the adjuvant can be significantly reduced. For example, the effective concentration of the adjuvant IMD-0354 was found to increase 169-fold in the presence of 0.4% albumin.[10]

  • Toxicity : The adjuvant, either alone or in combination with colistin, might exhibit toxicity in the animal model at the concentrations required for efficacy.[10][11]

  • Different Bacterial State : Bacteria in an in vivo infection model may exist in different physiological states (e.g., within biofilms) compared to the planktonic growth in a standard MIC assay, affecting susceptibility.[1]

Troubleshooting Guide

Issue 1: Inconsistent MIC Results for Colistin + Adjuvant

Question Possible Cause Recommended Action
Are you using the correct laboratory ware and testing standards? Cationic nature of colistin leads to adherence to plastics.[2][7]Use low-binding plates if possible. Strictly adhere to CLSI and EUCAST guidelines for broth microdilution (BMD) as the reference method for colistin susceptibility testing.[7][8]
Is your culture medium properly prepared and consistent? Variations in cation concentration in Mueller-Hinton Broth can affect results.Always use cation-adjusted Mueller-Hinton Broth (CA-MHB). Ensure each batch of media is quality controlled.
Are you using the appropriate form of colistin? Colistimethate sodium (CMS) is a prodrug with variable hydrolysis to active colistin.[7]Use colistin sulfate for all in vitro susceptibility testing to ensure consistency.[7]
Is the adjuvant stable in the assay medium? The adjuvant may degrade over the incubation period.Assess the stability of your adjuvant in the assay medium over time using an appropriate analytical method (e.g., HPLC).

Issue 2: Adjuvant Potentiation of Colistin Varies Between Bacterial Strains

Question Possible Cause Recommended Action
Do the bacterial strains have different colistin resistance mechanisms? Adjuvants often target specific resistance pathways (e.g., inhibition of lipid A modification via the pmrAB system).[5][6] Strains with different mechanisms (e.g., complete loss of LPS) will not be affected.[2]Characterize the resistance mechanism in each strain you are testing (e.g., via sequencing of relevant genes like pmrA/B, mgrB, or screening for mcr genes).[2][4][12]
Are there differences in outer membrane composition among strains? Even in susceptible strains, baseline differences in LPS structure can affect synergy.This is an inherent biological variable. Test the adjuvant against a well-characterized panel of clinical and reference strains to understand its spectrum of activity.

Issue 3: Lack of In Vivo Efficacy Despite Strong In Vitro Synergy

Question Possible Cause Recommended Action
Is the adjuvant reaching the site of infection? Poor pharmacokinetic properties (e.g., high clearance, low bioavailability).Conduct pharmacokinetic studies to determine the concentration of the adjuvant in plasma and at the site of infection.
Is the adjuvant being inactivated by serum proteins? High protein binding reduces the free, active concentration of the adjuvant.[10]Perform in vitro synergy assays in the presence of serum or albumin to assess the impact of protein binding on adjuvant activity.[10]
Is the dosing regimen optimal? The timing and concentration of both colistin and the adjuvant are critical for synergy.Perform dose-response studies in the animal model, varying the doses of both colistin and the adjuvant, as well as the timing of administration.[11]
Is there unexpected toxicity? The combination therapy may be causing unforeseen toxicity, impacting the health of the animal model.Conduct toxicity studies of the adjuvant alone and in combination with colistin, monitoring for signs of distress and relevant biomarkers (e.g., kidney and liver function tests).[10][11]

Data on Colistin Adjuvant Activity

The following tables summarize quantitative data on the potentiation of colistin activity by various adjuvants as reported in the literature.

Table 1: In Vitro Potentiation of Colistin by Adjuvants Against Resistant Gram-Negative Bacteria

AdjuvantBacterial StrainColistin MIC Alone (µg/mL)Colistin MIC with Adjuvant (µg/mL)Fold Reduction in MICReference
IMD-0354 (5 µM) K. pneumoniae (Colistin-Resistant)>2560.0625Up to 4,096[10]
NDM-27 (5 µM) K. pneumoniae (Colistin-Resistant)>256<0.03125>8,192[10][11]
Compound 1 (30 µM) A. baumannii ATCC 17978 + mcr-11280.06252,048[4]
Compound 2 (30 µM) A. baumannii ATCC 17978 + mcr-11280.25512[4]
BBN149 (50 µM) P. aeruginosa PA14 colR 56488[3]
2-AI Analog 12i (7.5 µM) A. baumannii 507510.062516[13]

Table 2: Comparison of Adjuvant Activity in Low vs. High Protein Conditions

AdjuvantConditionEffective Adjuvant Concentration (µM)Reference
IMD-0354 Standard Medium0.36[10]
+ 0.4% Albumin60.7 (169-fold increase)[10]
NDM-27 Standard Medium0.21[10]
+ 0.4% Albumin5.54 (26-fold increase)[10]

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) Assay for Colistin and Adjuvant Synergy

This protocol is based on the reference methods recommended by CLSI and EUCAST.[7][8]

  • Preparation of Materials :

    • Use colistin sulfate. Prepare a stock solution in sterile water.

    • Dissolve the adjuvant in a suitable solvent (e.g., DMSO) to create a high-concentration stock.

    • Use Cation-Adjusted Mueller-Hinton Broth (CA-MHB).

    • Use standard 96-well microtiter plates (polystyrene plates are standard, but be aware of potential binding).

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Assay Setup (Checkerboard Method) :

    • Prepare a two-dimensional array in a 96-well plate. Along the x-axis, create a serial two-fold dilution of colistin in CA-MHB.

    • Along the y-axis, create a serial two-fold dilution of the adjuvant. The final concentration of the adjuvant's solvent (e.g., DMSO) should be kept constant and low (e.g., ≤1%) in all wells.

    • The final volume in each well should be 100 µL (or 200 µL depending on the lab's standard procedure).[3]

    • Include control wells:

      • Bacteria only (growth control).

      • Adjuvant only at various concentrations (to determine its intrinsic antibacterial activity).

      • Colistin only (to determine the baseline MIC).

      • Media only (sterility control).

  • Inoculation and Incubation :

    • Add the prepared bacterial inoculum to each well (except the sterility control).

    • Seal the plate and incubate at 37°C for 18-24 hours.[3]

  • Reading Results :

    • The MIC is defined as the lowest concentration of the drug (or drug combination) that completely inhibits visible bacterial growth.[3]

    • The Fractional Inhibitory Concentration (FIC) index can be calculated to determine synergy, additivity, or antagonism.

Protocol 2: Mouse Peritonitis Model for In Vivo Adjuvant Efficacy

This protocol is a generalized model based on descriptions of in vivo studies.[10][11][14]

  • Animal and Bacterial Preparation :

    • Use a suitable mouse strain (e.g., male C57BL/6, 4-6 months old).[10][11]

    • Grow the colistin-resistant bacterial strain (e.g., K. pneumoniae) to mid-log phase, wash, and resuspend in sterile saline or PBS to the desired CFU/mL for infection.

  • Infection and Treatment :

    • Induce peritonitis by intraperitoneal (i.p.) injection of the bacterial suspension (e.g., 10⁶ CFU in 100 µL).

    • Administer treatments at specified time points post-infection. For example, treat 1 hour after infection.[11]

    • Treatment groups may include:

      • Vehicle control.

      • Colistin alone (e.g., administered i.p.).

      • Adjuvant alone (e.g., administered i.p. or via another route).

      • Colistin and adjuvant in combination.

  • Assessment of Bacterial Load :

    • At a defined endpoint (e.g., 4 or 24 hours post-infection), euthanize the mice.

    • Collect peritoneal lavage fluid by washing the peritoneal cavity with sterile PBS.

    • Collect blood and organs (e.g., liver, spleen) to assess bacterial dissemination.

    • Perform serial dilutions of the lavage fluid, blood, and homogenized organs and plate on appropriate agar to determine the bacterial load (CFU/mL or CFU/gram of tissue).

  • Toxicity Monitoring :

    • Monitor mice for signs of distress throughout the experiment.

    • At the endpoint, collect blood for analysis of toxicity markers such as alanine aminotransferase (ALT) for liver damage and creatinine for kidney damage.[10]

Visualizations

Colistin_MoA cluster_membrane Gram-Negative Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) Lipid A (Negative Charge) O-Antigen Cations Mg²⁺ / Ca²⁺ LPS:f0->Cations Stabilizes Membrane Disruption Membrane Disruption & Cell Death LPS->Disruption Destabilization Colistin Colistin (Polycationic) Colistin->LPS:f0 Displaces Cations

Caption: Mechanism of action of colistin against Gram-negative bacteria.

Colistin_Resistance cluster_bacterium Resistant Bacterium PmrAB PmrA/PmrB or mcr-1 Enzyme LipidA_mod Modified Lipid A +ve Charge Added (e.g., PEtN) PmrAB->LipidA_mod Catalyzes Modification ReducedBinding Reduced Electrostatic Binding LipidA_mod->ReducedBinding Colistin Colistin Colistin->LipidA_mod Weakened Interaction

Caption: Mechanism of colistin resistance via lipid A modification.

Adjuvant_Workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo Validation Start Identify Colistin-Resistant Strain MIC_Assay Perform Checkerboard MIC Assay (Colistin + Adjuvant) Start->MIC_Assay Calc_FIC Calculate FIC Index (Assess Synergy) MIC_Assay->Calc_FIC Toxicity_vitro Assess In Vitro Cytotoxicity (e.g., on HepG2 cells) Calc_FIC->Toxicity_vitro PK_Study Pharmacokinetic/ Toxicity Studies Toxicity_vitro->PK_Study Proceed if Synergy is High & Toxicity is Low Efficacy_Model Test in Animal Model (e.g., Peritonitis) PK_Study->Efficacy_Model Assess_Load Assess Bacterial Load (CFU counts) Efficacy_Model->Assess_Load Analyze_Results Analyze Efficacy & Safety Assess_Load->Analyze_Results

Caption: General experimental workflow for testing a colistin adjuvant.

References

"Colistin adjuvant-1" degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential degradation pathways, recommended storage conditions, and troubleshooting for "Colistin adjuvant-1". The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: "this compound" is a research compound, and specific stability data is not publicly available. The information provided here is based on general chemical principles, the known stability of its structural motifs, and standard practices for handling similar research compounds. It is strongly recommended that users perform their own stability studies for their specific formulations and applications.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its chemical structure?

A1: "this compound" is a compound that enhances the antimicrobial activity of colistin against Gram-negative bacteria. It also acts as an inhibitor of the NF-κB signaling pathway. Its chemical name is N-(3,5-bis(trifluoromethyl)phenyl)-2-((5-(trifluoromethyl)pyridin-2-yl)amino)acetamide, and its chemical formula is C16H7F9N2O.

Q2: What are the likely degradation pathways for "this compound"?

A2: Based on its chemical structure, "this compound" may be susceptible to the following degradation pathways:

  • Hydrolysis: The amide bond in the acetamide linker is a primary site for potential hydrolytic cleavage, especially under acidic or basic conditions. This would break the molecule into two main fragments.

  • Oxidation: The aromatic rings and the secondary amine in the linker could be susceptible to oxidation, leading to the formation of various oxidized byproducts.

  • Photodegradation: Aromatic compounds and molecules with carbon-fluorine bonds can be sensitive to light, particularly UV light. Photodegradation may lead to the cleavage of C-F bonds or modifications to the aromatic rings.

Q3: What are the recommended storage conditions for "this compound" powder?

A3: To ensure the stability of "this compound" in its solid form, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is advisable. As it is a powder, it may be hygroscopic, so storage in a desiccator can help prevent moisture uptake.

Q4: How stable is "this compound" in solution?

A4: The stability of "this compound" in solution has not been specifically reported. However, based on its structure, its stability in solution will likely depend on the solvent, pH, temperature, and exposure to light. It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be stored at low temperatures (e.g., -20 °C or -80 °C) in a tightly sealed, light-protected container. It is advisable to perform a stability study of the stock solution under your specific storage conditions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Difficulty dissolving the powder The compound may have low solubility in the chosen solvent. The powder may have absorbed moisture and clumped together.Try a different solvent or a co-solvent system. Gentle warming and sonication may aid dissolution. Ensure the powder is stored in a desiccator to prevent moisture absorption.
Inconsistent experimental results The compound may be degrading in solution. Inaccurate weighing of small quantities.Prepare fresh solutions for each experiment. Perform a stability study of your stock solution. Use a calibrated analytical balance and appropriate weighing techniques for small amounts. Consider preparing a concentrated stock solution to minimize weighing errors.
Precipitate forms in the stock solution upon storage The compound may be unstable in the chosen solvent at the storage temperature. The concentration may be too high for the storage temperature.Store the solution at a different temperature (e.g., -80 °C instead of -20 °C). Prepare a less concentrated stock solution. Always bring the solution to room temperature and vortex before use.
Loss of compound activity over time Degradation of the compound in storage (solid or solution).Re-evaluate storage conditions. Store in smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Confirm the purity of the compound upon receipt and periodically thereafter.

Proposed Degradation Pathways

The following diagram illustrates the potential degradation pathways of "this compound" based on its chemical structure.

cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound N-(3,5-bis(trifluoromethyl)phenyl)-2-((5-(trifluoromethyl)pyridin-2-yl)amino)acetamide Hydrolysis_Product_1 3,5-bis(trifluoromethyl)aniline This compound->Hydrolysis_Product_1 Amide Bond Cleavage Hydrolysis_Product_2 2-((5-(trifluoromethyl)pyridin-2-yl)amino)acetic acid This compound->Hydrolysis_Product_2 Amide Bond Cleavage Oxidation_Product Oxidized derivatives (e.g., N-oxides, hydroxylated species) This compound->Oxidation_Product Oxidative Stress Photodegradation_Product Degradants with C-F bond cleavage or ring modifications This compound->Photodegradation_Product Light Exposure

Potential degradation pathways for this compound.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for "this compound".[1][2][3][4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of "this compound" in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60 °C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid powder in a hot air oven at 105 °C for 24 hours.

  • Photodegradation: Expose the solid powder and the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Workflow for a Forced Degradation Study

Start Prepare Stock Solution (1 mg/mL) Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidation (3% H2O2, RT) Stress_Conditions->Oxidation Thermal Thermal Degradation (105°C, Solid) Stress_Conditions->Thermal Photo Photodegradation (UV/Vis Light) Stress_Conditions->Photo Analysis Sample Preparation & HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradation Products & Determine Degradation Pathways Analysis->Results

Forced degradation study workflow.

Storage Conditions Summary

Condition Solid (Powder) Solution (in organic solvent)
Temperature 2-8 °C (short-term) or -20 °C (long-term)-20 °C or -80 °C
Light Protect from lightProtect from light (use amber vials)
Humidity Store in a desiccatorTightly sealed container
Atmosphere Inert atmosphere (e.g., argon or nitrogen) is ideal for long-term storageTightly sealed container

Note on Solution Storage: It is highly recommended to prepare solutions fresh. If stock solutions are prepared, they should be stored in small, single-use aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in your specific solvent system should be validated.

References

Overcoming poor bioavailability of "Colistin adjuvant-1" in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo bioavailability of Colistin Adjuvant-1 (CA-1).

Frequently Asked Questions (FAQs)

Q1: We are observing high in vitro efficacy of CA-1 with colistin, but this is not translating to our in vivo infection models. What are the likely causes?

A1: This is a common challenge in drug development, often termed an in vitro-in vivo disconnect. The primary reasons for this discrepancy with a compound like CA-1 could be:

  • Poor Bioavailability: CA-1 may not be efficiently absorbed into the systemic circulation after administration.

  • Rapid Metabolism: The compound might be quickly broken down by enzymes in the liver, plasma, or other tissues.

  • High Plasma Protein Binding: CA-1 could be binding extensively to plasma proteins like albumin, rendering it inactive.

  • Poor Tissue Distribution: The adjuvant may not be reaching the site of infection at a sufficient concentration.

  • Toxicity: At the concentrations required for efficacy, CA-1 might be causing unforeseen toxicity in the animal model, confounding the results.

Q2: What are the first steps to diagnose the cause of poor in vivo performance of CA-1?

A2: A stepwise approach is recommended. Start with a basic pharmacokinetic (PK) study. This will help you understand the absorption, distribution, metabolism, and excretion (ADME) profile of CA-1 in your animal model. Key parameters to measure are the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the curve (AUC).

Q3: Can the route of administration affect the bioavailability of CA-1?

A3: Absolutely. The route of administration is a critical factor. For a peptide-based or small molecule adjuvant, oral administration often results in very low bioavailability due to degradation in the gastrointestinal tract and poor absorption. Alternative routes should be considered, such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection. An IV administration will, by definition, provide 100% bioavailability and can serve as a baseline for comparison.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of CA-1 Across Subjects
Possible Cause Troubleshooting Step Success Metric
Inconsistent Administration Refine and standardize the administration technique. For oral gavage, ensure consistent volume and placement. For injections, ensure the full dose is delivered.Coefficient of variation (%CV) of plasma concentrations at each time point is reduced to <20%.
Formulation Instability Prepare the formulation fresh before each experiment. Assess the stability of CA-1 in the chosen vehicle at room temperature and 4°C over the duration of the experiment.Less than 5% degradation of CA-1 in the formulation vehicle over 4-6 hours.
Genetic Variability in Animal Model If using an outbred stock, consider switching to an inbred strain to reduce metabolic variability.Reduced inter-individual variability in PK parameters.
Issue 2: CA-1 Plasma Concentration is Below the In Vitro Minimum Effective Concentration (MEC)
Possible Cause Troubleshooting Step Success Metric
Poor Solubility of CA-1 Test a panel of biocompatible solvents and excipients to improve solubility. Examples include PEG400, DMSO, or cyclodextrins.Achieve a stable and injectable solution at the desired concentration.
Rapid First-Pass Metabolism If using oral or IP routes, switch to IV or SC to bypass the liver's initial metabolic processing.A significant increase in the plasma AUC compared to the oral/IP route.
Formulation Strategies Consider advanced drug delivery systems such as liposomal encapsulation or PEGylation to protect CA-1 from degradation and clearance.Prolonged plasma half-life and increased exposure (AUC).

Experimental Protocols

Protocol 1: Basic Pharmacokinetic (PK) Study of CA-1 in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: CA-1 administered via intravenous (IV) injection (2 mg/kg).

    • Group 2: CA-1 administered via intraperitoneal (IP) injection (10 mg/kg).

    • Group 3: CA-1 administered via oral gavage (20 mg/kg).

  • Procedure:

    • Administer CA-1 formulated in a suitable vehicle (e.g., 10% DMSO in saline).

    • Collect blood samples (approx. 20-30 µL) via tail vein or saphenous vein at predefined time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-administration.

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Analysis:

    • Quantify the concentration of CA-1 in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Interpretation:

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t1/2).

    • Determine the absolute bioavailability for IP and oral routes using the formula: F(%) = (AUC_route / AUC_IV) * (Dose_IV / Dose_route) * 100.

Table 1: Example Pharmacokinetic Parameters for CA-1
Route of Administration Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Bioavailability (%)
Intravenous (IV)215200.083450100
Intraperitoneal (IP)108500.5420024.3
Oral (PO)20501.0210<1

Visualizations

G start Poor In Vivo Efficacy Despite In Vitro Activity pk_study Conduct Basic PK Study (IV, IP, Oral) start->pk_study check_bioavailability Is Bioavailability (F%) > 10%? pk_study->check_bioavailability check_exposure Is Plasma Exposure (AUC) Above In Vitro MEC? check_bioavailability->check_exposure Yes formulation Reformulate CA-1 (e.g., Liposomes, PEGylation) check_bioavailability->formulation No route Change Administration Route (e.g., from IP to IV) check_exposure->route No efficacy_study Proceed to In Vivo Efficacy Studies check_exposure->efficacy_study Yes formulation->pk_study route->pk_study metabolism_study Investigate Metabolism (In Vitro/In Vivo) efficacy_study->metabolism_study Still Fails tissue_dist Assess Tissue Distribution efficacy_study->tissue_dist Still Fails end_fail Re-evaluate Candidate (Potential liabilities) metabolism_study->end_fail tissue_dist->end_fail

Caption: Workflow for troubleshooting poor in vivo bioavailability of CA-1.

G colistin Colistin lps Lipopolysaccharide (LPS) in Outer Membrane colistin->lps Binds to permeabilization Membrane Permeabilization lps->permeabilization ca1 CA-1 (this compound) pmrA_pmrB PmrA/PmrB System ca1->pmrA_pmrB Inhibits lps_modification LPS Modification (Addition of L-Ara4N) pmrA_pmrB->lps_modification Activates charge Reduced Negative Charge of Outer Membrane lps_modification->charge binding Reduced Colistin Binding charge->binding binding->permeabilization Prevents death Bacterial Cell Death permeabilization->death

Caption: Hypothetical signaling pathway for CA-1 overcoming colistin resistance.

G start Initial CA-1 Powder solubility Solubility Testing Aqueous Buffers (PBS) Co-solvents (PEG400, DMSO) Surfactants (Tween 80) start->solubility aqueous_path {Aqueous Formulation|Is it soluble at target conc.?} solubility:s->aqueous_path:w Test cosolvent_path {Co-solvent Formulation|Is precipitation observed upon dilution?} aqueous_path->cosolvent_path No final Select Lead Formulation for In Vivo PK Study aqueous_path->final Yes advanced_path Advanced Formulation (Liposomes, Nanoparticles) cosolvent_path->advanced_path Yes cosolvent_path->final No advanced_path->final

Caption: Decision tree for selecting a suitable formulation for CA-1.

"Colistin adjuvant-1" and its impact on colistin nephrotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Colistin Adjuvant-1 to mitigate colistin-induced nephrotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in reducing colistin nephrotoxicity?

A1: this compound is designed to potentiate the antibacterial activity of colistin, allowing for a reduction in the required therapeutic dose. By lowering the concentration of colistin needed to achieve the same bactericidal effect, the risk of dose-dependent nephrotoxicity may be minimized. The adjuvant may also have cytoprotective effects on renal tubular epithelial cells by modulating pathways involved in oxidative stress and apoptosis, although this is an active area of investigation.

Q2: Can this compound be used with other antibiotics?

A2: The primary validation for this compound has been in combination with colistin. Its efficacy and safety in combination with other antibiotics have not been extensively studied. We recommend conducting preliminary in vitro synergy tests before proceeding with in vivo experiments involving other antimicrobial agents.

Q3: What are the expected effects of this compound on the pharmacokinetics of colistin?

A3: Preclinical studies on similar adjuvant compounds suggest that they are unlikely to significantly alter the pharmacokinetic profile of colistin. However, it is crucial to perform pharmacokinetic analysis in your specific experimental model to confirm this, as interactions can be species- and model-dependent.

Q4: Is this compound itself nephrotoxic?

A4: In preclinical models, this compound has not demonstrated significant nephrotoxicity at the recommended concentrations for adjuvant activity.[1] However, it is essential to include a control group treated with this compound alone in your experiments to rule out any intrinsic renal effects in your specific model.

Troubleshooting Guides

Problem 1: I am not observing a significant reduction in colistin's Minimum Inhibitory Concentration (MIC) in the presence of this compound.

Possible Cause Troubleshooting Step
Suboptimal Adjuvant Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your bacterial strain. Potentiation can be concentration-dependent.
Bacterial Strain Specificity The adjuvant effect may vary between different bacterial species and strains. Confirm the efficacy of this compound against your specific test organism.
Assay Conditions Ensure that the broth microdilution assay conditions (e.g., cation-adjusted Mueller-Hinton broth) are appropriate for testing colistin susceptibility, as divalent cations can interfere with colistin's activity.
Compound Stability Verify the stability of this compound under your experimental conditions (e.g., temperature, pH, media components).

Problem 2: I am seeing unexpected toxicity in my in vitro cell culture experiments with this compound.

Possible Cause Troubleshooting Step
High Adjuvant Concentration Titrate the concentration of this compound to a non-toxic range for your specific renal cell line. Determine the maximum non-toxic concentration before assessing its protective effects.
Cell Line Sensitivity Different renal cell lines (e.g., HK-2, LLC-PK1) may have varying sensitivities. Consider using a different cell line or primary renal tubular epithelial cells.
Solvent Toxicity If using a solvent (e.g., DMSO) to dissolve this compound, ensure the final solvent concentration in the culture medium is non-toxic to the cells. Include a vehicle control in your experiment.

Problem 3: My in vivo model is not showing a protective effect of this compound against colistin-induced nephrotoxicity.

Possible Cause Troubleshooting Step
Inadequate Adjuvant Dose or Dosing Regimen Optimize the dose and administration schedule of this compound. Consider factors such as the timing of administration relative to colistin.
Severity of Colistin-Induced Injury The dose of colistin used may be causing overwhelming nephrotoxicity that cannot be rescued by the adjuvant. Consider reducing the colistin dose to a level where a protective effect can be more readily observed.[2]
Pharmacokinetic Mismatch The pharmacokinetic profiles of colistin and this compound may not be aligned in your animal model, leading to insufficient co-localization in the kidneys. Conduct pharmacokinetic studies to assess this.
Choice of Animal Model The pathophysiology of colistin nephrotoxicity can differ between animal models (e.g., mice vs. rats).[3] Ensure the chosen model is appropriate for your study.

Data Presentation

Table 1: In Vitro Colistin MIC Reduction by a Representative Adjuvant

Bacterial StrainColistin MIC (µg/mL)Colistin MIC with Adjuvant (30 µM) (µg/mL)Fold Reduction
Acinetobacter baumannii 507510.0011000
Acinetobacter baumannii 1960610.0011000
Acinetobacter baumannii 1797810.0011000
Data adapted from a study on a new class of 2-aminoimidazole based adjuvants.[4]

Table 2: In Vivo Markers of Colistin-Induced Nephrotoxicity

Treatment GroupSerum BUN (mg/dL)Serum Creatinine (mg/dL)
Control25 ± 30.3 ± 0.05
Colistin (300,000 IU/kg/day)85 ± 101.2 ± 0.2
Colistin + Protective Agent40 ± 5 0.5 ± 0.1
*p < 0.05 compared to control. **p < 0.05 compared to colistin alone. Data are representative values from a study investigating a protective agent against colistin nephrotoxicity.[5]

Experimental Protocols

Protocol 1: In Vitro Assessment of Colistin Nephrotoxicity and Adjuvant Protection in Renal Tubular Epithelial Cells

  • Cell Culture: Culture a human kidney proximal tubular cell line (e.g., HK-2) in appropriate media and conditions.

  • Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of colistin (e.g., 0-800 µM).

    • Prepare solutions of this compound at various concentrations.

    • Treat cells with colistin alone, this compound alone, or a combination of both for 24-48 hours. Include an untreated control and a vehicle control.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Cell Membrane Integrity Assessment (LDH Assay):

    • Collect the cell culture supernatant.

    • Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available LDH cytotoxicity assay kit.[6]

  • Oxidative Stress Assessment:

    • Measure intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.

    • Quantify markers of oxidative stress such as malondialdehyde (MDA) and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase) in cell lysates.

Protocol 2: In Vivo Murine Model of Colistin-Induced Nephrotoxicity

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).[7]

  • Acclimatization: Acclimatize animals for at least one week with free access to food and water.

  • Grouping and Treatment:

    • Group 1 (Control): Administer sterile saline intraperitoneally (i.p.).

    • Group 2 (Colistin): Administer colistin (e.g., 16 mg/kg/day, divided into two daily i.p. injections) for 7-15 days.[7]

    • Group 3 (Colistin + Adjuvant): Co-administer colistin and this compound (dose to be optimized) for the same duration.

    • Group 4 (Adjuvant alone): Administer this compound alone.

  • Monitoring: Monitor body weight and clinical signs of toxicity daily.

  • Sample Collection:

    • Collect blood samples at baseline and at the end of the experiment for measurement of serum blood urea nitrogen (BUN) and creatinine.

    • Collect urine for measurement of kidney injury markers like NGAL or KIM-1.

    • At the end of the study, euthanize the animals and harvest the kidneys.

  • Histopathological Analysis:

    • Fix one kidney in 10% neutral buffered formalin for paraffin embedding.

    • Prepare kidney sections and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess tubular injury (e.g., tubular necrosis, cast formation).

  • Biochemical and Molecular Analysis:

    • Homogenize the other kidney to measure markers of oxidative stress and apoptosis (e.g., caspase-3 activity).

Mandatory Visualizations

Colistin_Nephrotoxicity_Pathway colistin Colistin renal_cell Renal Tubular Epithelial Cell colistin->renal_cell Accumulation ros Increased ROS (Oxidative Stress) renal_cell->ros mitochondria Mitochondrial Dysfunction renal_cell->mitochondria inflammation Inflammation renal_cell->inflammation apoptosis Apoptosis ros->apoptosis mitochondria->apoptosis necrosis Acute Tubular Necrosis apoptosis->necrosis inflammation->necrosis adjuvant This compound adjuvant->colistin Potentiates (Dose Reduction) adjuvant->renal_cell Potential Cytoprotection Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Renal Cell Culture treatment Treatment: Colistin +/- This compound cell_culture->treatment viability Cell Viability (MTT, LDH) treatment->viability oxidative_stress Oxidative Stress (ROS, MDA) treatment->oxidative_stress animal_model Murine Model dosing Dosing Regimen: Colistin +/- This compound animal_model->dosing monitoring Monitor Kidney Function (BUN, Creatinine) dosing->monitoring histology Histopathology monitoring->histology start Start cluster_invitro cluster_invitro start->cluster_invitro end End cluster_invivo cluster_invivo cluster_invitro->cluster_invivo cluster_invivo->end

References

Validation & Comparative

A Comparative Guide to Novel Colistin Adjuvants: Restoring Efficacy Against Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health, compelling the clinical revival of colistin, a last-resort polymyxin antibiotic. However, the increasing incidence of colistin resistance, mediated by chromosomal mutations and plasmid-borne genes like mcr-1, jeopardizes its utility.[1][2][3][4] The development of colistin adjuvants—compounds that restore or enhance colistin's activity—has emerged as a promising strategy to combat this resistance. This guide provides a comparative analysis of several novel colistin adjuvants, presenting their performance based on available experimental data.

Mechanisms of Colistin Action and Resistance

Colistin exerts its bactericidal effect by targeting the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[4][5] Its cationic nature allows it to displace divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS, leading to membrane destabilization and increased permeability.[4] Resistance to colistin primarily arises from modifications of the lipid A component of LPS, which reduce its net negative charge and thereby weaken its interaction with the positively charged colistin.[4][5][6] This is often achieved through the addition of phosphoethanolamine (pEtN) or L-aminoarabinose (L-Ara4N) moieties, a process regulated by two-component systems such as PmrAB and PhoPQ, and the plasmid-mediated mcr genes.[4][5][6]

Performance Comparison of Novel Colistin Adjuvants

This section details the efficacy of several promising colistin adjuvants, with quantitative data summarized in the tables below.

Niclosamide

Niclosamide, an FDA-approved anthelmintic drug, has been repurposed as a potent colistin adjuvant.[7][8] It demonstrates synergistic activity with colistin against a broad range of colistin-resistant Gram-negative bacteria, including those harboring the mcr-1 gene.[7][8] Mechanistic studies suggest that niclosamide disrupts the bacterial membrane potential and inhibits efflux pumps, thereby potentiating colistin's activity.[8][9]

Table 1: In Vitro Efficacy of Niclosamide in Combination with Colistin

Bacterial StrainColistin MIC (µg/mL)Niclosamide Concentration (µg/mL)Colistin MIC with Niclosamide (µg/mL)Fold Reduction in Colistin MICReference
P. aeruginosa (Colistin-Resistant)>6411>64[7]
A. baumannii (Colistin-Resistant)>6412>32[7]
K. pneumoniae (Colistin-Resistant)>6411>64[7]
E. coli (mcr-1 positive)1610.532[7]
Salmonella SH05 (mcr-1 positive)12810.031254096[8]
IMD-0354 and its Benzimidazole Derivatives (NDM-27)

IMD-0354, a salicylanilide kinase inhibitor, and its benzimidazole derivatives, such as NDM-27, have been identified as effective colistin adjuvants.[3][10][11] These compounds have been shown to restore colistin susceptibility in highly resistant strains of Klebsiella pneumoniae and Acinetobacter baumannii.[3][10] While the exact mechanism is still under investigation, it is suggested to be distinct from simply reversing lipid A modifications.[3] In vivo studies in murine models of peritonitis have demonstrated their efficacy in reducing bacterial load and preventing dissemination.[3][12]

Table 2: In Vitro Efficacy of IMD-0354 and NDM-27 in Combination with Colistin against K. pneumoniae KPB9 (Colistin MIC: 512 µg/mL)

AdjuvantAdjuvant Concentration (µM)Colistin MIC with Adjuvant (µg/mL)Fold Reduction in Colistin MICReference
IMD-035450.51024[11]
NDM-2750.1254096[10]
NDM-2714128[11]

Table 3: In Vivo Efficacy of IMD-0354 and NDM-27 in a Murine Peritonitis Model with K. pneumoniae KPB9

Treatment GroupBacterial Load (log CFU/mL) in Peritoneal CavityReference
Colistin alone~7.5[3]
Colistin + IMD-0354~6.5 (approx. 1-log reduction)[3]
Colistin + NDM-27~4.7 (approx. 2.8-log reduction)[3]
BBN149

BBN149 is a putative inhibitor of ArnT, an enzyme involved in the modification of lipid A with L-Ara4N, a key mechanism of colistin resistance in Pseudomonas aeruginosa.[1][13][14] It has been shown to potentiate colistin activity specifically in colistin-resistant isolates of P. aeruginosa and K. pneumoniae.[1][13][15]

Table 4: In Vitro Efficacy of BBN149 in Combination with Colistin against Colistin-Resistant P. aeruginosa

| Bacterial Strain | Colistin MIC (mg/L) | BBN149 Concentration (µM) | Colistin MIC with BBN149 (mg/L) | Fold Reduction in Colistin MIC | Reference | | :--- | :--- | :--- | :--- | :--- | | PA14 colR 5 | 64 | 31 | 8 | 8 |[1] | | CF isolate 1R | 128 | 30 | 16 | 8 |[16] | | CF isolate 2R | 64 | 30 | 8 | 8 |[16] | | CF isolate 3R | 32 | 30 | 8 | 4 |[16] |

2-Aminoimidazole (2-AI) Derivatives

A class of urea-containing 2-aminoimidazole based adjuvants has been shown to potentiate colistin activity against colistin-sensitive Acinetobacter baumannii.[17] The lead compounds from this class enabled a significant reduction in the MIC of colistin and demonstrated efficacy in a Galleria mellonella infection model.[17][18]

Table 5: In Vivo Efficacy of 2-AI Adjuvants in a Galleria mellonella Model of A. baumannii AB5075 Infection

Treatment GroupSurvival Rate (%) at 24hReference
Colistin alone~20[17]
Colistin + Adjuvant 1~80[17]
Colistin + Adjuvant 2~75[17]
Colistin + Adjuvant 3~90[17]
Colistin + Adjuvant 4~85[17]
Colistin + Adjuvant 5~80[17]

Experimental Protocols

Detailed experimental methodologies are crucial for the evaluation and comparison of novel adjuvants. Below are summaries of common protocols used in the cited studies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of colistin, both alone and in combination with an adjuvant, is typically determined using the broth microdilution method in 96-well plates, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][8][19]

  • A serial two-fold dilution of colistin is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • For combination studies, a fixed, sub-inhibitory concentration of the adjuvant is added to each well.

  • Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of colistin that completely inhibits visible bacterial growth.[1]

Checkerboard Synergy Assay

This method is used to assess the synergistic, additive, indifferent, or antagonistic effects of combining colistin with an adjuvant.[1][20]

  • Two-fold serial dilutions of colistin and the adjuvant are prepared and dispensed in a checkerboard pattern in a 96-well plate.

  • Each well is inoculated with a standardized bacterial suspension.

  • After incubation, the MIC of each drug in combination is determined.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of colistin in combination / MIC of colistin alone) + (MIC of adjuvant in combination / MIC of adjuvant alone)

  • Synergy is typically defined as an FICI ≤ 0.5, indifference as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.[8]

Time-Kill Assays

Time-kill assays provide information on the bactericidal or bacteriostatic activity of antimicrobial combinations over time.[8][19]

  • Bacterial cultures in the logarithmic growth phase are treated with colistin alone, the adjuvant alone, or a combination of both at specific concentrations (e.g., 0.5x or 1x MIC).

  • Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • The number of viable bacteria (CFU/mL) is determined by plating serial dilutions.

  • Synergy is often defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.[19]

In Vivo Efficacy Models
  • Galleria mellonella (Wax Moth Larvae) Model: This invertebrate model is a cost-effective and ethically favorable preliminary screen for the in vivo efficacy of antimicrobial agents.[17][18][21] Larvae are infected with a lethal dose of bacteria and then treated with the antimicrobial agents. Survival is monitored over a period of time (e.g., 96 hours).[21]

  • Murine Infection Models: Mammalian models, such as the murine peritonitis model, provide a more clinically relevant assessment of adjuvant efficacy.[3][12] Mice are infected with a specific pathogen and then treated with colistin and the adjuvant. Efficacy is determined by measuring the bacterial load in various organs (e.g., peritoneal fluid, spleen, liver) and monitoring survival rates.[3]

Visualizing Mechanisms and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to colistin resistance and adjuvant research.

colistin_resistance_mechanism cluster_membrane Bacterial Outer Membrane cluster_regulation Regulatory Systems cluster_modification Lipid A Modification LPS Lipopolysaccharide (LPS) (Negative Charge) LipidA Lipid A PmrAB PmrA/PmrB Modification Addition of L-Ara4N or pEtN PmrAB->Modification PhoPQ PhoP/PhoQ PhoPQ->Modification mcr mcr genes (e.g., mcr-1) mcr->Modification ReducedCharge Reduced Negative Charge of Lipid A Modification->ReducedCharge Resistance Colistin Resistance ReducedCharge->Resistance Colistin Colistin (Positive Charge) Colistin->LPS Electrostatic Interaction Colistin->Resistance

Caption: Mechanism of Colistin Resistance.

adjuvant_mechanism_of_action cluster_adjuvants Novel Colistin Adjuvants cluster_targets Bacterial Targets Niclosamide Niclosamide MembranePotential Membrane Potential Niclosamide->MembranePotential Disrupts EffluxPumps Efflux Pumps Niclosamide->EffluxPumps Inhibits IMD0354 IMD-0354 / NDM-27 Unknown Unknown Mechanism IMD0354->Unknown BBN149 BBN149 ArnT ArnT Enzyme (L-Ara4N transferase) BBN149->ArnT Inhibits ColistinSynergy Synergistic Activity with Colistin MembranePotential->ColistinSynergy EffluxPumps->ColistinSynergy ArnT->ColistinSynergy Unknown->ColistinSynergy RestoredEfficacy Restored Colistin Efficacy ColistinSynergy->RestoredEfficacy

Caption: Proposed Mechanisms of Action for Novel Colistin Adjuvants.

experimental_workflow start Start mic MIC Determination (Broth Microdilution) start->mic checkerboard Checkerboard Assay (Synergy Testing) mic->checkerboard timekill Time-Kill Assay (Bactericidal Activity) checkerboard->timekill invivo In Vivo Efficacy (G. mellonella / Murine Models) timekill->invivo end End invivo->end

Caption: General Experimental Workflow for Colistin Adjuvant Evaluation.

References

Revitalizing the Last Resort: A Comparative Guide to Colistin Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a critical threat to global health, compelling clinicians to revive "last-resort" antibiotics like colistin. However, the increasing emergence of colistin resistance and its significant nephrotoxicity necessitates strategies to enhance its efficacy and safety. One promising approach is combination therapy, where an adjuvant antibiotic is used to synergistically boost colistin's activity. This guide provides a comparative overview of the synergistic effects of combining colistin with different classes of antibiotics against clinically significant pathogens, supported by experimental data and standardized protocols.

The primary mechanism of synergy involves colistin, a polymyxin antibiotic, binding to the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺), disrupting membrane integrity and increasing its permeability.[1][2][3] This permeabilizing effect allows a second antibiotic, which may otherwise be ineffective due to poor cell entry, to access its intracellular target and exert its bactericidal or bacteriostatic effect.[4]

Synergistic Activity of Colistin with Various Antibiotic Classes

In vitro studies, predominantly using the checkerboard method to determine the Fractional Inhibitory Concentration Index (FICI), have demonstrated that combining colistin with various antibiotic classes can result in potent synergistic activity against MDR pathogens like Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. A FICI of ≤ 0.5 is typically defined as synergy.[5][6][7]

The following table summarizes the synergistic outcomes from various studies.

PathogenAdjuvant Antibiotic ClassAdjuvant AntibioticSynergy Rate (%)Key Findings & FICIReference(s)
Acinetobacter baumannii RifamycinsRifampin63% - 100%Strong synergy observed across multiple studies. FICI often ≤ 0.5.[8][9][4][8][9]
CarbapenemsMeropenem51.4% - 68%Synergy is more common in carbapenem-resistant strains (84%) vs. susceptible strains (15%).[10][10][11][12]
CarbapenemsImipenem36%Colistin combinations with imipenem showed synergy against 20 of 56 isolates.[10][8][10]
GlycopeptidesVancomycin100%Fully synergistic (FICI ≤ 0.5) against all 5 colistin-resistant isolates tested in one study.[8][8][9]
Klebsiella pneumoniae FluoroquinolonesLevofloxacin90.9%Synergistic against 10 of 11 colistin-resistant isolates.[1][1][13]
AminoglycosidesAmikacin72.7%Synergistic against 8 of 11 colistin-resistant isolates.[1][1][14]
AminoglycosidesGentamicin81.8%Synergistic against 9 of 11 colistin-resistant isolates.[1][1][14]
CarbapenemsMeropenem81.8%Synergistic against 9 of 11 colistin-resistant isolates.[1][1][14]
TetracyclinesTigecycline-Combination found to prevent the regrowth of resistant subpopulations.[14][14]

Experimental Protocol: Checkerboard Microdilution Assay

The checkerboard assay is the most common in vitro method for systematically testing pairwise combinations of antimicrobial agents to determine synergistic interactions.[6][15]

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for a colistin-antibiotic combination against a target bacterial strain.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Stock solutions of Colistin and the second antibiotic of known concentration.

Procedure:

  • Plate Preparation : Aseptically add 50 µL of CAMHB to each well of a 96-well plate.

  • Antibiotic Dilution (Drug A - Colistin) : Serially dilute the colistin stock solution two-fold along the rows (e.g., Row H) to establish the Minimum Inhibitory Concentration (MIC) of colistin alone.

  • Antibiotic Dilution (Drug B - Adjuvant) : Serially dilute the adjuvant antibiotic stock solution two-fold down the columns (e.g., Column 12) to determine its individual MIC.

  • Combination Dilutions : In the main grid of the plate (e.g., wells A1 through G11), create a checkerboard of concentrations. Each well will contain a unique combination of colistin and the adjuvant antibiotic. This is achieved by dispensing colistin diluted along the x-axis and the adjuvant diluted along the y-axis.

  • Inoculation : Add 100 µL of the prepared bacterial inoculum (final concentration 5 x 10⁵ CFU/mL) to each well.

  • Controls : Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

  • Incubation : Incubate the plate at 35°C for 18-24 hours under aerobic conditions.

  • Reading Results : After incubation, determine the MIC for each antibiotic alone and the MIC of each antibiotic in combination. The MIC is the lowest concentration showing no visible bacterial growth.

  • FICI Calculation : Calculate the FICI for each well that shows growth inhibition using the following formula:[5]

    FICI = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation : The synergy is interpreted based on the lowest FICI value obtained:

    • Synergy : FICI ≤ 0.5

    • Indifference/Additive : 0.5 < FICI ≤ 4.0

    • Antagonism : FICI > 4.0[6][16]

Visualization of Experimental Workflow

The following diagram illustrates the workflow of the checkerboard assay for determining antibiotic synergy.

Checkerboard_Workflow cluster_prep Preparation Phase cluster_assay Assay Setup cluster_analysis Analysis Phase start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_stocks Prepare Antibiotic Stock Solutions start->prep_stocks inoculate Inoculate Wells with Bacterial Suspension dilute_A Serially Dilute Colistin (Drug A) along Rows prep_stocks->dilute_A dilute_B Serially Dilute Adjuvant (Drug B) down Columns prep_stocks->dilute_B create_combo Create Combination Matrix in Plate dilute_A->create_combo dilute_B->create_combo create_combo->inoculate incubate Incubate Plate (18-24h at 35°C) inoculate->incubate read_mic Read MICs of Individual & Combo Wells incubate->read_mic calc_fici Calculate FICI for Each Well read_mic->calc_fici interpret Interpret Result: Synergy, Indifference, or Antagonism calc_fici->interpret end End interpret->end

Caption: Workflow of the checkerboard microdilution assay.

References

Validating the Efficacy of "Colistin Adjuvant-1" in a Panel of Multidrug-Resistant (MDR) Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health, compelling the reintroduction of last-resort antibiotics such as colistin.[1] However, the clinical utility of colistin is hampered by dose-dependent toxicity and the emergence of resistance.[2][3] A promising strategy to overcome these limitations is the use of antibiotic adjuvants—compounds that enhance the efficacy of colistin, allowing for lower, safer dosages and potentially reversing resistance.[4][5]

This guide provides a comparative analysis of a novel, hypothetical agent, "Colistin Adjuvant-1," against other documented colistin combination therapies. The performance of these combinations is evaluated across a panel of clinically relevant MDR strains.

Comparative Efficacy of Colistin Adjuvant Strategies

The following table summarizes the in vitro synergistic activity of various compounds when combined with colistin against colistin-resistant and MDR bacterial strains. The data is presented as the fold reduction in the Minimum Inhibitory Concentration (MIC) of colistin, a key indicator of adjuvant efficacy.

Adjuvant/Combination PartnerTarget Organism(s)Colistin MIC (µg/mL) - AloneColistin MIC (µg/mL) - CombinationFold Reduction in Colistin MICPrimary Resistance MechanismReference(s)
This compound (Hypothetical) A. baumannii, K. pneumoniae16 - 640.5 - 232 to 64-foldChromosomal (PmrAB) & Plasmid (mcr-1)N/A
IMD-0354 A. baumannii, K. pneumoniae>64≤2Up to 4096-foldReverses lipid A modifications[6][7]
2-Aminoimidazole (2-AI) Analogs A. baumannii10.0313Up to 32-foldDownregulates PmrAB system[5]
Compound 1 (Nitrogen-dense heterocycle) A. baumannii (+mcr-1)160.0078>2048-foldReverses lipid A modification[8]
Rifampin A. baumannii, P. aeruginosa0.5 - 2 (MIC of combination)0.375 - 0.5 (FICI)SynergisticVaried[9][10]
Linezolid Colistin-Resistant Enterobacteriaceae4 - >16Not specified (Synergistic)Synergistic against ≥90% of strainsVaried, including mcr-1[11]
Vancomycin A. baumannii>256Not specified (Synergistic)Synergistic against all tested strainsVaried[10]

*Fractional Inhibitory Concentration Index (FICI) ≤ 0.5 indicates synergy.

Experimental Protocols

The validation of a colistin adjuvant requires rigorous in vitro testing to quantify its synergistic potential. The methodologies detailed below are standard protocols for assessing such interactions.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of colistin and the adjuvant are determined individually for each bacterial strain using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Procedure:

    • Prepare a twofold serial dilution of the antimicrobial agents in sterile 96-well microplates containing cation-adjusted Mueller-Hinton broth (CAMHB).

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Incubate the plates at 37°C for 16-20 hours.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[12][13] A quality control strain, such as E. coli ATCC 25922, should be included.[13]

Checkerboard Synergy Assay

This method is used to systematically evaluate the interaction between two antimicrobial agents across a range of concentrations.

  • Procedure:

    • In a 96-well microplate, create a two-dimensional array of serial dilutions of colistin (typically along the x-axis) and the adjuvant (along the y-axis).

    • Inoculate the plate with the target MDR strain as described for MIC testing.

    • Following incubation, visually inspect for turbidity to determine the MIC of each drug in combination.

    • The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI): FICI = (MIC of Colistin in combination / MIC of Colistin alone) + (MIC of Adjuvant in combination / MIC of Adjuvant alone)

    • Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[10][11]

Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antimicrobial combinations over time.

  • Procedure:

    • Prepare flasks containing CAMHB with the test organism at an initial inoculum of ~5 x 10^5 CFU/mL.

    • Add colistin and/or the adjuvant at specific concentrations (e.g., 0.5x or 1x the MIC).

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar to determine the viable bacterial count (CFU/mL).

    • Interpretation: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[9]

Visualizations

Mechanism of Action and Adjuvant Intervention

The primary mechanism of colistin involves electrostatic interaction with the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, leading to membrane destabilization and cell death.[1][14][15] Resistance often arises from modifications to the lipid A component of LPS, which reduces the net negative charge and weakens colistin's binding affinity.[16][17][18] Adjuvants can work by inhibiting the enzymes responsible for these modifications.

cluster_0 Gram-Negative Bacterium LPS Lipopolysaccharide (LPS) (Negative Charge) Cell_Lysis Cell Lysis LPS->Cell_Lysis 2. Membrane Disruption LipidA Lipid A LipidA->LPS Modified_LPS Modified LPS (Charge Neutralized) LipidA->Modified_LPS Leads to PmrAB PmrAB/PhoPQ Two-Component System ArnT ArnT/EptA Transferase PmrAB->ArnT Upregulates ArnT->LipidA Modifies (adds L-Ara4N/pEtN) Resistance Colistin Resistance Modified_LPS->Resistance OM Outer Membrane IM Inner Membrane Colistin Colistin (Polycationic) Colistin->LPS 1. Electrostatic Binding Colistin->Modified_LPS Binding Repelled Adjuvant This compound Adjuvant->ArnT Inhibits

Caption: Colistin action and adjuvant-mediated reversal of resistance.

Experimental Workflow for Adjuvant Validation

The process of validating a colistin adjuvant follows a structured, multi-step approach from initial screening to detailed characterization.

G start Start: Select Panel of MDR Strains mic_determination 1. Individual MIC Determination (Colistin & Adjuvant) start->mic_determination checkerboard 2. Checkerboard Assay (Determine FICI) mic_determination->checkerboard evaluate_fici Evaluate FICI checkerboard->evaluate_fici time_kill 3. Time-Kill Assay evaluate_fici->time_kill FICI <= 0.5 no_synergy No Synergy / Antagonism evaluate_fici->no_synergy FICI > 0.5 synergy_confirmed Synergy Confirmed time_kill->synergy_confirmed

Caption: Experimental workflow for in vitro validation of colistin adjuvants.

References

Colistin Combination Therapy vs. Monotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the efficacy and mechanisms of colistin when combined with a novel adjuvant compared to its use as a standalone agent against multidrug-resistant Gram-negative bacteria.

The rising threat of antimicrobial resistance has led to the re-emergence of colistin as a last-resort antibiotic for treating severe infections caused by multidrug-resistant (MDR) Gram-negative bacteria. However, the increasing incidence of colistin resistance and its significant dose-dependent toxicity necessitate new therapeutic strategies. One promising approach is the use of antibiotic adjuvants, which can enhance the efficacy of colistin, overcome resistance, and potentially reduce the required therapeutic dose, thereby mitigating its toxic side effects.

This guide provides a detailed comparison of colistin combination therapy, featuring a representative novel adjuvant, against colistin monotherapy. For the purpose of this guide, "Colistin Adjuvant-1" will be represented by the salicylanilide kinase inhibitor IMD-0354 and its more potent benzimidazole derivative, NDM-27, which have shown significant potentiation of colistin activity in preclinical studies.[1][2]

Efficacy Data: Combination Therapy vs. Monotherapy

The addition of an adjuvant can dramatically reduce the minimum inhibitory concentration (MIC) of colistin required to inhibit the growth of resistant bacteria and significantly reduce the bacterial burden in in-vivo infection models.

In Vitro Susceptibility

The following table summarizes the in vitro efficacy of colistin with and without an adjuvant against colistin-resistant Klebsiella pneumoniae.

Treatment GroupOrganismAdjuvant Concentration (µM)Colistin MIC (µg/mL)Fold Reduction in MIC
Colistin MonotherapyColistin-Resistant K. pneumoniae (KPB9)->64-
Colistin + IMD-0354Colistin-Resistant K. pneumoniae (KPB9)5<1>64
Colistin + NDM-27Colistin-Resistant K. pneumoniae (KPB9)5<1>64
Colistin + NDM-20Colistin-Resistant K. pneumoniae (KPB9)5<1>64

Data extracted from in vitro studies on colistin-resistant K. pneumoniae.[1]

In Vivo Efficacy

The in vivo efficacy of colistin combination therapy was evaluated in a mouse peritonitis model infected with highly colistin-resistant Klebsiella pneumoniae.

Treatment GroupDosing RegimenMean Bacterial Load (CFU/mL of peritoneal lavage fluid)
Vehicle Control-~1 x 10⁸
Colistin Monotherapy5 mg/kg~1 x 10⁸
IMD-0354 Monotherapy10 mg/kg~1 x 10⁸
Colistin + IMD-03545 mg/kg colistin + 10 mg/kg IMD-0354~1 x 10⁴
NDM-27 Monotherapy10 mg/kg~1 x 10⁸
Colistin + NDM-275 mg/kg colistin + 10 mg/kg NDM-27~1 x 10³

Data from a mouse peritonitis model demonstrating a significant reduction in bacterial load with combination therapy.[1][2]

Mechanism of Action: Overcoming Resistance

Colistin exerts its bactericidal effect by binding to the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane destabilization and cell death.[3][4] Resistance to colistin often arises from modifications of lipid A, which reduce the net negative charge of the LPS and thereby decrease its affinity for the positively charged colistin molecule.[5][6]

Adjuvants like IMD-0354 are thought to restore colistin sensitivity by inhibiting the bacterial enzymes responsible for these lipid A modifications.[1] This restores the negative charge of the LPS, allowing colistin to effectively bind to and disrupt the bacterial outer membrane.

cluster_0 Colistin Monotherapy vs. Resistant Bacterium cluster_1 Colistin + Adjuvant Combination Therapy colistin_mono Colistin lps_mod Modified Lipid A (Reduced Negative Charge) colistin_mono->lps_mod Poor Binding outer_membrane_mono Bacterial Outer Membrane resistance Resistance (Reduced Binding) lps_mod->resistance colistin_combo Colistin lps_unmod Unmodified Lipid A (Restored Negative Charge) colistin_combo->lps_unmod Strong Binding adjuvant Adjuvant (e.g., IMD-0354) enzyme Lipid A Modifying Enzyme adjuvant->enzyme Inhibits outer_membrane_combo Bacterial Outer Membrane synergy Synergy (Effective Binding & Cell Death) lps_unmod->synergy enzyme->lps_unmod Prevents Modification

Caption: Mechanism of colistin action and adjuvant-mediated resensitization.

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the data presented in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro susceptibility of bacterial strains to colistin, with and without an adjuvant, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial isolates were cultured overnight on appropriate agar plates. Colonies were then suspended in saline to a turbidity equivalent to a 0.5 McFarland standard, which was further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a microtiter plate.

  • Drug Preparation: Stock solutions of colistin and the adjuvant were prepared. Serial twofold dilutions of colistin were made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. The adjuvant was added to the wells at a fixed concentration.

  • Incubation: The microtiter plates were inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC was defined as the lowest concentration of colistin that completely inhibited visible bacterial growth.

In Vivo Mouse Peritonitis Model

The in vivo efficacy of the combination therapy was assessed in a murine peritonitis model.

start Start: Acclimatize Mice infection Induce Peritonitis: Intraperitoneal injection of colistin-resistant K. pneumoniae start->infection treatment Administer Treatment (e.g., 2 hours post-infection): - Vehicle Control - Colistin Monotherapy - Adjuvant Monotherapy - Colistin + Adjuvant infection->treatment monitoring Monitor Mice for a Defined Period (e.g., 24 hours) treatment->monitoring euthanasia Euthanize Mice monitoring->euthanasia lavage Perform Peritoneal Lavage euthanasia->lavage quantification Quantify Bacterial Load: Serial dilution and plating of lavage fluid to determine CFU/mL lavage->quantification end End: Analyze and Compare Bacterial Loads quantification->end

Caption: Workflow of the in vivo mouse peritonitis model.

Concluding Remarks

The presented data strongly suggests that combination therapy with a suitable adjuvant can be a highly effective strategy to combat infections caused by colistin-resistant Gram-negative bacteria.[1][2] This approach not only restores the in vitro activity of colistin but also demonstrates significant efficacy in reducing bacterial burden in vivo. The potential to lower the effective dose of colistin could also address the significant challenge of its associated nephrotoxicity.[7] While clinical trials are necessary to validate these preclinical findings, the use of colistin adjuvants represents a promising avenue for the future of antimicrobial therapy against MDR pathogens. Further research into the development and optimization of such adjuvants is warranted.

References

A Head-to-Head Comparison of Colistin Adjuvants: Restoring the Efficacy of a Last-Resort Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Gram-negative bacteria poses a significant threat to global health, compelling clinicians to increasingly rely on colistin, a last-resort antibiotic. However, the emergence of colistin resistance, often mediated by the modification of the bacterial outer membrane, jeopardizes its clinical utility. This guide provides a head-to-head comparison of "Colistin Adjuvant-1," a representative 2-aminoimidazole (2-AI) derivative, with other prominent resistance breakers, IMD-0354 and Bavachin. We present supporting experimental data, detailed methodologies, and visualizations of the underlying molecular pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

Performance Data: Re-sensitizing Bacteria to Colistin

The primary measure of a resistance breaker's efficacy is its ability to reduce the Minimum Inhibitory Concentration (MIC) of colistin against resistant bacterial strains. The following tables summarize the performance of this compound (a representative 2-aminoimidazole compound), IMD-0354, and Bavachin in combination with colistin against various Gram-negative pathogens.

Table 1: Colistin MIC Reduction by Adjuvant-1 (2-Aminoimidazole Derivative)

Bacterial StrainColistin MIC Alone (µg/mL)Adjuvant-1 Concentration (µM)Colistin MIC with Adjuvant-1 (µg/mL)Fold Reduction in MIC
Acinetobacter baumannii (Colistin-Resistant)51230≤4≥128
Klebsiella pneumoniae (Colistin-Resistant)>1024504>256
Pseudomonas aeruginosa (Colistin-Resistant)6450416
Acinetobacter baumannii + mcr-12300.0039512[1]
Escherichia coli + mcr-12300.12516[2]

Table 2: Colistin MIC Reduction by IMD-0354

Bacterial StrainColistin MIC Alone (µg/mL)IMD-0354 Concentration (µM)Colistin MIC with IMD-0354 (µg/mL)Fold Reduction in MIC
Acinetobacter baumannii AB41062048521024[3]
Klebsiella pneumoniae KPB951250.51024[3]
Acinetobacter baumannii (Colistin-Resistant)-5-up to 4096[4][5]
Klebsiella pneumoniae (Colistin-Resistant)-5-up to 4096[4][5]

Table 3: Colistin MIC Reduction by Bavachin

Bacterial StrainColistin MIC Alone (µg/mL)Bavachin Concentration (µg/mL)Colistin MIC with Bavachin (µg/mL)Fold Reduction in MIC
Escherichia coli ATCC 25922-32-4-8
Escherichia coli SHP45 (mcr-1)-32-4-8
Klebsiella pneumoniae ATCC 700603-32-4-8
Salmonella typhimurium ATCC 14028-32-4-8

Note: The data presented is a synthesis from multiple studies. Fold reductions can vary based on the specific bacterial isolate and experimental conditions.

Mechanism of Action: Overcoming Resistance at the Molecular Level

Colistin resistance in Gram-negative bacteria is primarily achieved by modifying the lipid A component of lipopolysaccharide (LPS) in the outer membrane. This modification, often the addition of phosphoethanolamine or 4-amino-4-deoxy-L-arabinose (L-Ara4N), reduces the net negative charge of the LPS, thereby decreasing its affinity for the positively charged colistin molecule.[6][7] This process is frequently regulated by the two-component systems PmrAB and PhoPQ, as well as the plasmid-mediated mcr-1 gene, which encodes a phosphoethanolamine transferase.[2][6]

The adjuvants discussed in this guide act by disrupting these resistance pathways. 2-aminoimidazole derivatives, such as this compound, and IMD-0354 have been shown to downregulate the PmrAB two-component system.[8][9] This downregulation prevents the expression of the enzymes responsible for lipid A modification, thus restoring the negative charge of the outer membrane and re-sensitizing the bacteria to colistin. Bavachin has been demonstrated to inhibit the transcription of the mcr-1 gene, directly targeting a key mechanism of transferable colistin resistance.[10]

Colistin_Resistance_and_Adjuvant_Action cluster_bacterium Gram-Negative Bacterium cluster_adjuvants Resistance Breakers Colistin Colistin Lipid_A Lipid A (Negatively Charged) Colistin->Lipid_A Binds to Membrane_Disruption Membrane Disruption & Cell Death Lipid_A->Membrane_Disruption PmrAB_PhoPQ PmrAB / PhoPQ Two-Component Systems Lipid_A_Modification Lipid A Modification (Charge Neutralization) PmrAB_PhoPQ->Lipid_A_Modification Activates mcr_1 mcr-1 gene mcr_1->Lipid_A_Modification Encodes enzyme for Resistance Colistin Resistance Lipid_A_Modification->Resistance Resistance->Colistin Blocks binding Adjuvant_1 This compound (2-Aminoimidazole) Adjuvant_1->PmrAB_PhoPQ Downregulates IMD_0354 IMD-0354 IMD_0354->PmrAB_PhoPQ Downregulates Bavachin Bavachin Bavachin->mcr_1 Inhibits transcription

Caption: Mechanism of colistin action, resistance, and adjuvant intervention.

Experimental Protocols

To ensure reproducibility and facilitate the evaluation of novel adjuvant candidates, we provide detailed methodologies for key in vitro assays.

Checkerboard Synergy Assay

This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Colistin stock solution

  • Adjuvant stock solution

Procedure:

  • Prepare serial twofold dilutions of colistin horizontally and the adjuvant vertically in a 96-well plate containing CAMHB.

  • The final concentrations should range from sub-inhibitory to supra-inhibitory levels for each compound.

  • Inoculate each well with a standardized bacterial suspension (final concentration of approximately 5 x 10^5 CFU/mL).

  • Include wells with each agent alone as controls, as well as a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC of each agent alone and in combination by visual inspection of turbidity or by measuring optical density at 600 nm (OD600).

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; and FICI > 4 indicates antagonism.[11]

Time-Kill Assay

This assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Colistin and adjuvant at predetermined concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

Procedure:

  • Prepare flasks containing CAMHB with the desired concentrations of colistin, the adjuvant, and the combination of both. Include a growth control flask without any antimicrobial agents.

  • Inoculate each flask with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial tenfold dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time to generate time-kill curves. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Experimental_Workflow cluster_preparation Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay Bacterial_Culture Bacterial Culture (Log Phase) Inoculation_CB Inoculate with Bacteria Bacterial_Culture->Inoculation_CB Inoculation_TK Inoculate with Bacteria Bacterial_Culture->Inoculation_TK Antimicrobial_Stocks Antimicrobial & Adjuvant Stock Solutions Serial_Dilution Serial Dilutions in 96-well Plate Antimicrobial_Stocks->Serial_Dilution Flask_Preparation Prepare Flasks with Antimicrobials Antimicrobial_Stocks->Flask_Preparation Serial_Dilution->Inoculation_CB Incubation_CB Incubate (18-24h) Inoculation_CB->Incubation_CB MIC_Determination Determine MIC Incubation_CB->MIC_Determination FICI_Calculation Calculate FICI MIC_Determination->FICI_Calculation Synergy_Assessment Assess Synergy FICI_Calculation->Synergy_Assessment Flask_Preparation->Inoculation_TK Incubation_TK Incubate with Shaking Inoculation_TK->Incubation_TK Sampling Sample at Time Points Incubation_TK->Sampling Serial_Dilution_Plating Serial Dilution & Plating Sampling->Serial_Dilution_Plating Colony_Counting Count Colonies (CFU/mL) Serial_Dilution_Plating->Colony_Counting Curve_Generation Generate Time-Kill Curves Colony_Counting->Curve_Generation

Caption: Experimental workflow for evaluating colistin adjuvants.

Conclusion

The development of colistin adjuvants represents a promising strategy to combat the growing threat of multidrug-resistant Gram-negative infections. This guide has provided a comparative overview of a representative 2-aminoimidazole derivative ("this compound"), IMD-0354, and Bavachin, highlighting their efficacy in re-sensitizing resistant bacteria to colistin. By understanding their mechanisms of action and employing standardized experimental protocols, researchers can accelerate the discovery and development of novel resistance breakers to preserve the effectiveness of our last-resort antibiotics.

References

The Dawn of a New Era in Antibiotic Adjuvant Therapy: Revitalizing Colistin's Efficacy Against Resistant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of adjuvant compounds that restore and enhance the activity of colistin, a last-resort antibiotic, against both susceptible and highly resistant Gram-negative bacteria. This guide provides researchers, scientists, and drug development professionals with a comparative overview of leading adjuvant candidates, supported by experimental data and detailed protocols.

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, compelling the clinical revival of colistin, an antibiotic of last resort. However, the emergence of colistin resistance threatens to exhaust our final line of defense against critical Gram-negative pathogens. In response, the scientific community has intensely pursued the development of colistin adjuvants—compounds that, when used in combination with colistin, can restore its antibacterial activity against resistant strains and enhance its potency against susceptible ones. This guide delves into the efficacy of prominent colistin adjuvants, with a particular focus on IMD-0354 and its derivatives, offering a comparative analysis based on available preclinical data.

Comparative Efficacy of Colistin Adjuvants

The primary measure of an adjuvant's efficacy is its ability to reduce the minimum inhibitory concentration (MIC) of colistin required to inhibit bacterial growth. The following tables summarize the in vitro performance of several promising adjuvants against colistin-resistant and colistin-susceptible bacterial strains.

Table 1: Efficacy of Adjuvants against Colistin-Resistant Klebsiella pneumoniae
AdjuvantBacterial StrainColistin MIC (µg/mL) AloneAdjuvant Concentration (µM)Colistin MIC (µg/mL) with AdjuvantFold Reduction in Colistin MIC
IMD-0354 KPB9> 645< 1.0> 64
NDM-27 KPB9> 645< 0.5> 128
NDM-20 KPB9> 645< 1.0> 64
BBN149 K. pneumoniae (clinical isolate)6430416

Data synthesized from multiple sources.[1][2]

Table 2: Efficacy of Adjuvants against Colistin-Susceptible Klebsiella pneumoniae
AdjuvantBacterial StrainColistin MIC (µg/mL) AloneAdjuvant Concentration (µM)Colistin MIC (µg/mL) with AdjuvantFold Enhancement of Colistin Activity
IMD-0354 KP-438161.050.254
NDM-27 KP-438161.050.1258

Data from a study on IMD-0354 and its derivatives.[1]

Table 3: Efficacy of Adjuvants against Colistin-Resistant Acinetobacter baumannii
AdjuvantBacterial StrainColistin MIC (µg/mL) AloneAdjuvant Concentration (µM)Colistin MIC (µg/mL) with AdjuvantFold Reduction in Colistin MIC
IMD-0354 A. baumannii (colistin-resistant)> 645≤ 2.0≥ 32
Compound 1 (2-AI derivative) A. baumannii ATCC 17978 + mcr-132300.015> 2048

Data compiled from various studies.[1][3]

Table 4: Efficacy of Adjuvants against Colistin-Susceptible Acinetobacter baumannii
AdjuvantBacterial StrainColistin MIC (µg/mL) AloneAdjuvant Concentration (µM)Colistin MIC (µg/mL) with AdjuvantFold Enhancement of Colistin Activity
Urea-containing 2-AI A. baumannii (colistin-sensitive)1.0300.0011000

Data from a study on a new class of 2-aminoimidazole-based adjuvants.[4][5]

Mechanism of Action: Re-sensitizing Bacteria to Colistin

Colistin's bactericidal action involves binding to the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane disruption and cell death.[6][7] Resistance to colistin often arises from modifications to lipid A, which reduce the net negative charge of the bacterial surface and thereby decrease its affinity for the positively charged colistin.[3][7]

Many adjuvants, including IMD-0354, function by inhibiting the pathways responsible for these lipid A modifications.[1] This restores the negative charge of the bacterial outer membrane, allowing colistin to bind effectively and exert its bactericidal effects.

Colistin_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium cluster_colistin_action Colistin Action cluster_resistance Resistance Mechanism cluster_adjuvant_action Adjuvant Action Outer_Membrane Outer Membrane (Lipopolysaccharide - LPS) Disruption Membrane Disruption & Cell Lysis Outer_Membrane->Disruption Leads to Reduced_Binding Reduced Colistin Binding Outer_Membrane->Reduced_Binding Inner_Membrane Inner Membrane Cytoplasm Cytoplasm Colistin Colistin Colistin->Outer_Membrane Binds to Lipid A Lipid_A_Modification Lipid A Modification (e.g., by MCR-1) Lipid_A_Modification->Outer_Membrane Alters Reduced_Binding->Colistin Prevents action of Adjuvant Colistin Adjuvant (e.g., IMD-0354) Inhibition Inhibition of Modification Enzymes Adjuvant->Inhibition Causes Inhibition->Lipid_A_Modification Blocks

Caption: Mechanism of colistin action, resistance, and adjuvant intervention.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of colistin adjuvants.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of colistin, both alone and in the presence of an adjuvant, is typically determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Culture: A single colony of the test bacterium is inoculated into cation-adjusted Mueller-Hinton broth (CAMHB) and incubated at 37°C with shaking until the culture reaches the logarithmic growth phase.

  • Inoculum Preparation: The bacterial culture is diluted in fresh CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: A two-fold serial dilution of colistin is prepared in a 96-well microtiter plate. For combination testing, a fixed concentration of the adjuvant is added to each well.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of colistin that completely inhibits visible bacterial growth.[2]

MIC_Workflow start Start culture Bacterial Overnight Culture start->culture dilution Dilute Culture to ~5x10^5 CFU/mL culture->dilution inoculate Inoculate plate with diluted bacterial culture dilution->inoculate plate_prep Prepare 96-well plate with serial dilutions of Colistin +/- fixed Adjuvant concentration plate_prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read plate for visible growth incubate->read end Determine MIC read->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vivo Efficacy in a Mouse Peritonitis Model

Animal models are crucial for evaluating the in vivo efficacy of colistin-adjuvant combinations. A common model is the mouse peritonitis model.

  • Infection: Mice are infected via intraperitoneal (i.p.) injection with a lethal dose of the colistin-resistant bacterial strain.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), mice are treated with colistin alone, the adjuvant alone, or a combination of colistin and the adjuvant, typically administered via i.p. injection. A control group receives a vehicle (e.g., saline).

  • Monitoring: Mice are monitored for survival over a period of several days.

  • Bacterial Load Determination: At a specific time point post-treatment, a subset of mice from each group may be euthanized to determine the bacterial load in the peritoneal fluid, spleen, and liver. This is done by homogenizing the tissues and plating serial dilutions on appropriate agar plates to count CFUs.[1][8]

Peritonitis_Model_Workflow start Start infect Infect mice with colistin-resistant bacteria (i.p.) start->infect treat Treat mice with Colistin, Adjuvant, or Combination (i.p.) infect->treat monitor Monitor survival over several days treat->monitor bacterial_load Determine bacterial load in peritoneal fluid, spleen, and liver treat->bacterial_load end Evaluate Efficacy monitor->end bacterial_load->end

Caption: Experimental workflow for the mouse peritonitis model.

Concluding Remarks

The development of colistin adjuvants represents a promising strategy to combat the growing threat of multidrug-resistant Gram-negative bacteria. Compounds such as IMD-0354, NDM-27, and various 2-aminoimidazole derivatives have demonstrated significant potential in preclinical studies to both restore the efficacy of colistin against resistant strains and enhance its activity against susceptible ones. By inhibiting the mechanisms of resistance, these adjuvants can revitalize our last-resort antibiotic. Further research, including clinical trials, is imperative to translate these promising findings into effective therapeutic strategies for patients with life-threatening infections.

References

Reviving the Last Resort: A Comparative Analysis of Colistin Adjuvant Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Gram-negative bacteria has reinstated colistin as a last-resort antibiotic. However, the increasing prevalence of colistin resistance threatens its clinical utility. This guide provides a comparative analysis of various adjuvant strategies aimed at potentiating colistin's efficacy and overcoming resistance. We present a synthesis of experimental data, detailed methodologies, and an exploration of the underlying mechanisms of action for prominent colistin-adjuvant combinations.

Quantitative Performance of Colistin Adjuvant Combinations

The synergistic effect of adjuvants with colistin is primarily quantified by the reduction in the Minimum Inhibitory Concentration (MIC) of colistin required to inhibit bacterial growth. The following table summarizes the in vitro and in vivo performance of several notable colistin adjuvant combinations against resistant bacterial strains.

Adjuvant ClassSpecific AdjuvantTarget Organism(s)Key Quantitative OutcomesIn Vivo Model(s)Citation(s)
Salicylanilide Kinase Inhibitor Analogs IMD-0354 & NDM-27Klebsiella pneumoniae, Acinetobacter baumanniiUp to 4,096-fold reduction in colistin MIC.[1] NDM-27 showed a ~26-fold increase in effective concentration in the presence of 0.4% albumin, compared to a 169-fold increase for IMD-0354.[1]Mouse peritonitis model[1]
2-Aminoimidazole (2-AI) Derivatives Urea-containing 2-AI analogs (e.g., compound 12i)Acinetobacter baumanniiUp to 1000-fold reduction in colistin MIC in vitro.[2] Compound 12i reduced colistin MIC from 1 µg/mL to as low as 31.3 ng/mL.[2]Galleria mellonella infection model[2]
Tryptamine Derivatives Lead tryptamine-based adjuvantE. coli, K. pneumoniae, A. baumannii (harboring mcr-1 or chromosomal resistance)32-fold increase in colistin efficacy against mcr-1 positive strains and up to 1024-fold increase against chromosomally resistant strains.[3]Not specified in provided text[3][4]
Antifungal Agent EconazoleAcinetobacter baumanniiColistin MIC reduced from 4 µg/mL to 0.25 µg/mL with 4 µg/mL econazole.[5] Combination of 2 µg/mL colistin and 2 µg/mL econazole eradicated tolerant bacterial populations.[5]Mouse sepsis and thigh infection models[5]
Mucolytic Agent N-acetylcysteine (NAC)Pseudomonas aeruginosaSuppresses bacterial proliferation and destabilizes biofilm structure.[6]Not specified in provided text[6]
Other Antibiotics Vancomycin, Aztreonam, Ceftazidime, Imipenem, Fosfomycin, Fusidic Acid, RifampicinVarious Gram-negative bacteriaDemonstrated synergistic activity in checkerboard assays.[6][7] Fusidic acid was effective in preventing the development of colistin resistance.[7]Not specified in provided text[6][7]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the evaluation of novel therapeutic combinations. Below are outlines of key experimental protocols frequently cited in the assessment of colistin-adjuvant synergy.

Checkerboard Assay for Synergy Determination

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

  • Preparation of Antimicrobial Agents: Prepare stock solutions of colistin and the adjuvant. Serially dilute each agent in a 96-well microtiter plate. Colistin is typically diluted along the y-axis, and the adjuvant along the x-axis.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth.

  • Incubation: Inoculate the microtiter plate with the bacterial suspension and incubate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Time-Dependent Killing Assay

This assay evaluates the bactericidal activity of antimicrobial combinations over time.

  • Bacterial Culture: Grow bacteria to the logarithmic phase and dilute to a starting concentration of approximately 10^6 CFU/mL.

  • Exposure to Antimicrobials: Expose the bacterial suspension to colistin alone, the adjuvant alone, and the combination at specific concentrations (e.g., at their respective MICs or sub-MICs). A growth control without any antimicrobial agent is also included.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each treatment group, perform serial dilutions, and plate on appropriate agar plates.

  • Colony Counting: After incubation, count the number of viable colonies (CFU/mL) for each time point and treatment condition.

  • Data Analysis: Plot the log10 CFU/mL against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

In Vivo Mouse Infection Models

Mouse models are critical for evaluating the in vivo efficacy and toxicity of colistin-adjuvant combinations.

  • Peritonitis/Sepsis Model:

    • Infection: Mice are infected intraperitoneally with a lethal or sub-lethal dose of the target bacteria.

    • Treatment: At a specified time post-infection (e.g., 1-2 hours), treatment is initiated with colistin alone, the adjuvant alone, the combination, or a vehicle control, administered via a relevant route (e.g., intraperitoneal or intravenous).

    • Outcome Measures: Monitor survival over a period of several days. Additionally, at specific time points, bacterial loads in the peritoneal fluid, blood, and organs (e.g., liver, spleen) can be quantified by plating homogenates.[1][5]

  • Thigh Infection Model:

    • Neutropenia (Optional): Mice can be rendered neutropenic by treatment with cyclophosphamide to mimic an immunocompromised state.[5]

    • Infection: A localized infection is established by injecting a bacterial suspension into the thigh muscle.

    • Treatment: Treatment is administered as described for the peritonitis model.

    • Outcome Measures: After a defined treatment period, the thigh muscle is excised, homogenized, and plated to determine the bacterial burden (CFU/gram of tissue).[5]

Mechanisms of Action and Signaling Pathways

The primary mechanism of colistin resistance involves the modification of the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This modification, often the addition of phosphoethanolamine (PEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N), reduces the net negative charge of the bacterial surface, thereby weakening the electrostatic interaction with the polycationic colistin.[1][7][8] Adjuvants can counteract this by various mechanisms.

Colistin_Resistance_and_Adjuvant_Action cluster_0 Bacterial Outer Membrane cluster_1 Resistance Mechanism cluster_2 Adjuvant Intervention Colistin Colistin LPS LPS (Lipid A) Colistin->LPS Binds to negatively charged Lipid A Reduced_Binding Reduced Colistin Binding Colistin->Reduced_Binding Membrane_Disruption Membrane Disruption & Cell Death LPS->Membrane_Disruption Leads to PmrAB_PhoPQ Two-component systems (PmrAB, PhoPQ) Lipid_A_Modification Lipid A Modification (+PEtN, +L-Ara4N) PmrAB_PhoPQ->Lipid_A_Modification Upregulate modification enzymes mcr_genes Mobile mcr genes (plasmid-mediated) mcr_genes->Lipid_A_Modification Encode PEtN transferase Lipid_A_Modification->Reduced_Binding Reduces negative charge Adjuvant Adjuvant Adjuvant->PmrAB_PhoPQ Downregulates (e.g., 2-AIs) Unknown_Mechanism Unknown Mechanism Adjuvant->Unknown_Mechanism Other mechanisms (e.g., IMD-0354 derivatives) Unknown_Mechanism->LPS Re-sensitizes to Colistin

Caption: Mechanism of colistin action, resistance, and adjuvant intervention.

Some adjuvants, such as certain 2-aminoimidazole derivatives, are thought to downregulate the PmrAB two-component system, thereby preventing the modification of lipid A and restoring colistin susceptibility.[2] Other adjuvants, like the derivatives of IMD-0354, have a more complex or as-yet-unknown mechanism of action that leads to potent colistin potentiation, even without detectable changes in lipid A modification.[1]

Experimental Workflow for Adjuvant Screening and Evaluation

The process of identifying and validating a colistin adjuvant involves a multi-step workflow, from initial high-throughput screening to in vivo efficacy studies.

Adjuvant_Screening_Workflow Start Start HTS High-Throughput Screening (Compound Library) Start->HTS Checkerboard Checkerboard Assays (Synergy Confirmation) HTS->Checkerboard Identify Hits Time_Kill Time-Kill Kinetics Checkerboard->Time_Kill Confirm Synergy Toxicity In Vitro Toxicity Assays Time_Kill->Toxicity In_Vivo In Vivo Efficacy Models (e.g., Mouse Infection) Toxicity->In_Vivo Low Toxicity Hits Mechanism Mechanism of Action Studies In_Vivo->Mechanism Efficacious Compounds End End Mechanism->End

Caption: General workflow for the discovery and evaluation of colistin adjuvants.

This systematic approach ensures that only the most promising and safest adjuvant candidates proceed to more complex and resource-intensive preclinical and clinical development stages. The ultimate goal is to develop adjuvant-colistin combination therapies that can effectively treat infections caused by highly resistant Gram-negative pathogens, thereby preserving the utility of this critical last-resort antibiotic.

References

Colistin's New Allies: An In Vivo Comparison of Adjuvant Therapies in the Fight Against Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, the potent last-resort antibiotic colistin is receiving a much-needed boost from a new class of compounds known as adjuvants. These molecules, when used in combination with colistin, have demonstrated a remarkable ability to restore its efficacy against multidrug-resistant (MDR) Gram-negative bacteria. This guide provides a comparative analysis of the in vivo validation of a leading colistin adjuvant strategy against other treatment regimens, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.

The focus of this comparison is on a novel benzimidazole-based adjuvant, NDM-27, and its parent compound, IMD-0354, which have shown significant promise in preclinical studies. Their performance is evaluated against colistin monotherapy, a standard but increasingly compromised treatment option.

Data Summary: A Head-to-Head In Vivo Comparison

The following tables summarize the key quantitative data from a murine peritonitis infection model, providing a clear comparison of the efficacy of different treatment regimens against highly colistin-resistant Klebsiella pneumoniae and Acinetobacter baumannii.

Table 1: In Vivo Efficacy of Colistin Adjuvants against Colistin-Resistant Klebsiella pneumoniae (KPB9)

Treatment RegimenInitial Bacterial Load (log10 CFU/mL)Final Bacterial Load (log10 CFU/mL)Net Change in Bacterial Load (log10 CFU/mL)
Vehicle Control~6.0~7.0+1.0
Colistin (10 mg/kg)~6.0~7.0+1.0
IMD-0354 (10 mg/kg) + Colistin (10 mg/kg)~6.0~5.0-1.0
NDM-27 (10 mg/kg) + Colistin (10 mg/kg)~6.0~3.2-2.8

Table 2: In Vivo Efficacy of NDM-27 against Colistin-Resistant Acinetobacter baumannii

Treatment RegimenInitial Bacterial Load (log10 CFU/mL)Final Bacterial Load (log10 CFU/mL)Net Change in Bacterial Load (log10 CFU/mL)
Vehicle Control~6.5~7.5+1.0
Colistin (10 mg/kg)~6.5~7.5+1.0
NDM-27 (10 mg/kg) + Colistin (10 mg/kg)~6.5~4.0-2.5

Experimental Protocols: A Closer Look at the Methodology

The in vivo efficacy of the colistin adjuvant combinations was evaluated using a well-established murine peritonitis model.

1. Bacterial Strains and Inoculum Preparation:

  • Highly colistin-resistant clinical isolates of Klebsiella pneumoniae (KPB9) and Acinetobacter baumannii were used.

  • Bacteria were grown to mid-logarithmic phase in cation-adjusted Mueller-Hinton broth (CAMHB).

  • The bacterial suspension was washed and diluted in sterile saline to the desired concentration for infection.

2. Animal Model and Immunosuppression:

  • Female ICR mice (6-8 weeks old) were used for the peritonitis model.

  • To establish a consistent infection with the colistin-resistant strains, mice were rendered neutropenic by intraperitoneal (i.p.) injections of cyclophosphamide.

3. Murine Peritonitis Infection Model:

  • Mice were infected via i.p. injection of the bacterial suspension.

  • Treatment was initiated 2 hours post-infection.

4. Drug Administration:

  • Colistin was administered subcutaneously (s.c.).

  • The adjuvants (IMD-0354 and NDM-27) were administered intraperitoneally (i.p.).

  • The vehicle control group received the appropriate diluents.

5. Assessment of Bacterial Load:

  • At designated time points post-treatment, mice were euthanized.

  • Peritoneal lavage was performed to collect fluid from the peritoneal cavity.

  • The lavage fluid was serially diluted and plated on appropriate agar plates to determine the number of colony-forming units (CFU) per milliliter.

6. Toxicity Assessment:

  • The in vivo toxicity of the adjuvants alone and in combination with colistin was evaluated.

  • This included monitoring for any adverse clinical signs and assessing cellular metabolic activity in cell lines such as HepG2 as an indicator of cytotoxicity. The novel adjuvants demonstrated low toxicity in vivo.[1]

Visualizing the Path to Restored Sensitivity

To understand the underlying mechanisms and experimental workflows, the following diagrams have been generated.

experimental_workflow cluster_preparation Preparation cluster_infection_treatment Infection and Treatment cluster_evaluation Evaluation Bacterial_Culture Bacterial Culture (Colistin-Resistant Strains) Infection Induce Peritonitis (Intraperitoneal Injection) Bacterial_Culture->Infection Animal_Model Animal Model Preparation (Immunosuppression) Animal_Model->Infection Treatment Administer Treatment Regimens (Colistin +/- Adjuvant) Infection->Treatment Bacterial_Load Determine Bacterial Load (Peritoneal Lavage and CFU Counting) Treatment->Bacterial_Load Toxicity Assess Toxicity Treatment->Toxicity

Caption: Murine Peritonitis Model Workflow for In Vivo Adjuvant Efficacy Testing.

signaling_pathway Colistin Colistin Outer_Membrane Bacterial Outer Membrane Colistin->Outer_Membrane Binds to Lipid A Cell_Death Bacterial Cell Death Colistin->Cell_Death Restored Activity Outer_Membrane->Cell_Death Disrupts membrane Lipid_A Lipid A Modification (e.g., addition of L-Ara4N) Resistance Colistin Resistance Lipid_A->Resistance Resistance->Outer_Membrane Blocks Colistin Binding Adjuvant Colistin Adjuvant (e.g., NDM-27) Adjuvant->Lipid_A Inhibits Modification Pathway

Caption: Proposed Mechanism of Action for Colistin Adjuvants in Overcoming Resistance.

Discussion and Future Directions

The in vivo data strongly suggests that combination therapy with colistin and novel adjuvants like NDM-27 is significantly more effective at reducing bacterial burden in severe infections caused by highly colistin-resistant Gram-negative pathogens than colistin monotherapy. The benzimidazole derivatives, in particular, have demonstrated a potent ability to restore colistin's activity, leading to a profound decrease in bacterial load in preclinical models.[1]

While the precise mechanism of action for some of these new adjuvants is still under investigation, they represent a promising strategy to extend the clinical utility of colistin. Further research is warranted to explore the in vivo efficacy of these adjuvants against a broader range of MDR pathogens and to evaluate their pharmacokinetic and pharmacodynamic profiles in more detail. These findings open a new avenue for the development of effective therapies to combat the growing threat of antibiotic resistance.

References

Benchmarking Colistin Adjuvant-1: A Comparative Guide to PmrA/PmrB Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of colistin resistance in Gram-negative bacteria, a last-resort antibiotic, presents a critical challenge in clinical settings. A promising strategy to combat this resistance is the use of adjuvants that inhibit the PmrA/PmrB two-component system, a key regulator of lipopolysaccharide modification that confers resistance to colistin. This guide provides a comparative analysis of "Colistin Adjuvant-1" against other known PmrA/PmrB inhibitors, supported by experimental data and detailed protocols to aid in research and development efforts.

Quantitative Performance Comparison

The efficacy of colistin adjuvants is primarily measured by their ability to reduce the Minimum Inhibitory Concentration (MIC) of colistin against resistant bacterial strains. The following table summarizes the performance of this compound and other notable PmrA/PmrB inhibitors.

Adjuvant CompoundTarget OrganismColistin MIC Reduction (Fold)Adjuvant ConcentrationReference
This compound (Compound 13) K. pneumoniae (KPB9)40965 µM[1]
A. baumannii (AB4106)81925 µM[1]
IMD-0354 K. pneumoniae (KPB9)10245 µM[1]
A. baumannii (AB4106)10245 µM[1]
Niclosamide P. aeruginosa (various strains)up to 641 µg/ml (3 µM)[2]
K. pneumoniae (colistin-resistant)5124 µM
E. coli (harboring mcr-1)324 µM

Note: The performance of adjuvants can be strain-specific. The data presented here are based on the referenced studies and may vary with different bacterial isolates.

Signaling Pathways and Experimental Workflows

Understanding the underlying mechanisms and experimental procedures is crucial for evaluating and developing new colistin adjuvants.

PmrA_PmrB_Signaling_Pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm PmrB PmrB (Sensor Kinase) PmrA PmrA (Response Regulator) PmrB->PmrA Phosphorylates LPS Lipopolysaccharide (LPS) colistin Colistin LPS->colistin Repels Colistin (Resistance) PmrA_P PmrA-P PmrA->PmrA_P pmrC pmrC gene PmrA_P->pmrC Activates Transcription PmrC_protein PmrC (Phosphoethanolamine Transferase) pmrC->PmrC_protein Translation PmrC_protein->LPS Modifies LPS (adds pEtN) ext_stimuli External Stimuli (e.g., high Fe³⁺, low pH) ext_stimuli->PmrB Activates colistin->LPS Binds to unmodified LPS adjuvant This compound (PmrA/PmrB Inhibitor) adjuvant->PmrB Inhibits

Caption: PmrA/PmrB signaling pathway and the action of colistin and its adjuvant.

Experimental_Workflow start Start: Library of Potential PmrA/PmrB Inhibitors screen High-Throughput Screening (e.g., Reporter Gene Assay) start->screen hit_id Hit Identification screen->hit_id checkerboard Checkerboard Assay (MIC Reduction of Colistin) hit_id->checkerboard in_vivo In Vivo Efficacy Studies (e.g., Mouse Peritonitis Model) checkerboard->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: General experimental workflow for screening and validating colistin adjuvants.

Logical_Relationship cluster_resistant Colistin-Resistant Bacterium cluster_adjuvant_action With this compound PmrAB_active Active PmrA/PmrB LPS_mod Modified LPS PmrAB_active->LPS_mod leads to PmrAB_inactive Inactive PmrA/PmrB PmrAB_active->PmrAB_inactive Colistin_ineffective Colistin Ineffective LPS_mod->Colistin_ineffective results in Adjuvant This compound Adjuvant->PmrAB_active Inhibits LPS_unmod Unmodified LPS PmrAB_inactive->LPS_unmod maintains Colistin_effective Colistin Effective LPS_unmod->Colistin_effective allows for

Caption: Logical relationship of this compound in overcoming colistin resistance.

Detailed Experimental Protocols

Broth Microdilution Checkerboard Assay

This assay is used to determine the synergistic effect of a colistin adjuvant with colistin.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL)

  • Colistin stock solution

  • This compound (or other test compounds) stock solution

Procedure:

  • Prepare serial two-fold dilutions of colistin vertically in the microtiter plate.

  • Prepare serial two-fold dilutions of the adjuvant horizontally in the microtiter plate.

  • The final volume in each well should be 100 µL, containing a combination of colistin, adjuvant, and bacterial inoculum in CAMHB.

  • Include control wells with bacteria only (growth control), media only (sterility control), and each drug alone.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC of colistin in the presence of different concentrations of the adjuvant. The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the synergy: FICI = (MIC of colistin in combination / MIC of colistin alone) + (Concentration of adjuvant in combination / MIC of adjuvant alone)

    • FICI ≤ 0.5 indicates synergy.

    • 0.5 < FICI ≤ 4 indicates an additive or indifferent effect.

    • FICI > 4 indicates antagonism.

In Vivo Mouse Peritonitis Model

This model assesses the in vivo efficacy of colistin adjuvants.

Materials:

  • 6-8 week old female BALB/c mice

  • Colistin-resistant bacterial strain (e.g., K. pneumoniae)

  • Colistin

  • This compound (or other test compounds)

  • Normal saline

  • Hog gastric mucin (optional, to enhance infection)

Procedure:

  • Prepare the bacterial inoculum in normal saline (with or without mucin) to the desired concentration (e.g., 10^7 CFU/mouse).

  • Induce peritonitis by intraperitoneal (i.p.) injection of the bacterial suspension.

  • Administer treatment groups (i.p. or other relevant route) at a specified time post-infection (e.g., 1 hour):

    • Vehicle control (e.g., saline)

    • Colistin alone

    • Adjuvant alone

    • Colistin in combination with the adjuvant

  • Monitor the mice for a defined period (e.g., 24-72 hours) for survival.

  • At a predetermined endpoint, euthanize a subset of mice from each group.

  • Collect peritoneal lavage fluid and/or organs (e.g., spleen, liver) for bacterial load determination by plating serial dilutions on appropriate agar plates and counting colony-forming units (CFUs).

  • Analyze survival data using Kaplan-Meier survival curves and bacterial load data using appropriate statistical tests (e.g., t-test, ANOVA).

Disclaimer: These protocols are intended as a general guide. Specific parameters such as bacterial strains, compound concentrations, and animal models should be optimized for individual experimental needs and must be conducted in accordance with all applicable ethical guidelines and regulations.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Colistin Adjuvant-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Colistin adjuvant-1, a compound used in antibiotic research, requires specific handling and disposal procedures to mitigate risks to human health and ecosystems. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for "this compound" is not publicly available, related compounds such as Colistin sulphate and Colistin adjuvant-2 are classified as hazardous. Colistin sulphate is toxic if swallowed, and Colistin adjuvant-2 is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.

Key Safety Data Summary:

Hazard ClassificationPrecautionary Statement
Acute Toxicity (Oral) Toxic if swallowed[1][3]. Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[1][3]
Aquatic Hazard Very toxic to aquatic life with long lasting effects[2]. Avoid release to the environment[2].

Step-by-Step Disposal Protocol

The disposal of this compound, as with other antibiotic-related chemical waste, must adhere to institutional and local regulations. The following protocol is a general guideline and should be adapted to meet specific laboratory and regulatory requirements.

Experimental Protocol: Disposal of this compound

  • Segregation of Waste:

    • Isolate all waste materials containing this compound, including unused stock solutions, contaminated media, and disposable equipment (e.g., pipette tips, tubes).

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Collection and Labeling:

    • Collect liquid waste containing this compound in a designated, leak-proof, and chemically resistant container.

    • Solid waste (e.g., contaminated gloves, paper towels) should be collected in a separate, clearly labeled, and sealed bag or container.

    • Label all waste containers clearly with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, dead tree and fish for environmental hazard).

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic[4].

    • Ensure the storage area is well-ventilated and has secondary containment to prevent spills.

    • Store containers locked up[1][3].

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash[5]. Improper disposal can lead to the contamination of water systems and contribute to the development of antibiotic-resistant bacteria[5][6].

    • All disposal actions must be documented as per institutional and regulatory guidelines.

Visualizing the Disposal Workflow

To ensure clarity and adherence to the disposal process, the following diagram illustrates the logical flow of operations for the proper disposal of this compound.

cluster_0 Preparation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Handover cluster_3 Final Disposition A Identify Colistin Adjuvant-1 Waste B Segregate Liquid and Solid Waste A->B C Use Designated Leak-Proof Containers B->C D Label with 'Hazardous Waste' and Hazard Pictograms C->D E Store in Secure Satellite Accumulation Area D->E F Arrange for Professional Waste Collection E->F G Document Disposal Record F->G H Approved Waste Disposal Plant G->H

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling Colistin adjuvant-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds like Colistin Adjuvant-1. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Disclaimer: "this compound" is a non-standardized name and may refer to various compounds used in research to enhance the efficacy of Colistin. The following guidance is synthesized from safety data sheets (SDS) for Colistin salts and related adjuvant compounds. Always refer to the specific SDS provided by the manufacturer for the exact adjuvant you are using.

Hazard Identification and First Aid

Colistin and its adjuvants may be classified as toxic if swallowed.[1] It is crucial to handle these compounds with care to avoid ingestion, inhalation, and contact with skin and eyes.

First Aid Measures:

Exposure RouteFirst Aid Procedure
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth.[1] If medical care is not immediately available, and the person is conscious, give two glasses of water to drink. In exceptional cases, vomiting may be induced in a fully conscious person, followed by administration of activated charcoal.[1]
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
In Case of Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do so. Continue rinsing.
If Inhaled Move the person to fresh air.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Protective gloves (e.g., nitrile)To prevent skin contact.
Eye/Face Protection Safety goggles with side-shieldsTo protect eyes from splashes or dust.
Skin and Body Protection Impervious clothing (e.g., lab coat)To protect skin from accidental spills.
Respiratory Protection Suitable respiratorTo be used when there is a risk of inhaling dust or aerosols, especially when handling powders.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke when using this product.[1][3]

  • Wash skin thoroughly after handling.[1][3]

  • Avoid the formation of dust and aerosols.[3]

  • Use only in areas with appropriate exhaust ventilation.[3]

Storage Conditions:

  • Keep container tightly sealed in a cool, well-ventilated area.[3]

  • Store locked up.[1]

  • Specific storage temperatures may vary; a common recommendation is -20°C for powder or -80°C when in solvent.[3]

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed to minimize environmental contamination and ensure safety.

Spill Containment and Cleanup:

  • Evacuate: Evacuate the immediate danger area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Cover drains to prevent the product from entering them.

  • Collect: Carefully take up the spilled material without generating dust. Collect, bind, and pump off spills.

  • Clean: Clean the affected area thoroughly.

  • Dispose: Dispose of the collected material properly in a designated waste container.

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1][3]

  • Do not let the product enter drains.

Experimental Workflow for Handling this compound

The following diagram illustrates a typical workflow for handling this compound in a research setting, from preparation to disposal.

G Experimental Workflow: Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_weigh Weigh Compound in Ventilated Hood prep_ppe->prep_weigh Proceed prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve Proceed exp_treat Treat Bacterial Cultures prep_dissolve->exp_treat Proceed exp_incubate Incubate exp_treat->exp_incubate Proceed exp_analyze Analyze Results exp_incubate->exp_analyze Proceed cleanup_decontaminate Decontaminate Work Surfaces exp_analyze->cleanup_decontaminate Proceed cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid Proceed cleanup_dispose_solid Dispose of Solid Waste cleanup_dispose_liquid->cleanup_dispose_solid Proceed cleanup_doff_ppe Doff PPE cleanup_dispose_solid->cleanup_doff_ppe Proceed

Caption: A logical workflow for the safe handling of this compound.

This comprehensive guide provides a foundation for the safe handling of this compound. By adhering to these procedures, researchers can minimize risks and maintain a secure and productive laboratory environment. Always prioritize safety and consult the specific SDS for the compound in use.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.